An In-depth Technical Guide to Phenylmethan-d2-ol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Phenylmethan-d2-ol, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Phenylmethan-d2-ol, a deuterated isotopologue of benzyl (B1604629) alcohol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and organic synthesis.
Introduction
Phenylmethan-d2-ol, also known as α,α-dideuteriobenzyl alcohol, is a stable, non-radioactive isotopically labeled form of benzyl alcohol where the two hydrogen atoms on the benzylic carbon are replaced with deuterium (B1214612). This substitution has a minimal impact on the compound's physical and chemical properties but can significantly influence its metabolic stability due to the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down enzymatic cleavage at this position, a strategy increasingly employed in drug development to improve pharmacokinetic profiles.[1]
Chemical Structure and Identification
The structural details of Phenylmethan-d2-ol are crucial for its identification and characterization.
Identifier
Value
IUPAC Name
(Phenyl-d2)methanol
Synonyms
Benzyl-α,α-d2 alcohol, Dideutero(phenyl)methanol
CAS Number
21175-64-4
Molecular Formula
C₇H₆D₂O
SMILES
O--INVALID-LINK--[2H]
InChI Key
WVDDGKGOMKODPV-NCYHJHSESA-N
Physicochemical Properties
The following table summarizes the key physicochemical properties of Phenylmethan-d2-ol.
A common method for the synthesis of Phenylmethan-d2-ol is the reductive deuteration of benzaldehyde (B42025).
Protocol: Reductive Deuteration of Benzaldehyde
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon), dissolve benzaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
Reducing Agent Preparation: In a separate flask, prepare a solution of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) (1.1 equivalents), in anhydrous THF.
Reaction: Cool the benzaldehyde solution to 0 °C in an ice bath. Slowly add the reducing agent solution dropwise to the stirred benzaldehyde solution.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, cautiously quench the reaction at 0 °C by the slow, dropwise addition of D₂O, followed by a 15% aqueous solution of sodium hydroxide, and then more D₂O to precipitate the aluminum or boron salts.
Workup: Filter the resulting suspension and extract the filtrate with diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude Phenylmethan-d2-ol can be purified by vacuum distillation.
Alternative Protocol: Reductive Deuteration of Aromatic Esters
An alternative method involves the single-electron transfer (SET) reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O). This method offers high deuterium incorporation.[3]
Reaction Setup: In a glovebox, add an aromatic ester (e.g., methyl benzoate, 1.0 equivalent), triethylamine (B128534) (Et₃N, 3.0 equivalents), and anhydrous THF to a reaction vessel.
Reagent Addition: Add a solution of samarium(II) iodide (SmI₂, 2.5 equivalents) in THF to the mixture.
Deuterium Source: Add deuterium oxide (D₂O, 5.0 equivalents) to the reaction.
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.
An In-depth Technical Guide to Phenylmethan-d2-ol (CAS: 21175-64-4)
For Researchers, Scientists, and Drug Development Professionals Introduction Phenylmethan-d2-ol, also known by its synonyms Dideutero(phenyl)methanol and Benzyl-α,α-d2 alcohol, is the deuterium-labeled form of benzyl (B1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethan-d2-ol, also known by its synonyms Dideutero(phenyl)methanol and Benzyl-α,α-d2 alcohol, is the deuterium-labeled form of benzyl (B1604629) alcohol.[1][] This stable isotope-labeled compound is a valuable tool in various scientific disciplines, particularly in drug discovery and development. The substitution of two hydrogen atoms with deuterium (B1214612) at the benzylic position provides a unique mass signature, making it an ideal internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Furthermore, its use as a tracer allows for the detailed investigation of pharmacokinetic and metabolic profiles of pharmaceuticals, as deuteration can influence these properties.[3][4][5]
Physicochemical Properties
A summary of the key physical and chemical properties of Phenylmethan-d2-ol is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
The synthesis of Phenylmethan-d2-ol and other deuterated benzyl alcohols can be achieved through various methods. Below are detailed methodologies for two distinct synthetic approaches.
Metal-Free Synthesis from p-Toluenesulfonylhydrazones
This method provides an environmentally friendly route to deuterated benzyl alcohols by avoiding the use of metal catalysts and organic solvents.[9]
Materials:
Appropriate p-toluenesulfonylhydrazone
Deuterium oxide (D₂O)
Microwave reactor or conventional heating setup with reflux condenser
A mixture of the p-toluenesulfonylhydrazone (1 mmol) and D₂O (5 mL) is placed in a microwave-transparent vessel.
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (typically shorter than conventional heating).
Alternatively, the mixture can be heated under reflux using conventional heating until the reaction is complete (monitored by TLC).
After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL).
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by silica gel column chromatography to yield the desired deuterated benzyl alcohol.
Reductive Deuteration of Aromatic Esters
This approach utilizes a single-electron transfer (SET) mechanism with samarium(II) iodide and D₂O for the synthesis of α,α-dideuterio benzyl alcohols from readily available aromatic esters.[10]
Under an inert atmosphere, the aromatic ester (1 mmol) is dissolved in anhydrous THF (5 mL) in a Schlenk flask.
Triethylamine (Et₃N, 3 mmol) and D₂O (5 mmol) are added to the solution.
The mixture is cooled to a suitable temperature (e.g., 0 °C or room temperature).
A solution of SmI₂ in THF (0.1 M, 2.5 mmol) is added dropwise to the reaction mixture with vigorous stirring.
The reaction is stirred until completion, as monitored by TLC.
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
The mixture is extracted with diethyl ether (3 x 15 mL).
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
The residue is purified by flash column chromatography on silica gel to afford the α,α-dideuterio benzyl alcohol.
Visualizations
Experimental Workflow: Metal-Free Synthesis
Caption: A flowchart illustrating the metal-free synthesis of Phenylmethan-d2-ol.
Experimental Workflow: Reductive Deuteration
Caption: A flowchart for the synthesis of Phenylmethan-d2-ol via reductive deuteration.
Applications in Research and Development
The primary utility of Phenylmethan-d2-ol stems from its isotopic labeling.
Internal Standard: In quantitative mass spectrometry-based assays (LC-MS, GC-MS), Phenylmethan-d2-ol serves as an excellent internal standard for the accurate quantification of benzyl alcohol and related compounds in complex biological matrices. Its chemical behavior is nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio.
Metabolic and Pharmacokinetic Studies: Deuterium labeling can alter the rate of metabolic processes due to the kinetic isotope effect. By using Phenylmethan-d2-ol, researchers can trace the metabolic fate of the benzyl moiety in drug candidates and study how deuteration at the benzylic position affects the pharmacokinetics of a parent molecule.[3][4][5]
Safety and Handling
Phenylmethan-d2-ol should be handled with the appropriate safety precautions in a laboratory setting. It is classified as a combustible liquid and may be harmful if swallowed or inhaled, and can cause eye irritation.[6][8]
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use a dust mask (type N95 or equivalent) if there is a risk of aerosolization.[6]
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][3][5]
Conclusion
Phenylmethan-d2-ol (CAS: 21175-64-4) is a crucial tool for researchers in the fields of analytical chemistry, pharmacology, and drug development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable and versatile stable isotope-labeled compound. Its application as an internal standard and a metabolic tracer facilitates more accurate and insightful research, ultimately contributing to the advancement of pharmaceutical sciences.
An In-depth Technical Guide to the Synthesis of Deuterated Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing deuterated benzyl (B1604629) alcohol, a critical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing deuterated benzyl (B1604629) alcohol, a critical reagent and building block in pharmaceutical research and development. The strategic incorporation of deuterium (B1214612) atoms into molecules can significantly alter their metabolic profiles, offering a powerful tool in drug design to enhance pharmacokinetic properties. This document details various approaches to introduce deuterium at the benzylic position (α-d1, α,α-d2), the phenyl ring (d5), and the hydroxyl group (d1), as well as methods for producing the fully deuterated (d7) isotopologue.
This guide presents detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the reaction pathways to assist researchers in selecting and implementing the most suitable method for their specific needs.
Core Synthesis Methodologies
Several key strategies are employed for the synthesis of deuterated benzyl alcohols, each with its own advantages regarding selectivity, yield, isotopic purity, and substrate scope. These methods primarily include:
Reduction of Deuterated Carboxylic Acid Derivatives: A common and effective approach involving the reduction of deuterated benzoic acid or its esters using powerful reducing agents.
Grignard Reaction with Deuterated Reagents: A versatile method for forming carbon-carbon bonds, allowing for the introduction of a deuterated benzyl group.
Deuterium Gas-Free Methods: Innovative approaches that utilize readily available deuterium sources like deuterium oxide (D₂O).
Direct H/D Exchange: Catalytic methods that enable the direct replacement of hydrogen with deuterium on the benzyl alcohol molecule.
Synthesis of Benzyl-d₅ Alcohol (Phenyl-d₅)
The introduction of deuterium onto the phenyl ring is a valuable strategy for modifying metabolic pathways that involve aromatic hydroxylation. The most direct synthesis of benzyl-d₅ alcohol involves the reduction of commercially available benzoic acid-d₅.
Reduction of Benzoic Acid-d₅ with Lithium Aluminum Hydride (LiAlH₄)
This method utilizes the powerful reducing agent lithium aluminum hydride to convert the carboxylic acid functional group to a primary alcohol.
Reaction Pathway:
Caption: Reduction of benzoic acid-d₅ to benzyl-d₅ alcohol.
Experimental Protocol:
A solution of benzoic acid-d₅ (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 to 2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2 to 4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water (Fieser workup). The resulting precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl-d₅ alcohol.[1]
An alternative approach involves the formation of a deuterated Grignard reagent from bromobenzene-d₅, which then reacts with a one-carbon electrophile such as formaldehyde (B43269) or paraformaldehyde.
Reaction Pathway:
Caption: Synthesis of benzyl-d₅ alcohol via a Grignard reaction.
Experimental Protocol:
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of bromobenzene-d₅ (1 equivalent) in anhydrous THF is then added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent has formed, the reaction mixture is cooled to 0 °C, and dry paraformaldehyde (1.2 equivalents) is added in portions. The reaction mixture is then stirred at room temperature or gently heated to ensure complete reaction.
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
Purification:
Purification is typically achieved by vacuum distillation or silica gel column chromatography.[2]
Synthesis of Benzyl-d₂,α Alcohol (Benzylic-d₂)
Deuteration at the benzylic position is often desirable to probe kinetic isotope effects in enzymatic reactions or to block metabolic oxidation at this site.
Reductive Deuteration of Aromatic Esters with SmI₂/D₂O
A modern and highly efficient method for the synthesis of α,α-dideuterio benzyl alcohols utilizes samarium(II) iodide as a mild single-electron donor and deuterium oxide as the deuterium source. This method offers high levels of deuterium incorporation and excellent functional group tolerance.[4][5]
Reaction Pathway:
Caption: Reductive deuteration of an aromatic ester.
Experimental Protocol:
To a solution of the aromatic ester (1 equivalent) in anhydrous THF are added triethylamine (B128534) (Et₃N, 4 equivalents) and deuterium oxide (D₂O, 5 equivalents). A solution of samarium(II) iodide (SmI₂) in THF (0.1 M, 4 equivalents) is then added dropwise at room temperature under an inert atmosphere. The reaction is stirred for a specified time (typically 1-12 hours) until completion, as monitored by TLC.
The reaction is quenched with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirred until the color of the solution changes from deep blue to yellow-green. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
Purification:
The crude product is purified by flash column chromatography on silica gel.
Synthesis of Benzyl-d₇ Alcohol (Fully Deuterated)
For applications requiring complete deuteration, benzyl-d₇ alcohol can be synthesized from perdeuterated starting materials. A common route is the reduction of benzoic acid-d₅ with a deuterated reducing agent.
Reduction of Benzoic Acid-d₅ with Lithium Aluminum Deuteride (B1239839) (LiAlD₄)
This method is analogous to the synthesis of benzyl-d₅ alcohol but employs a deuterated reducing agent to introduce deuterium at the benzylic position.
Reaction Pathway:
Caption: Synthesis of benzyl-d₇ alcohol.
Experimental Protocol:
A solution of benzoic acid-d₅ (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum deuteride (LiAlD₄, approximately 2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or refluxed for several hours to ensure complete reduction.
The reaction is carefully quenched using the Fieser workup as described for the synthesis of benzyl-d₅ alcohol. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the crude benzyl-d₇ alcohol.
Purification:
Purification is achieved by vacuum distillation or column chromatography.
Quantitative Data Summary
The following tables summarize the reported yields and isotopic purities for the described synthesis methods.
Note: Yields and isotopic purities are approximate and can vary depending on the specific reaction conditions and purification methods used.
Isotopic Purity Determination
The isotopic purity of deuterated benzyl alcohol is crucial for its intended application and is typically determined by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by comparing the integral of the remaining proton signals to an internal standard. For example, in benzyl-d₅ alcohol, the absence or significant reduction of signals in the aromatic region confirms high isotopic purity on the ring. In benzyl-d₂,α alcohol, the disappearance of the benzylic CH₂ signal is indicative of successful deuteration. ²H NMR can also be used to directly observe the deuterium signals.
Conclusion
The synthesis of deuterated benzyl alcohols can be achieved through a variety of reliable methods. The choice of a particular synthetic route will depend on the desired deuteration pattern, the availability of starting materials, and the required scale of the synthesis. The reduction of commercially available deuterated benzoic acid derivatives offers a straightforward approach for producing phenyl-ring and fully deuterated benzyl alcohols. For benzylic deuteration, the SmI₂/D₂O reductive deuteration of esters provides a modern, efficient, and highly selective alternative to traditional methods. Careful execution of the experimental protocols and rigorous purification and analysis are essential to obtain high-purity deuterated benzyl alcohol for use in research and drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Phenylmethan-d2-ol (C₆H₅CD₂OH), also known as Benzyl-α,α-d₂ alcohol, is a deuterated isotopologue of Phenylmethanol (Benzyl alcohol). In this molecule, the two hydrogen atoms on the methylene (B1212753) bridge (the carbon atom attached to the phenyl group) are replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool for researchers, particularly in mechanistic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its physical properties are subtly different from its non-deuterated counterpart due to the greater mass of deuterium, which can influence intermolecular interactions and vibrational energies. This guide provides a summary of its key physical characteristics and the experimental methods used to determine them.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Phenylmethan-d2-ol, with data for the non-deuterated Phenylmethanol provided for comparison.
Miscible with ethanol, ether, and chloroform[14][17]
Experimental Protocols
The determination of the physical properties of liquid organic compounds like Phenylmethan-d2-ol involves standardized laboratory procedures. Below are detailed methodologies for key experiments.
Boiling Point Determination (Capillary Method)
This method, suitable for small quantities of liquid, determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[18]
Apparatus : Thiele tube or oil bath, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source (e.g., Bunsen burner or hot plate), and liquid paraffin (B1166041) or heating oil.[18][19]
Procedure :
Seal one end of a capillary tube by heating it in a flame.[20][21]
Place a few milliliters of Phenylmethan-d2-ol into the small test tube.[22]
Drop the sealed capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[18][21]
Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
Immerse the assembly in a Thiele tube or oil bath, making sure the heating oil level is above the liquid sample but below the top of the test tube.[18]
Heat the apparatus gently and uniformly.[18] As the temperature rises, air trapped in the capillary tube will slowly bubble out.
When a continuous and rapid stream of bubbles emerges from the capillary tube, stop heating.[18]
The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[18] Record this temperature.
Density Determination (Volumetric Method)
Density is determined by measuring the mass of a known volume of the liquid.[23]
Apparatus : Analytical balance (reads to at least 0.01 g), a volumetric flask or pycnometer (a glass flask with a precise volume), and a constant temperature bath.[24][25]
Procedure :
Carefully clean and dry a pycnometer of a known volume (e.g., 10 mL).
Measure the mass of the empty, dry pycnometer using an analytical balance and record it as m₁.[25]
Fill the pycnometer with Phenylmethan-d2-ol up to the calibration mark. Ensure there are no air bubbles. Use a constant temperature bath to bring the liquid to a specific temperature (e.g., 25 °C), as density is temperature-dependent.
Measure the mass of the filled pycnometer and record it as m₂.
The mass of the liquid (m_liquid) is calculated as m₂ - m₁.
The density (ρ) is calculated using the formula:
ρ = m_liquid / V
where V is the precise volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a fundamental physical property that measures how light propagates through a substance.[26] The Abbe refractometer is a common instrument for this measurement.
Apparatus : Abbe refractometer, constant temperature water circulator, light source (often built-in), and a pipette or dropper.
Procedure :
Turn on the refractometer and the light source. Ensure the prisms are clean and dry. If necessary, clean them with a suitable solvent like acetone (B3395972) or methanol (B129727) and a soft lens tissue.[26]
Connect the refractometer to a constant temperature water circulator set to the desired temperature (e.g., 20 °C), as the refractive index is temperature-dependent.
Using a pipette, apply a few drops of Phenylmethan-d2-ol onto the surface of the lower prism. Do not let the pipette tip touch the prism surface to avoid scratching.[26]
Close the prism assembly firmly. The liquid should spread evenly between the two prisms.
Look through the eyepiece. You will see a field of view that is partially light and partially dark.
Turn the coarse and fine adjustment knobs to bring the dividing line (the borderline) between the light and dark areas into sharp focus exactly on the crosshairs in the eyepiece.
If a color fringe is visible at the borderline, adjust the chromatic dispersion compensator to eliminate it, resulting in a sharp, black-and-white borderline.
Read the refractive index value from the instrument's scale.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a liquid sample such as Phenylmethan-d2-ol.
Commercial Suppliers and Technical Applications of Benzyl-alpha,alpha-d2 Alcohol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for accurate quantification in complex matrices. Benzyl-alpha,alpha-d2 alcohol (CAS No.
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for accurate quantification in complex matrices. Benzyl-alpha,alpha-d2 alcohol (CAS No. 21175-64-4), a deuterated analog of benzyl (B1604629) alcohol, serves as an excellent internal standard for mass spectrometry-based analyses. This technical guide provides an overview of commercial suppliers, their product specifications, and a detailed experimental protocol for its application in quantitative analysis.
Commercial Availability and Specifications
Benzyl-alpha,alpha-d2 alcohol is available from several reputable chemical suppliers. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their analytical method. Key parameters to consider include isotopic purity (atom % D) and chemical purity. Below is a summary of offerings from prominent suppliers.
Application in Quantitative Analysis: A Methodological Overview
The primary application of Benzyl-alpha,alpha-d2 alcohol is as an internal standard (IS) in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility stems from its chemical similarity to the analyte (unlabeled benzyl alcohol), ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by the mass spectrometer.
Experimental Protocol: Quantification of Benzyl Alcohol in a Sample Matrix using GC-MS
This protocol provides a general framework for the quantification of benzyl alcohol in a given matrix (e.g., cosmetic preparations, pharmaceutical formulations) using Benzyl-alpha,alpha-d2 alcohol as an internal standard.
Volumetric flasks, pipettes, and other standard laboratory glassware
GC-MS system with a suitable capillary column (e.g., DB-5MS)
2. Preparation of Stock and Working Solutions:
Benzyl Alcohol Stock Solution (1 mg/mL): Accurately weigh 100 mg of benzyl alcohol and dissolve it in 100 mL of methanol in a volumetric flask.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzyl-alpha,alpha-d2 alcohol and dissolve it in 10 mL of methanol in a volumetric flask.
Benzyl Alcohol Working Standards: Prepare a series of working standards by serially diluting the benzyl alcohol stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
3. Preparation of Calibration Standards and Quality Control Samples:
Calibration Standards: To a set of vials, add a fixed volume of the internal standard working solution (e.g., 100 µL). Then, add an equal volume of each of the benzyl alcohol working standards. This will create calibration standards with a constant concentration of the internal standard and varying concentrations of the analyte.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
4. Sample Preparation:
Accurately weigh or measure a known amount of the sample matrix.
Add a specific volume of the internal standard working solution.
Extract the benzyl alcohol and the internal standard from the matrix using a suitable solvent and technique (e.g., sonication followed by centrifugation).
Collect the supernatant for GC-MS analysis.
5. GC-MS Analysis:
Injection: Inject a small volume (e.g., 1 µL) of the prepared standards, QCs, and samples into the GC-MS system.
Chromatographic Separation: Utilize a temperature program to separate benzyl alcohol and its deuterated internal standard on the capillary column. A typical program might start at 60°C and ramp up to 270°C.
Mass Spectrometric Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both benzyl alcohol (e.g., m/z 79, 108) and Benzyl-alpha,alpha-d2 alcohol (e.g., m/z 81, 110).
6. Data Analysis:
Integrate the peak areas of the analyte and the internal standard for all injections.
Calculate the ratio of the analyte peak area to the internal standard peak area.
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
Determine the concentration of benzyl alcohol in the samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of benzyl alcohol using Benzyl-alpha,alpha-d2 alcohol as an internal standard.
Caption: Workflow for Benzyl Alcohol Quantification using a Deuterated Internal Standard.
Signaling Pathways and Logical Relationships
In the context of its use as an internal standard, Benzyl-alpha,alpha-d2 alcohol does not directly participate in biological signaling pathways. Its utility is based on its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring that it follows the same analytical path. The logical relationship is one of direct comparison for the purpose of accurate quantification.
The following diagram illustrates the logical relationship in the quantification process.
Caption: Logical Relationship for Internal Standard-Based Quantification.
An In-depth Technical Guide to Phenylmethan-d2-ol: Molecular Properties, Synthesis, and Applications in Research
For Immediate Release This technical guide provides a comprehensive overview of phenylmethan-d2-ol (α,α-dideuteriobenzyl alcohol), a deuterated analogue of benzyl (B1604629) alcohol. Aimed at researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of phenylmethan-d2-ol (α,α-dideuteriobenzyl alcohol), a deuterated analogue of benzyl (B1604629) alcohol. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, offers a detailed experimental protocol for its synthesis, and explores its applications in metabolic studies and mechanistic investigations, underscored by the kinetic isotope effect.
Core Molecular Data
Phenylmethan-d2-ol is a valuable tool in chemical and biomedical research. Its isotopic substitution provides a subtle yet powerful modification for tracing metabolic pathways and elucidating reaction mechanisms. The core quantitative data for this compound are summarized below.
Property
Value
Molecular Formula
C₇H₆D₂O
Molecular Weight
110.15 g/mol
Monoisotopic Mass
110.0701 g/mol
Appearance
Colorless liquid (presumed)
Boiling Point
~205 °C (similar to benzyl alcohol)
Solubility
Soluble in organic solvents
Synthesis of Phenylmethan-d2-ol
A common and effective method for the synthesis of phenylmethan-d2-ol is the reduction of a suitable benzoic acid derivative using a deuterium-donating reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful and frequently used reagent for this transformation.
Experimental Protocol: Reduction of Ethyl Benzoate (B1203000) with Lithium Aluminum Deuteride
This protocol outlines the synthesis of phenylmethan-d2-ol from ethyl benzoate.
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
Reagent Preparation: Anhydrous diethyl ether (200 mL) is added to the flask, followed by the slow and careful addition of lithium aluminum deuteride (4.2 g, 0.1 mol) in portions under a positive pressure of nitrogen. The resulting suspension is stirred and cooled to 0 °C using an ice bath.
Addition of Ester: Ethyl benzoate (15.0 g, 0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred suspension of LiAlD₄ over a period of 30-45 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to ensure the reaction goes to completion.
Quenching: The reaction flask is cooled back to 0 °C in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of 10 mL of water, followed by 10 mL of 15% sodium hydroxide (B78521) solution, and then 20 mL of water. This procedure is exothermic and produces hydrogen gas; therefore, it must be performed slowly and with adequate ventilation.
Work-up: The resulting white precipitate of aluminum salts is filtered off and washed with diethyl ether. The combined ether filtrates are washed sequentially with 10% sulfuric acid, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude phenylmethan-d2-ol can be purified by vacuum distillation to yield the final product.
Synthesis workflow for phenylmethan-d2-ol.
Applications in Research and Drug Development
The primary utility of phenylmethan-d2-ol lies in its application in studies of reaction mechanisms and metabolic pathways. The replacement of hydrogen with deuterium (B1214612) at the benzylic position introduces a significant kinetic isotope effect (KIE) in reactions where the C-H bond is cleaved in the rate-determining step.
Metabolic Pathway of Benzyl Alcohol
Benzyl alcohol is primarily metabolized in the liver through a two-step oxidation process, first to benzaldehyde (B42025) and then to benzoic acid. Benzoic acid is subsequently conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.[1] A minor pathway involves conjugation with glucuronic acid.
Metabolic pathway of benzyl alcohol.
Elucidating Reaction Mechanisms with the Kinetic Isotope Effect
By comparing the rate of metabolism of benzyl alcohol with that of phenylmethan-d2-ol, researchers can determine if the initial oxidation step, catalyzed by alcohol dehydrogenase, is the rate-limiting step of the overall metabolic process. A significant decrease in the rate of metabolism for the deuterated compound (a primary KIE greater than 1) would indicate that the cleavage of the C-H bond at the benzylic position is indeed rate-determining. This information is crucial for understanding enzyme mechanisms and for designing drugs with modified metabolic profiles. Deuterated compounds are increasingly being used in drug discovery to improve pharmacokinetic properties by slowing down metabolism at specific sites.
Isotopic Purity of Commercially Available Phenylmethan-d2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Phenylmethan-d2-ol (α,α-dideuteriobenzyl al...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Phenylmethan-d2-ol (α,α-dideuteriobenzyl alcohol). This deuterated analog of benzyl (B1604629) alcohol is a valuable tool in various research and development applications, including as an internal standard in mass spectrometry-based quantification, for mechanistic studies of chemical reactions, and in the synthesis of deuterated active pharmaceutical ingredients (APIs). The precise isotopic enrichment of this compound is critical for the accuracy and reliability of experimental results.
Commercial Availability and Isotopic Purity
A survey of prominent chemical suppliers reveals the commercial availability of Phenylmethan-d2-ol, often listed under its synonym, Benzyl-α,α-d2 alcohol. The stated isotopic purity is a key parameter for researchers to consider when selecting a supplier. The following table summarizes the available quantitative data from various commercial sources. It is important to note that isotopic purity can vary between batches, and it is always recommended to consult the Certificate of Analysis (CoA) for the specific lot being purchased.
Supplier
Product Name
CAS Number
Stated Isotopic Purity (atom % D)
Analytical Method(s)
Sigma-Aldrich
Benzyl-α,α-d2 alcohol
21175-64-4
98
Not specified on product page
MedchemExpress
Phenylmethan-d2-ol
21175-64-4
≥99.0%
Not specified on product page
Santa Cruz Biotechnology
Benzyl alcohol-α,α-d2
21175-64-4
Not specified
Not specified
BOC Sciences
Benzyl alcohol-[α,α-d2]
21175-64-4
Not specified
Not specified
Note: The absence of a specified analytical method on the product page does not imply a lack of quality control. This information is typically detailed in the lot-specific Certificate of Analysis.
Understanding Potential Isotopic Impurities
The isotopic purity of Phenylmethan-d2-ol is influenced by its synthetic route. A common method for the synthesis of α,α-dideuterio benzyl alcohols involves the reductive deuteration of aromatic esters using a deuterium (B1214612) source such as deuterium oxide (D₂O). In these processes, the primary isotopic impurity is the partially deuterated Phenylmethan-d1-ol. Additionally, a small amount of the non-deuterated Phenylmethanol (d0) may also be present. The relative abundance of these isotopologues (d0, d1, and d2) determines the overall isotopic purity.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of Phenylmethan-d2-ol is primarily achieved through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The combination of these methods provides a comprehensive assessment of both the isotopic enrichment at the target position and the overall purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). Both proton (¹H) and deuterium (²H) NMR can be employed to determine the isotopic purity of Phenylmethan-d2-ol.
¹H NMR Spectroscopy for Residual Proton Analysis
Objective: To quantify the residual protons at the α-position of the benzyl alcohol.
Accurately weigh approximately 10-20 mg of Phenylmethan-d2-ol into a clean NMR tube.
Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet resonance in a clear region of the spectrum.
Dissolve the sample and internal standard in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6 mL.
Data Acquisition:
Acquire a standard ¹H NMR spectrum.
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard to ensure accurate integration. A D1 of 30 seconds is generally sufficient.
Use a 90° pulse angle.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signal.
Data Analysis:
Carefully integrate the signal corresponding to the residual α-protons of benzyl alcohol (a singlet, expected around 4.7 ppm in CDCl₃).
Integrate the signal of the internal standard.
Calculate the molar ratio of the residual protonated species to the internal standard.
From the known amount of the internal standard, determine the amount of the residual protonated benzyl alcohol.
The isotopic purity is then calculated as: Isotopic Purity (%) = (1 - (moles of residual ¹H / total moles of Phenylmethan-d2-ol)) * 100.
²H NMR Spectroscopy
Objective: To directly observe and quantify the deuterium signal at the α-position.
Instrumentation: NMR spectrometer equipped with a deuterium probe.
Sample Preparation:
Prepare a concentrated solution of Phenylmethan-d2-ol (e.g., 50-100 mg) in a protonated solvent (e.g., CHCl₃) to avoid a large solvent deuterium signal.
Data Acquisition:
Acquire a quantitative ²H NMR spectrum with proton decoupling.
Use a calibrated 90° pulse and a sufficient relaxation delay.
Data Analysis:
Integrate the deuterium signal corresponding to the α-position.
If an internal standard with a known deuterium content is used, the isotopic purity can be calculated by comparing the integrals. Otherwise, this method is more qualitative for confirming the presence and location of the deuterium label.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates the components of a mixture followed by mass analysis, allowing for the determination of the relative abundance of different isotopologues.
Objective: To separate and quantify the d0, d1, and d2 isotopologues of Phenylmethanol.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
Prepare a dilute solution of Phenylmethan-d2-ol (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
GC Conditions (Adaptable):
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Adaptable):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230 °C.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Acquisition Mode: Full scan from m/z 35 to 150.
Data Analysis:
Identify the chromatographic peak corresponding to benzyl alcohol.
Extract the mass spectrum for this peak.
Determine the relative abundances of the molecular ions ([M]⁺) for the d0, d1, and d2 isotopologues (expected at m/z 108, 109, and 110, respectively).
Correct for the natural abundance of ¹³C to accurately determine the contribution of each deuterated species.
The isotopic purity is calculated as the percentage of the d2 isotopologue relative to the sum of all isotopologues: Isotopic Purity (%) = (Abundance of d2 / (Abundance of d0 + Abundance of d1 + Abundance of d2)) * 100.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the analysis of Phenylmethan-d2-ol isotopic purity.
Caption: Overall workflow for assessing the isotopic purity of Phenylmethan-d2-ol.
Caption: Logical relationship of Phenylmethan-d2-ol and potential isotopic impurities.
Exploratory
An In-depth Technical Guide to the Solubility of Phenylmethan-d2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility of Phenylmethan-d2-ol (deuterated benzyl (B1604629) alcohol). Due to the l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Phenylmethan-d2-ol (deuterated benzyl (B1604629) alcohol). Due to the limited availability of specific quantitative solubility data for this isotopically labeled compound, this document leverages data from its non-deuterated analogue, benzyl alcohol, as a reliable proxy. The guide presents this data in a structured format, details a standard experimental protocol for determining solubility, and provides a visual representation of the experimental workflow. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.
Introduction
Phenylmethan-d2-ol, also known as deuterated benzyl alcohol, is an isotopologue of benzyl alcohol where two hydrogen atoms on the methylene (B1212753) group have been replaced with deuterium (B1214612). This isotopic labeling is a critical tool in various scientific disciplines, including mechanistic studies, metabolic tracing, and as an internal standard in analytical chemistry. Understanding the solubility of Phenylmethan-d2-ol in organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical applications.
While the substitution of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties due to the kinetic isotope effect, for a molecule like benzyl alcohol, the impact on its solubility in organic solvents is generally considered to be minimal. Therefore, the extensive solubility data available for benzyl alcohol serves as a strong and practical foundation for predicting the behavior of its deuterated counterpart.
Quantitative Solubility Data
The following table summarizes the solubility of benzyl alcohol in a range of common organic solvents. This data should be considered a close approximation for Phenylmethan-d2-ol.
Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[9][10] The following protocol provides a detailed methodology for this experiment.
3.1. Materials
Phenylmethan-d2-ol
High-purity organic solvent of interest
Analytical balance
Vials with screw caps
Temperature-controlled orbital shaker
Centrifuge
Syringe filters (e.g., 0.22 µm)
Volumetric flasks and pipettes
A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))
3.2. Procedure
Preparation of a Saturated Solution:
Add an excess amount of Phenylmethan-d2-ol to a vial. The presence of undissolved solid is crucial to ensure that the solution becomes saturated.
Add a known volume of the desired organic solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a stable concentration of the solute.[9]
Phase Separation:
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
To ensure complete removal of solid particles, centrifuge the vial at a high speed.
Sample Analysis:
Carefully withdraw a known aliquot of the clear supernatant.
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of Phenylmethan-d2-ol.
Calculation:
The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as g/L, mg/mL, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Phenylmethan-d2-ol.
Shake-flask method workflow.
Conclusion
While direct quantitative solubility data for Phenylmethan-d2-ol in organic solvents is not extensively documented, the data for its non-deuterated analogue, benzyl alcohol, provides a robust and reliable proxy for most research and development purposes. Benzyl alcohol exhibits high miscibility with a wide array of common organic solvents, a characteristic that can be confidently extrapolated to Phenylmethan-d2-ol. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a standardized and effective method for their determination. This technical guide serves as a foundational resource for scientists and researchers, enabling the informed and efficient use of Phenylmethan-d2-ol in their work.
Key differences between Phenylmethan-d2-ol and benzyl alcohol
An In-depth Technical Guide to the Core Differences Between Phenylmethan-d2-ol and Benzyl (B1604629) Alcohol For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Core Differences Between Phenylmethan-d2-ol and Benzyl (B1604629) Alcohol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the fundamental differences between benzyl alcohol (C₆H₅CH₂OH) and its deuterated isotopologue, Phenylmethan-d2-ol (C₆H₅CD₂OH). The strategic replacement of the two benzylic hydrogen atoms with deuterium (B1214612) introduces significant, predictable changes in the molecule's physicochemical properties, reactivity, and metabolic fate. These differences are primarily governed by the Kinetic Isotope Effect (KIE) , which arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Understanding these distinctions is critical for applications in mechanistic studies, reaction kinetics, and, most notably, in drug development, where deuteration is a powerful strategy to enhance pharmacokinetic profiles. This document details these differences through comparative data, outlines key experimental protocols for their evaluation, and provides visual diagrams to illustrate core concepts.
Core Principle: The Kinetic Isotope Effect (KIE)
The primary driver of the differing behavior between Phenylmethan-d2-ol and benzyl alcohol is the Kinetic Isotope Effect. A C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond due to the heavier mass of the deuterium isotope.[1][2] Consequently, chemical reactions that involve the cleavage of this bond in the rate-determining step proceed more slowly for the deuterated compound.[1][3]
This effect is particularly pronounced in oxidation reactions at the benzylic position, a common metabolic pathway for benzyl alcohol and related structures.[4] The practical implications of the KIE include:
Slower Reaction Rates : Chemical and enzymatic reactions are decelerated.
Altered Metabolic Stability : Reduced rate of metabolism can lead to a longer biological half-life.[5][6]
Mechanistic Elucidation : The magnitude of the KIE can provide valuable insights into reaction mechanisms.[3]
Comparative Physicochemical and Spectroscopic Properties
While the macroscopic physical properties of the two compounds are nearly identical, their properties at the molecular level, particularly their spectroscopic signatures, are distinct. These differences are crucial for their identification and analysis.
Deuteration at the alpha-carbon has a minimal effect on the acidity of the -OH group.
Spectroscopic Differentiation
Analytical Method
Benzyl Alcohol
Phenylmethan-d2-ol
Rationale for Difference
Mass Spectrometry (MS)
Molecular ion peak (M⁺) at m/z 108.
Molecular ion peak (M⁺) at m/z 110.
The two deuterium atoms increase the molecular mass by approximately 2 Da.
¹H NMR Spectroscopy
A characteristic singlet at ~4.7 ppm for the two benzylic protons (-CH₂-).
Absence of the singlet at ~4.7 ppm.
The benzylic protons are replaced by deuterium, which is not detected in ¹H NMR.
¹³C NMR Spectroscopy
Benzylic carbon signal (~65 ppm) appears as a triplet due to coupling with two protons.
Benzylic carbon signal appears as a quintet due to coupling with two deuterium atoms (spin I=1).
The spin and gyromagnetic ratio of deuterium differ from hydrogen, leading to different splitting patterns (n=2, I=1 results in 2nI+1 = 5 lines). A slight isotopic shift may also be observed.
Infrared (IR) Spectroscopy
C-H stretching vibrations for the -CH₂- group typically observed around 2850-2960 cm⁻¹.[11]
C-D stretching vibrations are observed at a lower frequency, typically around 2100-2200 cm⁻¹.
The increased mass of deuterium results in a lower vibrational frequency for the C-D bond, as predicted by Hooke's Law.
Impact on Chemical Reactivity and Pharmacokinetics
The most significant practical differences emerge in the realms of chemical reactivity and biological metabolism, driven by the Kinetic Isotope Effect.
Chemical Reactivity: Oxidation
The oxidation of benzyl alcohol to benzaldehyde (B42025) is a classic organic transformation where the rate-determining step involves the cleavage of a benzylic C-H bond. For Phenylmethan-d2-ol, this step is significantly slower. A kinetic isotope effect (kH/kD) of 5.2 has been reported for certain base-mediated eliminations involving the benzylic position, indicating the reaction is 5.2 times faster for benzyl alcohol than for its d2-analog.[12] This effect is a powerful tool for studying reaction mechanisms.
Caption: Oxidation pathway demonstrating the Kinetic Isotope Effect (KIE).
Pharmacokinetics and Metabolism
In biological systems, benzyl alcohol is rapidly oxidized by enzymes like alcohol dehydrogenase to benzoic acid, which is then conjugated and excreted.[4] This metabolic process is the primary clearance mechanism. Deuterating the benzylic methylene (B1212753) group directly targets this "metabolic soft spot."
The consequences for drug development can be profound:
Reduced Metabolic Clearance: The KIE slows down the rate-limiting oxidation step, decreasing the overall rate of metabolism.[1][5]
Increased Half-Life (t½) and Exposure (AUC): A slower clearance rate means the compound remains in the systemic circulation for a longer period, potentially allowing for lower or less frequent dosing.[13][14]
Metabolic Switching: By impeding the primary metabolic pathway, deuteration can sometimes redirect the compound's metabolism towards alternative, minor pathways.[15][16] This can be beneficial if it avoids the formation of a toxic metabolite, but it can also be unpredictable and requires careful study.[17][18]
Caption: Metabolic fate of benzyl alcohol vs. its deuterated analog.
Experimental Protocols
Evaluating the differences between protiated and deuterated compounds requires precise experimental design.
Protocol: Determination of KIE via Competitive Oxidation
This protocol determines the KIE by reacting an equimolar mixture of benzyl alcohol and Phenylmethan-d2-ol with a limited amount of an oxidant and analyzing the product ratio.
Reagent Preparation:
Prepare a 1.0 M stock solution of benzyl alcohol in a suitable solvent (e.g., dichloromethane).
Prepare a 1.0 M stock solution of Phenylmethan-d2-ol in the same solvent.
Prepare a 0.5 M solution of the oxidant (e.g., pyridinium (B92312) chlorochromate, PCC).
Reaction Setup:
In a reaction vial, combine 100 µL of the benzyl alcohol stock solution and 100 µL of the Phenylmethan-d2-ol stock solution. Add 1.8 mL of solvent for a final substrate concentration of 50 mM each.
Add an internal standard (e.g., dodecane) for chromatographic analysis.
Reaction Initiation and Monitoring:
Initiate the reaction by adding 100 µL of the PCC solution (0.25 molar equivalents relative to total alcohol).
Stir the reaction at room temperature. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 10, 30, 60 minutes) to monitor reaction progress, ensuring the reaction does not proceed to completion (ideally <20% conversion).
Quenching and Sample Preparation:
Quench each aliquot by passing it through a short plug of silica (B1680970) gel with diethyl ether to remove the oxidant.
Analysis:
Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS).
Determine the relative amounts of the resulting benzaldehyde (m/z 106) and benzaldehyde-d1 (m/z 107).
Calculation:
The KIE (kH/kD) is calculated from the ratio of the products, corrected for the starting material ratio.
Protocol: In Vitro Metabolic Stability Assay
This assay compares the rate of metabolism of the two compounds in a biologically relevant system, such as human liver microsomes (HLM).
Reagent Preparation:
Prepare 1 mM stock solutions of benzyl alcohol and Phenylmethan-d2-ol in acetonitrile (B52724) or DMSO.
Prepare a master mix containing phosphate (B84403) buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and an NADPH regenerating system.
Reaction Initiation:
Pre-warm the master mix at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the test compound to the master mix (final substrate concentration typically 1 µM).
Incubation and Sampling:
Incubate the reaction mixture at 37°C in a shaking water bath.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL).
Quenching:
Immediately add the aliquot to a tube or well containing 150 µL of ice-cold acetonitrile with a suitable internal standard (e.g., a stable isotope-labeled analog of a different compound) to stop the enzymatic reaction and precipitate proteins.
Sample Processing:
Centrifuge the samples to pellet the precipitated proteins.
Transfer the supernatant for analysis.
Analysis:
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining at each time point.
Data Interpretation:
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant. The in vitro half-life (t½) can be calculated as 0.693/slope. A longer half-life for Phenylmethan-d2-ol indicates greater metabolic stability.
Synthesis of Phenylmethan-d2-ol
Phenylmethan-d2-ol is not naturally abundant and must be synthesized. A common and efficient method is the single-electron transfer (SET) reductive deuteration of commercially available aromatic esters.[19][20] This approach offers high levels of deuterium incorporation (>95%) and good functional group tolerance.[20][21]
Caption: General workflow for the synthesis of Phenylmethan-d2-ol.
Conclusion
The key differences between Phenylmethan-d2-ol and benzyl alcohol are a direct consequence of isotopic substitution. While their bulk physical properties are similar, their reactivity and metabolic profiles are significantly divergent due to the kinetic isotope effect. Phenylmethan-d2-ol exhibits slower rates of oxidation at the benzylic position, leading to enhanced metabolic stability. This "deuterium switch" is a well-established strategy in modern drug discovery to improve the pharmacokinetic properties of therapeutic agents, potentially leading to safer and more effective medicines. The distinct spectroscopic signatures of the deuterated analog also provide an unambiguous means of differentiation and are invaluable in mechanistic and quantitative studies.
The Discovery and Evolution of Deuterated Aromatic Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and synthesis of deuterated aromatic alcohols. It is designed for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of deuterated aromatic alcohols. It is designed for researchers, scientists, and drug development professionals who are interested in the application of these unique molecules. This document details the evolution of synthetic methodologies, from early reductive techniques to modern catalytic hydrogen-deuterium exchange reactions. It presents a compilation of quantitative data, detailed experimental protocols for key synthetic transformations, and explores the pivotal role of the kinetic isotope effect in the application of these compounds, particularly in the pharmaceutical industry.
A Journey Through Time: The History of Deuterated Aromatic Alcohols
The story of deuterated aromatic alcohols is intrinsically linked to the discovery of deuterium (B1214612) itself. In 1932, Harold Urey, a chemist at Columbia University, successfully isolated and identified "heavy hydrogen," an isotope of hydrogen with an additional neutron, which he named deuterium.[1] This discovery, which earned him the Nobel Prize in Chemistry in 1934, opened up a new frontier in chemistry and physics. The 1930s saw a surge in research into deuterated compounds, as scientists began to explore the effects of this isotopic substitution on physical and chemical properties.[1]
The initial applications of deuterium labeling were primarily in mechanistic studies and as tracers in biological systems. However, it wasn't until the early 1960s that the potential of deuterium incorporation in medicinal chemistry began to be recognized.[2] Researchers observed that the replacement of hydrogen with deuterium at specific positions in a drug molecule could significantly alter its metabolic fate. This is due to the kinetic isotope effect (KIE) , a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3] Breaking the C-D bond requires more energy, thus slowing down metabolic reactions that involve the cleavage of this bond.[3]
This understanding paved the way for the "deuterium switch" strategy in drug development, where a known drug is strategically deuterated to improve its pharmacokinetic profile, such as increasing its half-life and reducing toxic metabolites.[2] The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA in 2017 for the treatment of chorea associated with Huntington's disease, marking a significant milestone in the field.[2] Aromatic alcohols are common structural motifs in many pharmaceuticals, making their deuterated analogues of particular interest for enhancing drug efficacy and safety.
Synthetic Methodologies for the Preparation of Deuterated Aromatic Alcohols
The synthesis of deuterated aromatic alcohols has evolved significantly over the decades, moving from stoichiometric, often harsh methods to more elegant and selective catalytic approaches.
Early Methods: Reductive Deuteration
The earliest and most straightforward methods for preparing deuterated alcohols involved the reduction of corresponding carbonyl compounds (aldehydes, ketones, and esters) using deuterated reducing agents.
Metal Deuteride (B1239839) Reagents: Reagents such as lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄) were widely used. These powerful reducing agents effectively deliver a deuterium anion (D⁻) to the carbonyl carbon. While effective, these reagents are expensive, pyrophoric, and often require strictly anhydrous conditions.[4][5]
Samarium(II) Iodide (SmI₂): More recently, a milder and more chemoselective method using samarium(II) iodide in the presence of heavy water (D₂O) has been developed for the reductive deuteration of aromatic esters to α,α-dideuterio benzyl (B1604629) alcohols.[5] This single-electron transfer (SET) method offers high deuterium incorporation and tolerates a wider range of functional groups.[5]
Modern Catalytic Approaches: Hydrogen Isotope Exchange (HIE)
The development of transition metal-catalyzed hydrogen isotope exchange (HIE) has revolutionized the synthesis of deuterated organic molecules, including aromatic alcohols. These methods often utilize readily available and inexpensive D₂O as the deuterium source and offer high levels of selectivity.
Ruthenium-Catalyzed Deuteration: Ruthenium complexes are highly effective catalysts for the deuteration of alcohols. Depending on the ligand environment, these catalysts can achieve selective deuteration at the α-position or at both the α- and β-positions of the alcohol.[1][2][6] The commercially available Ru-MACHO catalyst, for instance, has been shown to efficiently catalyze the α,β-deuteration of secondary alcohols and the α-deuteration of primary alcohols.[6] The mechanism is believed to involve a "borrowing hydrogen" or "hydrogen auto-transfer" process, where the alcohol is transiently oxidized to the corresponding aldehyde or ketone, which then undergoes H/D exchange with D₂O before being reduced back to the deuterated alcohol.
Iridium-Catalyzed Deuteration: Iridium catalysts, particularly those with bipyridonate ligands, have emerged as powerful tools for the α-selective deuteration of alcohols.[7][8] These reactions can be performed under basic or neutral conditions and exhibit excellent functional group tolerance.[7] The proposed mechanism also involves a dehydrogenation-deuteration sequence.
Acid-Catalyzed Aromatic Deuteration of Phenols: For the deuteration of the aromatic ring of phenols, a simple and effective method utilizes a solid-supported acid catalyst such as Amberlyst-15.[9] This heterogeneous catalyst facilitates electrophilic aromatic substitution with deuterons from D₂O, primarily at the ortho and para positions, which are activated by the hydroxyl group.
Emerging Green Methodologies
In recent years, there has been a growing interest in developing more sustainable methods for deuteration.
Photocatalytic and Electrochemical Methods: These approaches utilize light or electricity to drive the deuteration reaction, often under mild conditions. While still an emerging area, these "green" methods hold promise for the future of deuterated compound synthesis.
Quantitative Data Summary
The efficiency of deuteration is typically assessed by the chemical yield of the product and the percentage of deuterium incorporation at the target positions. The following tables summarize representative quantitative data for the synthesis of deuterated aromatic alcohols using various methods.
Table 1: Ruthenium-Catalyzed Deuteration of Aromatic Alcohols
The following are generalized experimental protocols for key deuteration methods. Researchers should consult the original literature for specific substrate-dependent modifications.
Protocol 1: Ruthenium-Catalyzed α,β-Deuteration of a Secondary Aromatic Alcohol (e.g., 1-Phenylethanol)
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., Ru-MACHO, 1-2 mol%).
Reactant Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the secondary aromatic alcohol (1.0 mmol), potassium tert-butoxide (KOtBu, 5-10 mol%), and deuterium oxide (D₂O, 2-3 mL).
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 24 hours).
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deuterated alcohol.
Analysis: Determine the yield and deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: Iridium-Catalyzed α-Selective Deuteration of a Primary Aromatic Alcohol (e.g., Benzyl Alcohol)
Catalyst Solution: In a glovebox, prepare a stock solution of the iridium catalyst (e.g., an iridium(III)-bipyridonate complex) in D₂O.
Reaction Setup: In a vial equipped with a stir bar, dissolve the primary aromatic alcohol (0.5 mmol) in D₂O (1.0 mL).
Initiation: Add the iridium catalyst stock solution (1-5 mol%) and a base if required (e.g., NaOD, 10-15 mol%).
Reaction: Seal the vial and heat the mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 1.5 hours).
Workup and Purification: After cooling, extract the product with a suitable organic solvent. Dry the organic phase and remove the solvent in vacuo. Purify by chromatography if necessary.
Analysis: Characterize the product and determine deuterium incorporation using standard analytical techniques.
Protocol 3: Acid-Catalyzed Aromatic Deuteration of a Phenol
Catalyst Preparation: Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under vacuum for 24 hours.
Reaction Mixture: In a pressure-resistant tube, combine the phenolic compound (2 mmol), the dried Amberlyst-15 resin (100 mg per 100 mg of phenol), and D₂O (12 mL) under a nitrogen atmosphere.
Heating: Tightly seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours, with protection from light.
Isolation: After cooling, filter off the resin and wash it with hot acetone.
Purification: Remove the solvents from the filtrate under reduced pressure. The residue can be further purified by chromatography or recrystallization if needed.
Analysis: Analyze the product by ¹H NMR to determine the extent and regioselectivity of deuterium incorporation.
Visualizing the Processes: Diagrams and Workflows
Diagram 1: General Workflow for Catalytic Deuteration of Aromatic Alcohols
Caption: A generalized experimental workflow for the catalytic deuteration of aromatic alcohols.
Diagram 2: "Borrowing Hydrogen" Mechanism for Ruthenium-Catalyzed Deuteration
Caption: A simplified representation of the "borrowing hydrogen" mechanism in Ru-catalyzed deuteration.
Diagram 3: Impact of Deuteration on Drug Metabolism Pathway
Caption: The influence of deuteration on a drug's metabolic pathway and pharmacokinetic profile.
The Kinetic Isotope Effect (KIE) in Deuterated Aromatic Alcohols
The primary reason for the heightened interest in deuterated aromatic alcohols in drug development is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] For the C-H versus C-D bond, the difference in the zero-point vibrational energy of the two bonds leads to a higher activation energy for C-D bond cleavage.[11]
The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the corresponding reaction with a C-D bond.[11] In the context of drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 enzymes and involve the cleavage of a C-H bond as the rate-determining step.[5] By replacing this hydrogen with deuterium, the rate of metabolism can be significantly reduced.
For example, studies on the oxidation of benzyl alcohol have shown a substantial primary KIE. The oxidation of α,α-dideuteriobenzyl alcohol (PhCD₂OH) exhibits a kH/kD of 5.86, indicating that the C-H(D) bond is broken in the rate-determining step. This slowing of metabolism can lead to:
Increased drug exposure and half-life: The drug remains in the body for a longer period, potentially allowing for lower or less frequent dosing.
Reduced formation of metabolites: This can be beneficial if the metabolites are toxic or have undesirable side effects.
Improved safety and tolerability profile.
Conclusion
The field of deuterated aromatic alcohols has progressed remarkably since the discovery of deuterium. What began as a curiosity for studying reaction mechanisms has evolved into a powerful strategy in modern drug design and development. The continued innovation in synthetic methodologies, particularly in selective and efficient catalytic H/D exchange reactions, will undoubtedly expand the accessibility and application of these valuable compounds. For researchers in the pharmaceutical and chemical industries, a thorough understanding of the synthesis, properties, and applications of deuterated aromatic alcohols is essential for leveraging their unique potential to create safer and more effective medicines.
Safety and handling precautions for Phenylmethan-d2-ol
An In-depth Technical Guide to the Safe Handling of Phenylmethan-d2-ol This guide provides comprehensive safety and handling information for Phenylmethan-d2-ol (also known as Benzyl-α,α-d2 alcohol), intended for research...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Safe Handling of Phenylmethan-d2-ol
This guide provides comprehensive safety and handling information for Phenylmethan-d2-ol (also known as Benzyl-α,α-d2 alcohol), intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.
Chemical Identification and Physical Properties
Phenylmethan-d2-ol is a deuterated form of benzyl (B1604629) alcohol. The substitution of hydrogen atoms with deuterium (B1214612) at the α-position can be utilized in tracer studies or to investigate kinetic isotope effects in metabolic pathways.
Table 1: Physical and Chemical Properties of Phenylmethan-d2-ol
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
In Case of Skin Contact
Take off immediately all contaminated clothing. Rinse skin with water/shower.
Fire-Fighting and Accidental Release Measures
Fire-Fighting
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Specific Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air on intense heating.[6] Hazardous combustion products include carbon oxides.[6]
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release
Personal Precautions: Do not breathe vapors. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.
Environmental Precautions: Do not let the product enter drains.[4]
Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., Chemizorb®). Dispose of the collected material as hazardous waste.[4]
Visualized Protocols and Workflows
The following diagrams illustrate standard procedures for handling Phenylmethan-d2-ol.
Caption: Standard laboratory workflow for handling Phenylmethan-d2-ol.
Caption: Decision-making workflow for responding to a Phenylmethan-d2-ol spill.
Disclaimer: This document is intended as a guide and is based on publicly available safety data. It is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Users are responsible for conducting their own risk assessments before handling this chemical.
Navigating the Deuterium Frontier: An In-Depth Technical Guide to the Storage Conditions for Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of deuterium (B1214612) into molecules represents a powerful tool in modern drug discovery and development. By leveraging the ki...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612) into molecules represents a powerful tool in modern drug discovery and development. By leveraging the kinetic isotope effect (KIE), researchers can significantly enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][] However, the very properties that make deuterated compounds advantageous also necessitate specific storage and handling protocols to ensure their chemical and isotopic integrity. This guide provides a comprehensive technical overview of the best practices for storing deuterated compounds, supported by experimental methodologies and quantitative data to aid researchers in preserving the quality and reliability of these valuable molecules.
Core Principles of Storing Deuterated Compounds
The stability of a deuterated compound is not solely reliant on the inherent strength of the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond.[1][3][4] While this increased bond strength can slow down metabolic processes, the overall molecule remains susceptible to degradation through various pathways.[1] The primary objectives of proper storage are to prevent chemical degradation and to maintain the isotopic enrichment of the compound. The key factors to control are moisture, temperature, light, and atmospheric conditions.
Table 1: Key Factors Influencing the Stability of Deuterated Compounds in Storage
Factor
Risk
Mitigation Strategies
Moisture/Humidity
Hydrogen-Deuterium (H/D) exchange, leading to loss of isotopic enrichment, particularly at labile sites (e.g., -OD, -ND, α-to-carbonyl).[1] Hydrolysis of functional groups.
Store in tightly sealed containers (e.g., amber vials with PTFE-lined caps). Use of desiccators with a suitable desiccant. Storage under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
Temperature
Increased rate of chemical degradation (hydrolysis, oxidation, etc.).[1] Potential for freeze-thaw cycles to degrade complex molecules.
Store at recommended low temperatures (e.g., 2-8°C, -20°C, or -80°C), based on compound-specific data. Avoid repeated freeze-thaw cycles.[1]
Light
Photolytic degradation, which can lead to the formation of impurities.[1]
Store in amber or light-blocking containers.[1] Minimize exposure to direct light during handling.
Atmosphere (Oxygen)
Oxidation of sensitive functional groups.
Store under an inert atmosphere (e.g., argon or nitrogen) for oxygen-sensitive compounds.
pH (for solutions)
Catalysis of H/D exchange and hydrolysis, especially under acidic or basic conditions.[1]
Store solutions at a neutral pH or a pH of maximum stability, if known. Use aprotic and anhydrous solvents for reconstitution whenever possible.[1]
Quantitative Insights into the Stability of Deuterated Compounds
Table 2: Comparative in vitro Metabolic Stability of Deuterated vs. Non-Deuterated Enzalutamide (B1683756)
This table illustrates the kinetic isotope effect on the metabolic stability of enzalutamide in liver microsomes. A lower intrinsic clearance (CLint) indicates greater stability.
Compound
Liver Microsomes
Intrinsic Clearance (CLint) (µL/min/mg protein)
KH/KD (Isotope Effect)
Enzalutamide (Non-deuterated)
Rat (RLM)
10.5
~2
d3-Enzalutamide
Rat (RLM)
5.28
Enzalutamide (Non-deuterated)
Human (HLM)
9.04
~3.7
d3-Enzalutamide
Human (HLM)
2.45
Data adapted from a study on the effect of N-methyl deuteration on the metabolism and pharmacokinetics of enzalutamide.[5]
Table 3: Comparative Photophysical Properties of Protonated vs. Deuterated Heptamethine Cyanine (B1664457) Dyes
This table demonstrates how deuteration can enhance the fluorescence quantum yield and lifetime of a dye by reducing non-radiative decay pathways. This principle of increased stability can be relevant to the photodegradation of light-sensitive deuterated compounds.
Compound
Quantum Yield of Fluorescence (ΦF)
Enhancement by Deuteration (χ)
Dye 1H (Protonated)
0.29
17%
Dye 1D (Deuterated)
0.34
Dye 2H (Protonated)
0.33
10%
Dye 2D (Deuterated)
0.36
Dye 4H (Protonated)
11.5
19%
Dye 4D (Deuterated)
13.7
Data adapted from a study on the deuteration of heptamethine cyanine dyes.[6]
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to determine the appropriate storage conditions and shelf-life of a deuterated compound. This typically involves long-term and accelerated stability studies, as well as forced degradation studies.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of a deuterated compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.
Methodology:
Sample Preparation: Prepare solutions of the deuterated compound in appropriate solvents.
Stress Conditions: Expose the samples to the following conditions in separate experiments:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Store the solid compound or a solution at 80°C for 48 hours.
Photostability: Expose a solution to a controlled light source (e.g., consistent with ICH Q1B guidelines).
Time Points: Collect aliquots at initial, intermediate, and final time points.
Analysis: Analyze the stressed samples and a control sample (stored under ideal conditions) using a stability-indicating method, such as HPLC-UV/MS or GC-MS.
Data Evaluation:
Quantify the amount of the parent deuterated compound remaining.
Identify and characterize any significant degradation products.
Assess for any loss of isotopic enrichment by mass spectrometry.
Objective: To determine the stability of the deuterium label under specific conditions (e.g., in a particular solvent, buffer, or biological matrix).
Methodology:
Sample Preparation:
Prepare a stock solution of the deuterated compound in an aprotic, anhydrous solvent (e.g., acetonitrile, DMSO).
Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma, or the intended formulation buffer).
Incubation: Incubate the samples at a relevant temperature (e.g., 25°C for room temperature stability, 40°C for accelerated stability).
Time Points: Take aliquots at various time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
Sample Quenching and Extraction (if necessary): For biological matrices, stop any enzymatic activity by adding a quenching solution (e.g., cold acetonitrile) and extract the compound.
Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time.
Data Interpretation:
Calculate the percentage of the deuterated form remaining at each time point.
A shift towards lower masses (e.g., from M+3 to M+2) indicates H/D back-exchange.
Determine the rate of exchange to assess the long-term stability of the label under the tested conditions.
Visualizing Workflows and Degradation Pathways
Logical Workflow for Selecting Storage Conditions
The following diagram illustrates a decision-making process for establishing the appropriate storage conditions for a new deuterated compound.
Caption: Decision tree for selecting appropriate storage conditions.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for a comprehensive stability study of a deuterated compound.
Caption: General workflow for a stability testing program.
Simplified Degradation Pathways
This diagram illustrates two common chemical degradation pathways that can affect deuterated compounds in storage.
Caption: Common chemical degradation pathways for deuterated compounds.
Conclusion
The enhanced metabolic stability offered by deuterated compounds is a significant advantage in drug development. However, this benefit can only be fully realized if the chemical and isotopic integrity of these molecules is maintained throughout their lifecycle. A thorough understanding of the principles of storage, including the critical roles of moisture, temperature, light, and atmosphere, is paramount. By implementing robust stability testing protocols and adhering to best practices for storage and handling, researchers can ensure the quality and reliability of their deuterated compounds, ultimately contributing to the development of safer and more effective therapeutics.
The Subtle Architect: A Technical Guide to the Natural Abundance and Significance of Deuterium
For Researchers, Scientists, and Drug Development Professionals Abstract Deuterium (B1214612), the stable heavy isotope of hydrogen, is a subtle yet powerful architect in the molecular world. Though present in seemingly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium (B1214612), the stable heavy isotope of hydrogen, is a subtle yet powerful architect in the molecular world. Though present in seemingly trace amounts, its unique physical and chemical properties impart significant effects on biological systems and offer profound opportunities in therapeutic development. This technical guide provides an in-depth exploration of the natural abundance of deuterium, the analytical methodologies for its quantification, and its far-reaching implications, with a particular focus on its strategic use in drug discovery and development. Through a comprehensive review of the kinetic isotope effect, metabolic tracking, and the burgeoning field of deuterated pharmaceuticals, this document serves as a critical resource for researchers aiming to harness the potential of this unique isotope.
Natural Abundance of Deuterium
Deuterium (²H or D) constitutes a small fraction of all hydrogen atoms, with its natural abundance varying slightly across different environments. These variations, though minor, are significant and provide insights into hydrological cycles, planetary evolution, and biological processes. The standard reference for deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW).
The Significance of Deuterium in Biological Systems and Drug Development
The seemingly minor difference in mass between protium (B1232500) (¹H) and deuterium (²H) leads to a significant phenomenon known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[5][6]
This effect is the cornerstone of deuterium's significance in drug development. By strategically replacing hydrogen atoms with deuterium at metabolically vulnerable sites in a drug molecule, a process known as deuteration , it is possible to slow down its metabolism.[7][8] This can lead to several therapeutic advantages:
Enhanced Metabolic Stability: Slower metabolism can lead to a longer drug half-life and increased bioavailability.[7][9]
Reduced Toxic Metabolites: Altering metabolic pathways can minimize the formation of harmful byproducts.[7]
Improved Pharmacokinetic Profile: A more stable drug can result in lower and less frequent dosing, improving patient compliance.[8][9]
Increased Efficacy and Safety: By maintaining therapeutic concentrations for longer and reducing toxic metabolites, the overall safety and efficacy of a drug can be improved.[8][9]
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the viability of this strategy.[8]
Beyond the KIE, deuterium also plays a crucial role in:
Metabolic Studies: Deuterium-labeled compounds are invaluable tracers for studying metabolic pathways in vivo without the use of radioactive isotopes.[10][11] Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that allows for non-invasive mapping of metabolic processes.[10][12]
Biological Effects of Deuterium Levels: Both deuterium-enriched and deuterium-depleted environments can have significant impacts on living organisms.[13][14] While high concentrations of deuterium can be toxic, some studies suggest potential therapeutic benefits of deuterium-depleted water (DDW) in conditions like cancer and metabolic disorders.[15][16]
Logical Relationship: The Deuterium Kinetic Isotope Effect in Drug Metabolism
Caption: The Kinetic Isotope Effect slows the metabolism of deuterated drugs.
Experimental Protocols for Deuterium Analysis
The precise quantification of deuterium is critical for both fundamental research and the development of deuterated therapeutics. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Methodology for Deuterium Quantification using NMR Spectroscopy
Deuterium NMR (²H NMR) is a direct method for observing and quantifying deuterium in a molecule.[17] While it has a similar chemical shift range to proton NMR (¹H NMR), the signals are broader.[18][19] A combined ¹H and ²H NMR approach can provide accurate isotopic abundance.[20][21]
Generalized Protocol:
Sample Preparation:
Dissolve a precisely weighed amount of the deuterated compound in a suitable solvent that does not contain deuterium signals that would interfere with the analyte signals.
Add a known amount of an internal standard with a well-defined deuterium concentration for quantitative analysis.
¹H NMR Acquisition:
Acquire a quantitative ¹H NMR spectrum. This is used to determine the concentration of the analyte and to identify the positions of protons that have been substituted with deuterium (indicated by a decrease in signal integration).[17]
²H NMR Acquisition:
Acquire a quantitative ²H NMR spectrum of the same sample. The instrument must be tuned to the deuterium frequency.
Due to the low natural abundance and lower gyromagnetic ratio of deuterium, a higher number of scans may be required to achieve an adequate signal-to-noise ratio, unless the sample is enriched.[17][19]
Data Analysis:
Process both spectra (phasing, baseline correction, and integration).
Calculate the deuterium abundance by comparing the integral of the deuterium signal to the integral of the internal standard or by comparing the relative integrals of the corresponding signals in the ¹H and ²H spectra.[20]
Experimental Workflow: Quantitative NMR for Deuterium Abundance
Caption: Workflow for determining deuterium abundance using NMR spectroscopy.
Methodology for Deuterium Quantification using Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive technique for determining isotopic abundance by measuring the mass-to-charge ratio of ions. High-resolution mass spectrometry can resolve the fine isotopic structure, allowing for direct detection of deuterium incorporation.[22]
Generalized Protocol:
Sample Preparation:
Prepare a dilute solution of the analyte in a suitable volatile solvent.
For complex samples (e.g., biological matrices), sample extraction and purification may be necessary.
Ionization:
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
Mass Analysis:
Acquire the mass spectrum of the analyte. The instrument should be calibrated and operated at a resolution sufficient to distinguish between the deuterated and non-deuterated isotopic peaks.
Data Analysis:
Analyze the isotopic distribution of the molecular ion peak.
The relative intensities of the peaks corresponding to the non-deuterated (M), singly deuterated (M+1), doubly deuterated (M+2), etc., species are used to calculate the degree of deuteration and the overall isotopic abundance.
Corrections for the natural abundance of other isotopes (e.g., ¹³C) are necessary for accurate quantification, although high-resolution MS can obviate the need for a separate "time zero" spectrum.[22]
Signaling Pathway: Deuterium Labeling and Mass Spectrometry Analysis
Caption: Conceptual pathway for deuterium analysis via mass spectrometry.
Conclusion and Future Outlook
The natural abundance of deuterium, while low, has profound and exploitable consequences in chemistry and biology. The kinetic isotope effect provides a powerful tool for medicinal chemists to enhance the metabolic stability and overall therapeutic profile of drug candidates. The continued development of deuterated drugs, moving from "fast-follow" strategies to the de novo design of deuterated new chemical entities, highlights the growing importance of this approach in the pharmaceutical industry.[7][8] Furthermore, advancements in analytical techniques, particularly high-resolution mass spectrometry and sophisticated NMR methods, are enabling more precise and detailed investigations into the role of deuterium in complex biological systems. The study of deuterium's impact, from the subtle effects of natural abundance variations to the significant outcomes of strategic deuteration, will undoubtedly continue to be a fertile ground for scientific discovery and therapeutic innovation.
Spectroscopic Analysis of Phenylmethan-d2-ol: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Phenylmethan-d2-ol (benzyl-α,α-d2 alcohol). It is intended for researchers, scienti...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Phenylmethan-d2-ol (benzyl-α,α-d2 alcohol). It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For Phenylmethan-d2-ol, both ¹H and ¹³C NMR provide critical information regarding the successful deuteration at the benzylic position.
¹H NMR Data
The ¹H NMR spectrum of Phenylmethan-d2-ol is characterized by the absence of the benzylic protons signal, which is a key indicator of successful deuteration. The aromatic region remains largely unaffected compared to its non-deuterated counterpart, benzyl (B1604629) alcohol.
The ¹³C NMR spectrum shows the expected signals for the aromatic carbons. The carbon atom attached to the deuterium (B1214612) atoms (CD₂) appears as a multiplet due to carbon-deuterium coupling.
The IR spectrum of Phenylmethan-d2-ol is predicted to show characteristic absorptions for the hydroxyl group, the aromatic ring, and the carbon-deuterium bonds. The C-D stretching vibrations are a key feature distinguishing it from benzyl alcohol.
Wavenumber (cm⁻¹)
Vibration Mode
Intensity
~3350
O-H stretch (broad)
Strong
3100-3000
C-H stretch (aromatic)
Medium
~2200-2100
C-D stretch
Medium-Weak
~1600, ~1495, ~1450
C=C stretch (aromatic ring)
Medium-Strong
~1200-1000
C-O stretch
Strong
Mass Spectrometry (MS)
Mass spectrometry of Phenylmethan-d2-ol reveals its molecular weight and fragmentation pattern, confirming the incorporation of two deuterium atoms. The molecular ion peak is observed at m/z 110.[2]
m/z
Ion
Notes
110
[M]⁺
Molecular ion
109
[M-H]⁺
Loss of a hydrogen radical
93
[M-OH]⁺
Loss of a hydroxyl radical
81
[C₆H₅D]⁺
Phenyl-d1 cation
79
[C₆H₅]⁺
Phenyl cation
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
Sample Preparation: A sample of Phenylmethan-d2-ol (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian UNITY INOVA operating at a proton frequency of 400 MHz or higher, is used.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
Number of Scans: 16 to 64 scans are typically acquired.
Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
Spectral Width: A spectral width of approximately 16 ppm is set.
Temperature: The experiment is conducted at room temperature (e.g., 298 K).
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
Spectral Width: A spectral width of approximately 240 ppm is set.
Infrared (IR) Spectroscopy
Sample Preparation: A neat liquid film of Phenylmethan-d2-ol is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRTracer-100, is used.
Data Acquisition:
Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Background: A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC) for separation and purification before ionization.
Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
GC Conditions:
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: The injector temperature is set to approximately 250°C.
Oven Program: A temperature gradient is used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: The mass-to-charge ratio (m/z) is scanned from a low value (e.g., 40) to a value above the expected molecular ion (e.g., 150).
Source Temperature: The ion source temperature is typically maintained at around 230°C.
Transfer Line Temperature: The transfer line temperature is set to approximately 280°C.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of Phenylmethan-d2-ol.
Application Notes and Protocols for the Use of Phenylmethan-d2-ol as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals Introduction In the field of quantitative mass spectrometry, particularly in bioanalysis and pharmaceutical development, the use of a stable isotope-labeled...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, particularly in bioanalysis and pharmaceutical development, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. Phenylmethan-d2-ol (also known as Benzyl-d2-alcohol) is the deuterated analogue of benzyl (B1604629) alcohol. Due to its chemical identity to benzyl alcohol, it serves as an ideal internal standard for the quantification of benzyl alcohol in various matrices. Benzyl alcohol is a commonly used preservative in injectable drug formulations and is also found in cosmetics and food products. Accurate quantification is crucial for safety assessments, pharmacokinetic studies, and quality control.
This document provides detailed application notes and protocols for the use of Phenylmethan-d2-ol as an internal standard in mass spectrometry-based assays.
Principle of Isotope Dilution Mass Spectrometry
The core of this application lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of Phenylmethan-d2-ol is added to the sample at the earliest stage of preparation. Because Phenylmethan-d2-ol is chemically identical to benzyl alcohol, it experiences the same variations during sample extraction, handling, and analysis, including degradation, matrix effects (ion suppression or enhancement), and variations in instrument response. The mass spectrometer can differentiate between the analyte (benzyl alcohol) and the internal standard (Phenylmethan-d2-ol) based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to that of the internal standard, a highly accurate and precise quantification of the analyte can be achieved.
Experimental Protocols
The following are example protocols for the quantification of benzyl alcohol in biological matrices (e.g., plasma) and pharmaceutical formulations using Phenylmethan-d2-ol as an internal standard.
Protocol 1: Quantification of Benzyl Alcohol in Human Plasma using LC-MS/MS
Benzyl Alcohol: To be optimized, e.g., m/z 109 -> 79
Phenylmethan-d2-ol: To be optimized, e.g., m/z 111 -> 81
5. Data Analysis
Integrate the peak areas for both benzyl alcohol and Phenylmethan-d2-ol.
Calculate the peak area ratio (analyte/internal standard).
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
Determine the concentration of benzyl alcohol in unknown samples from the calibration curve.
Protocol 2: Quantification of Benzyl Alcohol in an Injectable Formulation using GC-MS
1. Materials and Reagents
Phenylmethan-d2-ol (Internal Standard, IS)
Benzyl Alcohol (Analyte)
Methanol (GC grade)
Injectable formulation (blank and sample)
Autosampler vials
2. Preparation of Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of benzyl alcohol and Phenylmethan-d2-ol in methanol.
Working Standard Solutions: Prepare serial dilutions of the benzyl alcohol stock solution with methanol to create calibration standards.
Internal Standard Spiking Solution (10 µg/mL): Dilute the Phenylmethan-d2-ol stock solution in methanol.
3. Sample Preparation
Accurately weigh or pipette a known amount of the injectable formulation into a volumetric flask.
Add a fixed volume of the internal standard spiking solution.
Dilute to the mark with methanol.
Vortex to mix thoroughly.
Transfer an aliquot to an autosampler vial for GC-MS analysis.
4. GC-MS Conditions
GC System: Gas chromatograph with a mass spectrometer detector
Column: DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Inlet Temperature: 250°C
Injection Mode: Splitless
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes
Ramp: 10°C/min to 200°C
Hold: 2 minutes
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM)
Ions to Monitor:
Benzyl Alcohol: m/z 108, 79, 77
Phenylmethan-d2-ol: m/z 110, 81, 79
5. Data Analysis
Follow the same data analysis procedure as described in the LC-MS/MS protocol.
Data Presentation
The following tables present representative validation data for a bioanalytical method for the quantification of benzyl alcohol in human plasma using Phenylmethan-d2-ol as an internal standard. Note: This data is for illustrative purposes and represents typical performance characteristics. Actual results may vary.
Table 1: Calibration Curve Linearity
Concentration (ng/mL)
Mean Peak Area Ratio (Analyte/IS)
% Accuracy
1.0
0.012
102.5
2.5
0.031
98.8
5.0
0.062
101.2
10.0
0.125
99.5
25.0
0.315
100.8
50.0
0.628
99.7
100.0
1.255
101.5
Linearity (r²)
0.9995
Table 2: Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
% Accuracy
Intra-day %RSD (n=6)
Inter-day %RSD (n=18)
LLOQ
1.0
1.03
103.0
4.5
5.8
Low
3.0
2.95
98.3
3.8
4.9
Medium
40.0
40.8
102.0
2.5
3.7
High
80.0
79.2
99.0
2.1
3.2
Table 3: Matrix Effect and Recovery
QC Level
Analyte Peak Area (Spiked Post-Extraction)
Analyte Peak Area (Spiked Pre-Extraction)
Internal Standard Peak Area (Spiked Post-Extraction)
Internal Standard Peak Area (Spiked Pre-Extraction)
Matrix Factor
% Recovery
Low
15,234
14,890
185,432
182,109
1.02
97.7
High
398,765
390,112
186,112
183,543
1.01
97.8
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantification of an analyte using a deuterated internal standard by LC-MS/MS.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Conclusion
Phenylmethan-d2-ol is an excellent internal standard for the accurate and precise quantification of benzyl alcohol in various matrices by mass spectrometry. The use of isotope dilution mass spectrometry with Phenylmethan-d2-ol effectively compensates for analytical variability, leading to robust and reliable data essential for research, drug development, and quality control. The provided protocols and representative data serve as a guide for the development and validation of analytical methods using this internal standard.
Application
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using Phenylmethan-d2-ol
For Researchers, Scientists, and Drug Development Professionals Introduction to Quantitative NMR (qNMR) with Phenylmethan-d2-ol Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative NMR (qNMR) with Phenylmethan-d2-ol
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the precise concentration or purity of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei contributing to that signal. By incorporating a certified internal standard of known purity and concentration, the amount of an analyte can be accurately and precisely determined.
Phenylmethan-d2-ol (also known as Benzyl-α,α-d2 alcohol) is a deuterated form of benzyl (B1604629) alcohol. Its use as an internal standard in ¹H qNMR offers the distinct advantage of a simplified proton spectrum. The deuteration at the α-position eliminates the signal from the benzylic protons, reducing potential overlap with analyte signals in that region. The remaining signals from the aromatic protons provide a clear and well-resolved multiplet suitable for accurate integration.
Key Advantages of Phenylmethan-d2-ol as a qNMR Internal Standard:
Simplified ¹H NMR Spectrum: Deuteration at the benzylic position removes its corresponding proton signal, minimizing spectral crowding.
Distinct Aromatic Signals: The aromatic protons provide signals in a region that may be clear of analyte resonances, allowing for straightforward integration.
Chemical Stability: Phenylmethan-d2-ol is a stable compound, ensuring the integrity of the internal standard throughout the analysis.
Solubility: It is soluble in common deuterated solvents used in NMR spectroscopy.
Experimental Protocols
Materials and Equipment
Internal Standard: Phenylmethan-d2-ol (isotopic purity ≥ 98 atom % D, chemical purity ≥ 99%)
Analyte: Compound of interest
Deuterated NMR Solvent: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Water-d₂ (D₂O). The choice of solvent depends on the solubility of both the analyte and the internal standard, and the need to avoid signal overlap.
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹H detection.
High-Precision Analytical Balance: Capable of weighing to at least 0.01 mg.
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
NMR Tubes: High-precision 5 mm NMR tubes.
Sample Preparation Protocol (Internal Standard Method)
Weighing: Accurately weigh 15-25 mg of the analyte and 8-15 mg of Phenylmethan-d2-ol into a clean, dry vial. The exact masses must be recorded to the highest precision possible.
Dissolution: Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent to the vial.
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
Transfer: Transfer an appropriate and consistent volume (typically 600 µL) of the solution into a 5 mm NMR tube.
NMR Data Acquisition
The following are general guidelines for setting up the NMR experiment. These parameters should be optimized for the specific instrument, analyte, and desired level of accuracy.
Parameter
Recommended Setting
Purpose
Pulse Program
Standard 1D proton pulse sequence (e.g., zg30 on Bruker instruments)
Excitation of proton signals.
Pulse Angle (p1)
30° or 90° (calibrated)
A 90° pulse maximizes the signal-to-noise ratio, while a 30° pulse can reduce the necessary relaxation delay.
Relaxation Delay (d1)
≥ 5 x T₁ of the slowest relaxing signal of interest
To ensure complete relaxation of all relevant nuclei between scans, which is critical for accurate quantification. T₁ can be determined experimentally using an inversion-recovery pulse sequence.
Acquisition Time (aq)
≥ 3 seconds
To achieve good digital resolution for accurate integration.
Number of Scans (ns)
≥ 16 (adjust for desired S/N)
To obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]
Spectral Width (sw)
~16 ppm
To encompass all signals of interest.
Temperature
298 K (or other controlled temperature)
To ensure stable and reproducible experimental conditions.
Data Processing and Quantification
Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and Phenylmethan-d2-ol. For Phenylmethan-d2-ol, the aromatic proton signals (typically a multiplet around 7.2-7.4 ppm) should be integrated.
Purity Calculation: The purity of the analyte can be calculated using the following formula:
N = Number of protons contributing to the integrated signal
M = Molar mass
m = Mass
Purity = Purity of the internal standard
subscripts analyte and IS refer to the analyte and internal standard (Phenylmethan-d2-ol), respectively.
Data Presentation
¹H NMR Chemical Shifts of Phenylmethan-d2-ol
The chemical shifts of the remaining protons in Phenylmethan-d2-ol will vary depending on the deuterated solvent used.[2] The table below provides estimated chemical shifts for the aromatic protons.
Deuterated Solvent
Aromatic Protons (C₆H₅) Chemical Shift (ppm)
CDCl₃
~7.3 ppm (multiplet)
DMSO-d₆
~7.2 - 7.4 ppm (multiplet)
CD₃OD
~7.2 - 7.4 ppm (multiplet)
D₂O
~7.4 ppm (multiplet)
Note: These are estimated values based on the spectrum of benzyl alcohol. The exact chemical shifts should be determined experimentally.
Method Validation Summary (Illustrative Data)
A qNMR method using Phenylmethan-d2-ol as an internal standard should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following table presents illustrative data for the validation of a hypothetical qNMR assay for the purity of a pharmaceutical compound.
Validation Parameter
Acceptance Criteria
Illustrative Result
Specificity
No interference at the chemical shifts of the analyte and internal standard signals.
The signals for the analyte and Phenylmethan-d2-ol were well-resolved from each other and any impurities.
Linearity (R²)
≥ 0.99
0.9995
Accuracy (% Recovery)
98.0 - 102.0%
99.5 - 101.2%
Precision (RSD%)
- Repeatability
≤ 1.0%
0.5%
- Intermediate Precision
≤ 2.0%
1.2%
Limit of Quantification (LOQ)
S/N ≥ 10
Determined to be 0.1 mg/mL
Limit of Detection (LOD)
S/N ≥ 3
Determined to be 0.03 mg/mL
Robustness
No significant effect on results from minor variations in experimental parameters.
The method was found to be robust with respect to minor changes in relaxation delay and pulse angle.
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific analyte.
Applications of Deuterated Standards in Pharmacokinetic Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Application Notes In the field of drug development, a thorough understanding of a drug's pharmacokinetic (PK) profile — how it is absorbed, distributed, met...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
In the field of drug development, a thorough understanding of a drug's pharmacokinetic (PK) profile — how it is absorbed, distributed, metabolized, and excreted (ADME) — is critical.[1] The precision and accuracy of pharmacokinetic studies depend heavily on the bioanalytical methods used to measure drug concentrations in biological matrices.[2] The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4]
Deuterated standards are synthetic versions of the drug molecule where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[3] This mass difference allows the standard to be distinguished from the unlabeled drug by the mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[5][6]
Key Advantages of Using Deuterated Standards:
Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effect, which can lead to ion suppression or enhancement.[1][3] Since the deuterated standard co-elutes with the analyte and has almost identical ionization properties, it experiences the same matrix effects, enabling accurate normalization of the analyte's signal.[3][7]
Compensation for Sample Preparation Variability: Analyte loss can occur during various steps of sample preparation, including extraction, evaporation, and reconstitution.[3] A deuterated internal standard, when added early in the process, experiences similar losses, thus correcting for this variability.[4]
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated standards significantly reduce the overall variability of the assay, leading to more precise and accurate pharmacokinetic data.[3][8]
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][9]
While highly effective, it is important to select a deuterated internal standard with high isotopic purity and a sufficient mass difference (generally a shift of at least 3 atomic mass units) to prevent isotopic crosstalk.[5] The stability of the deuterium label is also crucial; it should be placed in a stable, non-exchangeable position within the molecule.[10]
Experimental Protocols
Protocol for Plasma Sample Preparation using Protein Precipitation
Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[11]
Materials:
Plasma samples (unknowns, calibration standards, or quality controls)
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[2]
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]
Protocol for LC-MS/MS Analysis
Instrumentation:
Liquid Chromatography (LC) system
Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
LC Conditions (Example):
Column: A suitable reversed-phase column (e.g., C18)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure the elution of the analyte and internal standard with good peak shape.[2]
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[2] The mass shift in the precursor and/or product ion for the deuterated standard should correspond to the number of deuterium atoms.
Optimize MS parameters such as collision energy and fragmentor voltage for maximum signal intensity.[11]
Bioanalytical Method Validation based on FDA Guidelines
The validation of bioanalytical methods is essential to ensure data integrity and regulatory compliance.[12] Key validation parameters according to FDA guidance include:[13]
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels over several runs.[13]
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[6]
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.[12]
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[12]
Data Presentation
Table 1: Example Calibration Curve Data
Nominal Concentration (ng/mL)
Analyte Peak Area
Internal Standard Peak Area
Peak Area Ratio (Analyte/IS)
1
1523
150120
0.0101
5
7654
152345
0.0502
10
15321
151890
0.1009
50
75987
150987
0.5033
100
151234
151123
1.0007
500
755432
150567
5.0175
1000
1501234
150345
9.9853
Table 2: Example Accuracy and Precision Data for Quality Control Samples
QC Level
Nominal Conc. (ng/mL)
N
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
1
6
0.98
98.0
8.5
Low QC
3
6
3.05
101.7
6.2
Mid QC
75
6
73.9
98.5
4.1
High QC
750
6
761.2
101.5
3.5
Acceptance Criteria (FDA Guidance): The mean concentration should be within ±15% of the nominal value for all QC levels, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%. The precision (%CV) should not exceed 15% (20% for LLOQ).[13]
Visualizations
Caption: A typical workflow for a pharmacokinetic study using a deuterated internal standard.
Caption: Logical diagram illustrating the role of deuterated standards in mitigating analytical variability.
Application Notes and Protocols: Phenylmethan-d2-ol as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Phenylmethan-d2-ol, also known as deuterium-labeled benzyl (B1604629) alcohol, is a powerful tool for elucidating metabolic pathways and quanti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethan-d2-ol, also known as deuterium-labeled benzyl (B1604629) alcohol, is a powerful tool for elucidating metabolic pathways and quantifying metabolites in preclinical and clinical research.[1][2] By strategically replacing two hydrogen atoms on the methylene (B1212753) group with deuterium (B1214612), a stable, heavier isotope of hydrogen, researchers can trace the fate of this molecule through complex biological systems. The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1] This increased bond strength can lead to a slower rate of metabolic reactions involving the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] This property makes deuterium-labeled compounds invaluable for understanding drug metabolism, identifying potential drug-drug interactions, and improving the pharmacokinetic profiles of therapeutic agents.[2]
These application notes provide a comprehensive overview of the use of Phenylmethan-d2-ol as a tracer, including its metabolic pathway, detailed experimental protocols for in vitro and in vivo studies, and methods for quantitative analysis. While specific experimental data for Phenylmethan-d2-ol is not extensively available in the public domain, this document synthesizes established principles of deuterium labeling and the known metabolism of benzyl alcohol to provide a scientifically grounded framework for its study.
Metabolic Pathway of Phenylmethan-d2-ol
The primary metabolic pathway of Phenylmethan-d2-ol mirrors that of its non-labeled counterpart, benzyl alcohol. The metabolism of benzyl alcohol is a well-characterized process that primarily occurs in the liver.[1] The initial and rate-limiting step is the oxidation of the alcohol to an aldehyde, catalyzed by alcohol dehydrogenase (ADH). Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the aldehyde to benzoic acid. Benzoic acid is then conjugated with glycine (B1666218) to form hippuric acid or with glucuronic acid to form benzoyl glucuronide, both of which are readily excreted in the urine.[1]
The use of Phenylmethan-d2-ol allows for the precise tracing of this pathway. The deuterium label is retained through the initial oxidation steps, leading to the formation of deuterated benzoic acid and its subsequent conjugates.
Caption: Metabolic Pathway of Phenylmethan-d2-ol.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Phenylmethan-d2-ol in human liver microsomes.
Materials:
Phenylmethan-d2-ol
Human liver microsomes (pooled)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Internal standard (e.g., a structurally similar deuterated compound not present in the matrix)
96-well plates
Incubator shaker
LC-MS/MS system
Procedure:
Preparation of Incubation Mixture: On ice, prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system in 0.1 M phosphate buffer.
Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding Phenylmethan-d2-ol (final concentration, e.g., 1 µM).
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
Reaction Quenching: Immediately terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard to the aliquot.
Protein Precipitation: Vortex the samples vigorously for 30 seconds to precipitate the microsomal proteins.
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining Phenylmethan-d2-ol.
Data Analysis:
Plot the natural logarithm of the percentage of Phenylmethan-d2-ol remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear regression line.
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Caption: In Vitro Metabolic Stability Assay Workflow.
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a basic pharmacokinetic study in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) of Phenylmethan-d2-ol.
Materials:
Phenylmethan-d2-ol
Vehicle for administration (e.g., saline, corn oil)
Animal model (e.g., Sprague-Dawley rats)
Dosing gavage needles
Blood collection supplies (e.g., EDTA tubes)
Metabolic cages for urine and feces collection
Tissue collection supplies
LC-MS/MS system
Procedure:
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
Dosing: Administer a single dose of Phenylmethan-d2-ol to each animal via oral gavage or intravenous injection.
Sample Collection:
Blood: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA tubes. Separate plasma by centrifugation and store at -80°C until analysis.
Urine and Feces: House animals in metabolic cages to collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h).
Tissues: At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain). Flash-freeze tissues in liquid nitrogen and store at -80°C.
Sample Preparation:
Plasma, Urine, and Tissue Homogenates: Perform a liquid-liquid or solid-phase extraction to isolate Phenylmethan-d2-ol and its metabolites.
Sample Analysis: Quantify the concentrations of Phenylmethan-d2-ol and its major metabolites (deuterated benzoic acid and hippuric acid) in all collected samples using a validated LC-MS/MS method.
Data Analysis:
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) for Phenylmethan-d2-ol.
Quantify the amounts of metabolites in plasma, urine, and feces to understand the primary routes of metabolism and excretion.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Metabolic Stability of Phenylmethan-d2-ol in Human Liver Microsomes
Compound
In Vitro Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Phenylmethan-d2-ol
Hypothetical Value
Hypothetical Value
Benzyl Alcohol (non-labeled)
Hypothetical Value
Hypothetical Value
Table 2: Pharmacokinetic Parameters of Phenylmethan-d2-ol in Rats Following Oral Administration
Parameter
Units
Phenylmethan-d2-ol
Cmax
ng/mL
Hypothetical Value
Tmax
h
Hypothetical Value
AUC(0-t)
ng·h/mL
Hypothetical Value
t½
h
Hypothetical Value
Table 3: Metabolite Profiling in Rat Urine 24 hours Post-Dose of Phenylmethan-d2-ol
Metabolite
% of Administered Dose
Phenylmethan-d2-ol
Hypothetical Value
Benzoic Acid-d1
Hypothetical Value
Hippuric Acid-d1
Hypothetical Value
Conclusion
Phenylmethan-d2-ol is a valuable tracer for investigating the metabolic fate of benzyl alcohol and related structures. The protocols and data presentation formats provided here offer a robust framework for designing and executing both in vitro and in vivo studies. By leveraging the power of stable isotope labeling and sensitive analytical techniques like LC-MS/MS, researchers can gain significant insights into metabolic pathways, which is crucial for drug development and safety assessment.
Protocol for the Quantification of Benzyl Alcohol in Complex Matrices using Phenylmethan-d2-ol as an Internal Standard by GC-MS
Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive protocol for the quantitative analysis of benzyl (B1604629) alcohol in various m...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of benzyl (B1604629) alcohol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, especially in complex samples such as cosmetics or biological fluids, Phenylmethan-d2-ol (also known as Benzyl alcohol-α,α-d2) is employed as an internal standard. This deuterated analog of benzyl alcohol exhibits similar chemical and chromatographic behavior to the analyte but is distinguishable by its mass, allowing for reliable correction of matrix effects and variations during sample preparation and injection. Detailed methodologies for sample preparation, including solvent extraction and optional derivatization, along with optimized GC-MS parameters for Selected Ion Monitoring (SIM) are presented.
Introduction
Benzyl alcohol is a widely used aromatic alcohol with applications as a preservative in cosmetics and pharmaceutical formulations, as a solvent, and as a precursor in chemical synthesis.[1] Its accurate quantification is crucial for quality control, safety assessment, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like benzyl alcohol due to its high sensitivity and selectivity.[2]
The use of a stable isotope-labeled internal standard, such as Phenylmethan-d2-ol, is the gold standard for quantitative analysis by GC-MS. This internal standard co-elutes with the analyte of interest, experiencing similar extraction efficiencies and ionization responses, thereby improving the accuracy and reproducibility of the method. This application note provides a detailed protocol for the analysis of benzyl alcohol using Phenylmethan-d2-ol as an internal standard.
Accurately weigh 10 mg of benzyl alcohol and dissolve in 10 mL of methanol in a volumetric flask.
Accurately weigh 10 mg of Phenylmethan-d2-ol and dissolve in 10 mL of methanol in a volumetric flask.
Working Standard Solutions:
Prepare a series of calibration standards by diluting the benzyl alcohol primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[2][3]
Prepare a working internal standard (IS) solution of Phenylmethan-d2-ol at a concentration of 10 µg/mL by diluting the IS primary stock solution with methanol.
Calibration Curve Standards:
To each calibration standard, add the working IS solution to achieve a final constant concentration (e.g., 1 µg/mL).
Sample Preparation
The following are generalized procedures; optimization may be required based on the specific sample matrix.
Accurately weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.
Add a known volume of the Phenylmethan-d2-ol working IS solution.
Add 10 mL of methanol, vortex for 2 minutes, and sonicate for 30 minutes.
Centrifuge at 3000 rpm for 10 minutes.
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
2.3.2. Solid or Semi-Solid Samples (e.g., Creams, Tissues)
Accurately weigh approximately 1 g of the sample into a centrifuge tube.
Add a known volume of the Phenylmethan-d2-ol working IS solution.
Add 10 mL of ethyl acetate and homogenize.
Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
Transfer the upper organic layer to a clean tube.
Repeat the extraction with another 10 mL of ethyl acetate and combine the organic extracts.
Pass the combined extract through anhydrous sodium sulfate to remove any residual water.
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, then reconstitute in a known volume of methanol or ethyl acetate for GC-MS analysis.
Optional Derivatization for Improved Peak Shape
For some applications, derivatization can improve the chromatographic peak shape and reduce tailing.
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters and may require optimization for your specific instrument.
Parameter
Recommended Setting
Gas Chromatograph
Agilent 7890B GC or equivalent
Mass Spectrometer
Agilent 5977A MSD or equivalent
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inlet Temperature
250°C
Injection Volume
1 µL (Splitless mode)
Oven Program
Initial 60°C for 5 min, ramp at 10°C/min to 180°C, then ramp at 35°C/min to 270°C, hold for 1 min.
MS Transfer Line Temp.
280°C
Ion Source Temp.
230°C
Ionization Energy
70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, SIM mode is employed to enhance sensitivity and selectivity. The following ions should be monitored:
Analyte
Role
Quantifier Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
Benzyl alcohol
Target Analyte
79
108
77
Phenylmethan-d2-ol
Internal Standard
81
110
93
Note: The molecular weight of benzyl alcohol is 108.14 g/mol , and for Phenylmethan-d2-ol, it is 110.15 g/mol .
Data Presentation
Quantitative Performance Characteristics
The performance of the method should be validated by assessing linearity, precision, accuracy, and limits of detection and quantification. The following table summarizes typical performance data for benzyl alcohol analysis.[4]
Application Notes and Protocols: Deuterium Labeling in Drug Metabolism and Excretion Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Deuterium (B1214612) labeling, the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium, has emerged as a power...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) labeling, the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium, has emerged as a powerful tool in drug discovery and development. This technique leverages the kinetic isotope effect (KIE) to favorably modulate the metabolic fate of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[1][2] This can result in an improved pharmacokinetic profile, including increased metabolic stability, a longer half-life, and potentially a better safety profile by reducing the formation of toxic metabolites.[2][3] These application notes provide an overview of the utility of deuterium labeling in drug metabolism and excretion (ADME) studies, along with detailed protocols for key experimental procedures.
Core Principles: The Kinetic Isotope Effect (KIE)
The foundational principle behind the utility of deuterium labeling in altering a drug's pharmacokinetic properties is the Kinetic Isotope Effect (KIE). Due to the additional neutron in its nucleus, deuterium is approximately twice as heavy as protium (B1232500) (the common hydrogen isotope). This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond is present at that position, as more energy is required to break the stronger bond.[2] Many drug metabolism reactions, particularly those catalyzed by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[1] By strategically placing deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced.[2]
Caption: The Kinetic Isotope Effect slows C-D bond cleavage.
Applications of Deuterium Labeling in ADME Studies
Enhancing Metabolic Stability and Improving Pharmacokinetics: By deuterating metabolically "soft spots," the rate of drug clearance can be decreased, leading to a longer half-life and increased systemic exposure.[2][3] This may allow for less frequent dosing, improving patient compliance.[2]
Metabolite Identification: Administering a 1:1 mixture of a deuterated and non-deuterated drug candidate can simplify the identification of metabolites in complex biological matrices.[2] In mass spectrometry analysis, drug-related metabolites will appear as characteristic doublet peaks, separated by the mass difference corresponding to the number of deuterium atoms.[2]
Internal Standards for Bioanalysis: Deuterium-labeled compounds are considered the "gold standard" for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2][4] Their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability and improves the accuracy and precision of quantification.[2][4]
Investigating Metabolic Switching: Deuteration of a primary metabolic site can sometimes lead to "metabolic switching," where the drug is metabolized through alternative pathways that were previously minor.[5] Studying the metabolic profile of a deuterated compound can provide insights into these alternative pathways, which may produce metabolites with different pharmacological or toxicological properties.[5]
Data Presentation: Pharmacokinetic Profiles of Deuterated vs. Non-Deuterated Drugs
The impact of deuterium labeling on the pharmacokinetic profiles of drugs is evident in the comparative data for approved and investigational compounds.
Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine
Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).
Incubation:
In a microcentrifuge tube, pre-warm the HLM working solution at 37°C for 5 minutes.
Add the test compound to the HLM solution to a final concentration of 1 µM.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate at 37°C with gentle shaking.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Reaction Termination and Sample Preparation:
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Data Analysis:
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t½) from the slope of the linear regression line (Slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
A longer t½ and lower CLint for the deuterated compound indicate improved metabolic stability.[1]
Caption: Workflow for in vitro metabolic stability assay.
Protocol 2: Quantitative Analysis of a Deuterated Drug and its Metabolites in Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of a deuterated drug and its non-deuterated counterpart in a biological matrix.
Objective: To accurately quantify the concentration of a drug and its metabolites in plasma samples.
Materials:
Plasma samples (from in vivo studies)
Deuterated internal standard (a stable isotope-labeled version of the analyte)
Acetonitrile (ACN)
Formic acid
Methanol
Water (LC-MS grade)
Solid-phase extraction (SPE) cartridges or protein precipitation plates
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Methodology:
Sample Preparation (Protein Precipitation):
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard.
Vortex thoroughly to precipitate proteins.
Centrifuge at high speed for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Analysis:
Liquid Chromatography (LC):
Column: A C18 reversed-phase column is typically used.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Develop a suitable gradient to achieve separation of the analyte, its metabolites, and the internal standard.
Mass Spectrometry (MS):
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
MRM Transitions: Determine the optimal precursor-to-product ion transitions for the analyte, its metabolites, and the deuterated internal standard.
Data Analysis and Quantification:
Integrate the peak areas for the analyte, metabolites, and the internal standard.
Calculate the peak area ratio of the analyte (or metabolite) to the internal standard.
Construct a calibration curve by plotting the peak area ratio against the known concentrations of calibration standards.
Determine the concentration of the analyte and its metabolites in the unknown samples by interpolating their peak area ratios on the calibration curve.
Caption: Deuteration can induce metabolic switching.
Conclusion
Deuterium labeling is a valuable and validated strategy in drug development for enhancing the pharmacokinetic properties of therapeutic agents.[1] By leveraging the kinetic isotope effect, medicinal chemists can strategically slow metabolic clearance, leading to improved drug exposure, potentially better safety profiles, and more convenient dosing regimens.[1] The successful application of this strategy, as seen with drugs like Deutetrabenazine, underscores its clinical and commercial viability.[1] A thorough understanding of a compound's metabolic profile is crucial for the rational design and successful implementation of deuterium labeling in drug discovery and development.[5]
Application Notes and Protocols: Synthesis of Deuterium-Labeled Medicines Using Phenylmethan-d2-ol and Related Deuterated Benzyl Alcohols
Audience: Researchers, scientists, and drug development professionals. Introduction Deuterium-labeled compounds are increasingly vital in pharmaceutical research and development.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterium-labeled compounds are increasingly vital in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions can significantly alter a drug's metabolic profile. This "deuterium effect" can lead to a reduced rate of metabolic degradation, thereby improving pharmacokinetic properties such as a longer half-life and increased bioavailability. Phenylmethan-d2-ol (benzyl-d2-alcohol) and its derivatives are key building blocks in the synthesis of these next-generation therapeutics. This document provides detailed application notes and protocols for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols and their subsequent potential use in the preparation of deuterium-labeled medicines.
Core Concept: The Kinetic Isotope Effect in Drug Metabolism
The enhanced metabolic stability of deuterated drugs stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. This is particularly relevant for metabolic pathways mediated by cytochrome P450 enzymes, which are often responsible for the initial oxidation of drug molecules.
Synthesis of α,α-Dideuterio Benzyl Alcohols
A novel and efficient method for the synthesis of α,α-dideuterio benzyl alcohols involves the single-electron transfer (SET) reductive deuteration of readily available aromatic esters using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O).[1][2] This method offers high deuterium incorporation (>95%) and broad substrate scope, overcoming the limitations of traditional methods that often suffer from low deuterium incorporation or require expensive and hazardous reagents like lithium aluminum deuteride (B1239839) (LiAlD₄).[1][2]
General Reaction Scheme
Caption: General reaction for the synthesis of α,α-dideuterio benzyl alcohols.
Experimental Protocol: Synthesis of Phenylmethan-d2-ol
This protocol describes the synthesis of Phenylmethan-d2-ol from methyl benzoate (B1203000) as a representative example.
Materials:
Methyl benzoate
Samarium(II) iodide (SmI₂) solution (0.1 M in THF)
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add methyl benzoate (1.0 mmol) and anhydrous THF (10 mL).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (3.0 mmol) to the solution.
Slowly add the SmI₂ solution (2.5 mmol) to the reaction mixture with vigorous stirring. The color of the solution will change, indicating the progress of the reaction.
After the addition is complete, add D₂O (5.0 mmol) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quench the reaction by the slow addition of 1 M HCl (10 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Phenylmethan-d2-ol.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the deuterium incorporation.
Quantitative Data Summary
The following table summarizes typical yields and deuterium incorporation for the synthesis of various α,α-dideuterio benzyl alcohols using the SmI₂/D₂O method.
Starting Aromatic Ester
Product: α,α-Dideuterio Benzyl Alcohol
Yield (%)
Deuterium Incorporation (%)
Methyl benzoate
Phenylmethan-d2-ol
92
>95
Ethyl 4-methoxybenzoate
(4-Methoxyphenyl)methan-d2-ol
88
>95
Methyl 3-chlorobenzoate
(3-Chlorophenyl)methan-d2-ol
85
>95
Isopropyl 2-naphthoate
(Naphthalen-2-yl)methan-d2-ol
90
>95
Application in Deuterated Drug Synthesis: A Workflow
Phenylmethan-d2-ol and its derivatives serve as versatile intermediates for introducing deuterium at the benzylic position of drug molecules. The following workflow illustrates the general approach.
Caption: Workflow for the synthesis of deuterium-labeled drugs.
Hypothetical Application: Synthesis of a Deuterated Analog of a Fictional Drug
Let's consider a fictional drug, "Pharmabenz," where a key metabolic vulnerability is the benzylic position.
Structure of Pharmabenz: R-CH₂-Ph
Metabolic Pathway to be Inhibited:
Caption: Metabolic oxidation of "Pharmabenz".
By replacing the two hydrogen atoms at the benzylic position with deuterium, we can synthesize "Pharmabenz-d2."
Synthetic Protocol Outline:
Synthesis of Phenylmethan-d2-ol: Follow the protocol described above.
Conversion to Benzyl-d2 Bromide: React Phenylmethan-d2-ol with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether to yield benzyl-d2 bromide.
Coupling with Drug Precursor: React benzyl-d2 bromide with the appropriate drug precursor (R-M, where M is a suitable nucleophile or organometallic species) to form the final deuterated drug, "Pharmabenz-d2" (R-CD₂-Ph).
This strategic deuteration is expected to slow down the cytochrome P450-mediated oxidation, leading to a more stable and potentially more effective drug.
Conclusion
The use of Phenylmethan-d2-ol and related α,α-dideuterio benzyl alcohols provides a powerful platform for the rational design and synthesis of deuterium-labeled medicines. The SmI₂/D₂O-mediated reductive deuteration of aromatic esters is a robust and efficient method for preparing these key building blocks with high isotopic purity. By incorporating deuterium at metabolically labile positions, researchers can significantly improve the pharmacokinetic profiles of drug candidates, leading to safer and more effective therapies.
Application Notes and Protocols for Phenylmethan-d2-ol in Studying Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals Introduction Phenylmethan-d2-ol, also known as α,α-dideuteriobenzyl alcohol, is a valuable isotopic tracer for elucidating reaction mechanisms. The replacem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethan-d2-ol, also known as α,α-dideuteriobenzyl alcohol, is a valuable isotopic tracer for elucidating reaction mechanisms. The replacement of the two benzylic hydrogens with deuterium (B1214612) atoms allows for the investigation of kinetic isotope effects (KIEs). The KIE, the ratio of the reaction rate of the non-deuterated isotopologue to the deuterated one (kH/kD), provides profound insights into the rate-determining step of a reaction. A primary KIE (typically > 2) is observed when the C-H bond is cleaved in the rate-determining step, whereas a secondary KIE (closer to 1) suggests that the C-H bond is not broken in this step but that changes in hybridization at the carbon atom are occurring. This document provides detailed application notes and experimental protocols for the use of Phenylmethan-d2-ol in mechanistic studies, particularly focusing on oxidation reactions.
Applications in Mechanistic Elucidation
The primary application of Phenylmethan-d2-ol lies in determining whether the cleavage of the benzylic C-H bond is the rate-determining step in a reaction. This is crucial for understanding the mechanism of various transformations, including:
Oxidation Reactions: In the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), a significant primary KIE would indicate that the abstraction of a hydride or hydrogen radical from the benzylic position is the slowest step in the reaction sequence. This has been instrumental in understanding the mechanisms of various oxidizing agents and catalysts.
Catalytic Reactions: In transition metal-catalyzed reactions, Phenylmethan-d2-ol can help to discern between different mechanistic pathways, such as oxidative addition, reductive elimination, and migratory insertion, by pinpointing the step involving C-H bond activation.
Enzymatic Reactions: In biocatalysis, deuterated substrates like Phenylmethan-d2-ol are essential for probing the mechanisms of enzymes such as alcohol dehydrogenases. The magnitude of the KIE can provide information about the transition state structure and the degree of C-H bond breaking.[1]
Drug Metabolism Studies: The metabolic fate of drug candidates containing a benzyl alcohol moiety can be investigated using Phenylmethan-d2-ol. A significant KIE on the rate of metabolism can indicate that benzylic oxidation is a major metabolic pathway, a phenomenon sometimes referred to as the "deuterium metabolic switching" strategy in drug design.
Quantitative Data Summary
The following table summarizes experimentally observed kinetic isotope effects for reactions involving Phenylmethan-d2-ol, providing a reference for expected values in mechanistic studies.
This protocol describes a chemoenzymatic synthesis of stereospecifically labeled 7R-[²H]-phenyl-benzyl alcohol.[1] A similar approach can be adapted for the synthesis of racemic Phenylmethan-d2-ol by using a non-stereoselective reducing agent.
Materials:
Benzaldehyde
Deuterated NADH (or a system to generate it in situ, e.g., formate (B1220265) dehydrogenase and deuterated formate)
Alcohol dehydrogenase (ADH)
Buffer solution (e.g., 50 mM potassium phosphate, pH 7.5)
Organic solvent for extraction (e.g., ethyl acetate)
Drying agent (e.g., anhydrous sodium sulfate)
HPLC system for purification
Procedure:
Reaction Setup: In a reaction vessel, dissolve benzaldehyde in the buffer solution.
Enzyme and Cofactor Addition: Add alcohol dehydrogenase and deuterated NADH to the reaction mixture. If generating deuterated NADH in situ, add formate dehydrogenase and a deuterated formate salt.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) overnight with gentle stirring.
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or GC, by observing the disappearance of the benzaldehyde peak and the appearance of the Phenylmethan-d2-ol peak.[1]
Work-up: Once the reaction is complete, extract the product into an organic solvent like ethyl acetate.
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude Phenylmethan-d2-ol by column chromatography or preparative HPLC.[1]
Characterization: Confirm the identity and isotopic purity of the product using NMR spectroscopy (¹H and ²H NMR) and mass spectrometry.
Protocol 2: General Procedure for Determining the Kinetic Isotope Effect in the Oxidation of Benzyl Alcohol
This protocol outlines a general method for measuring the KIE of a benzyl alcohol oxidation reaction by comparing the initial rates of reaction for the non-deuterated and deuterated substrates.
Materials:
Benzyl alcohol
Phenylmethan-d2-ol
Oxidizing agent or catalyst system
Appropriate solvent
Internal standard (a compound that does not react under the reaction conditions)
GC-MS or HPLC for reaction monitoring
Procedure:
Preparation of Stock Solutions: Prepare stock solutions of benzyl alcohol, Phenylmethan-d2-ol, and the internal standard of known concentrations in the chosen solvent.
Kinetic Runs (Parallel Experiments):
Reaction with Benzyl Alcohol (kH):
In a reaction vessel maintained at a constant temperature, add the solvent, the benzyl alcohol stock solution, and the internal standard stock solution.
Initiate the reaction by adding the oxidizing agent/catalyst.
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a reducing agent or rapidly cooling).
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product and the remaining benzyl alcohol relative to the internal standard.
Reaction with Phenylmethan-d2-ol (kD):
Repeat the exact same procedure as above, but use the Phenylmethan-d2-ol stock solution instead of the benzyl alcohol solution.
Data Analysis:
For both the deuterated and non-deuterated reactions, plot the concentration of the product formed versus time.
Determine the initial rate of reaction (v₀) for both experiments from the initial linear portion of the curves. The rate can be expressed as the change in product concentration over time (Δ[Product]/Δt).
The observed rate constants, kH(obs) and kD(obs), can be determined from the initial rates and the initial concentration of the alcohol ([Alcohol]₀): k(obs) = v₀ / [Alcohol]₀.
Calculation of KIE:
The kinetic isotope effect is calculated as the ratio of the observed rate constants:
KIE = kH(obs) / kD(obs)
Visualizations
Caption: Proposed mechanism for benzyl alcohol oxidation.
Caption: Experimental workflow for KIE determination.
Application Note and Protocol: High-Throughput Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecule drugs in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecule drugs in complex biological matrices due to its high sensitivity, selectivity, and speed.[1] A crucial aspect of developing a robust and reliable LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[2] Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the most effective choice.[3][4] These standards are chemically almost identical to the analyte, causing them to co-elute chromatographically and exhibit similar ionization behavior, which effectively compensates for matrix effects and variations in instrument response.[5][6]
This application note provides a detailed protocol for the development and validation of a high-throughput LC-MS/MS method for the quantification of a hypothetical small molecule drug, "Drug X," in human plasma, utilizing its deuterated analog, "Drug X-d4," as the internal standard. The described methodologies adhere to the principles outlined in regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline.[7][8][9]
Experimental
Materials and Reagents
Analytes: Drug X (≥99% purity), Drug X-d4 (≥99% purity, isotopic purity ≥99%)
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[10]
Spiking: To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the working internal standard solution (Drug X-d4 in 50% methanol). For calibration standards and quality control (QC) samples, add the appropriate volume of Drug X working solution. For blank samples, add 10 µL of 50% methanol.
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Development
The mass spectrometer was optimized by infusing a standard solution of Drug X and Drug X-d4 directly into the ESI source.
Ionization Mode: Electrospray ionization (ESI) in positive ion mode was determined to be optimal for both analytes.[11]
MRM Transitions: The most abundant and stable precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode were selected for quantification and confirmation.[12]
Drug X: Precursor ion [M+H]⁺ → Product ion (Quantifier), Precursor ion [M+H]⁺ → Product ion (Qualifier)
Drug X-d4: Precursor ion [M+H]⁺ → Product ion (Quantifier)
MS Parameters: Compound-dependent parameters such as declustering potential (DP) and collision energy (CE) were optimized for each MRM transition to maximize signal intensity.[12][13] Source-dependent parameters like ion spray voltage, source temperature, and gas flows were optimized for robust and stable ionization.[1]
A reversed-phase chromatographic method was developed to achieve symmetric peak shapes and adequate retention of the analytes, while ensuring separation from endogenous plasma components to minimize matrix effects.[14]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Method Validation
The developed method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[7][8][15] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Calibration Curve: A calibration curve was constructed by plotting the peak area ratio of Drug X to Drug X-d4 against the nominal concentration of Drug X. A linear regression with a 1/x² weighting factor was used.[16][17] The calibration range was established from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[18]
Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels (LLOQ, low, mid, and high) on three separate days.
Results and Discussion
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for Drug X.
Parameter
Result
Acceptance Criteria
Linearity (r²)
0.998
≥ 0.99
Calibration Range
1.0 - 1000 ng/mL
-
Lower Limit of Quantification (LLOQ)
1.0 ng/mL
Signal-to-noise > 10
Intra-day Precision (%CV)
≤ 8.5%
≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)
≤ 9.2%
≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias)
-5.6% to 6.3%
Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias)
-7.1% to 8.0%
Within ±15% (±20% at LLOQ)
Mean Extraction Recovery
88.5%
Consistent and reproducible
Matrix Factor
0.95 - 1.03
Close to 1
The use of the deuterated internal standard, Drug X-d4, resulted in excellent precision and accuracy, effectively compensating for variations in sample preparation and potential matrix effects.[3][5] The co-elution of the analyte and the internal standard is critical for this compensation.[6]
Visualizations
Caption: LC-MS/MS analytical workflow from sample preparation to final result.
Caption: Principle of correction using a deuterated internal standard.
Conclusion
This application note details a robust and high-throughput LC-MS/MS method for the quantification of Drug X in human plasma. The use of a deuterated internal standard (Drug X-d4) is paramount to the method's success, ensuring high accuracy and precision by compensating for analytical variability.[19] The presented protocol, from sample preparation to method validation, provides a comprehensive framework for researchers and scientists in the field of drug development to establish reliable bioanalytical assays. The validation data demonstrates that the method is suitable for its intended purpose and can be confidently applied to pharmacokinetic and toxicokinetic studies.
Application Notes and Protocols for Incorporating Phenylmethan-d2-ol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction Phenylmethan-d2-ol, also known as deuterated benzyl (B1604629) alcohol (specifically Benzyl-α,α-d2 alcohol), is a valuable tool for a range of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethan-d2-ol, also known as deuterated benzyl (B1604629) alcohol (specifically Benzyl-α,α-d2 alcohol), is a valuable tool for a range of cell culture-based assays. Its isotopic labeling allows for the precise tracing of its metabolic fate and the elucidation of the cellular effects of its parent compound, benzyl alcohol. Benzyl alcohol is known to function as a preservative and a solvent and has been shown to modulate membrane fluidity and influence key signaling pathways.[1][2] The deuterium (B1214612) labeling provides a distinct mass shift, enabling its differentiation from endogenous, non-labeled counterparts in mass spectrometry-based analyses.
These application notes provide a framework for two primary uses of Phenylmethan-d2-ol in cell culture experiments: as a tracer for metabolic studies and as a tool to investigate its influence on cellular signaling pathways.
Application 1: Metabolic Tracing of Phenylmethan-d2-ol
This application focuses on tracking the metabolic conversion of Phenylmethan-d2-ol within a cellular system. The primary metabolic pathway of benzyl alcohol involves its oxidation to benzaldehyde (B42025) and subsequently to benzoic acid. Benzoic acid is then conjugated with glycine (B1666218) to form hippuric acid, which is ultimately excreted. By using Phenylmethan-d2-ol, researchers can quantitatively follow this pathway and identify potential metabolic bottlenecks or alternative routes.
Revolutionizing Analytical Precision: The Role of Phenylmethan-d2-ol in Quantitative Analysis
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sector...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the demand for highly accurate and precise quantitative methods is paramount. The reliability of data from pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the robustness of the analytical methods employed. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based techniques. Phenylmethan-d2-ol, a deuterated form of benzyl (B1604629) alcohol, serves as an exemplary internal standard for the quantification of benzyl alcohol, a common preservative and excipient in pharmaceutical formulations. This document provides a comprehensive overview, experimental protocols, and comparative data on the use of Phenylmethan-d2-ol to enhance the precision of analytical methods.
The primary challenge in quantitative bioanalysis is the "matrix effect," where co-eluting endogenous components from complex biological matrices like plasma or urine interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] Phenylmethan-d2-ol, being chemically identical to benzyl alcohol but with a distinct mass due to the deuterium (B1214612) atoms, co-elutes with the analyte and experiences the same matrix effects and variations during sample preparation. By calculating the ratio of the analyte's peak area to that of the internal standard, these variations are effectively normalized, leading to a significant improvement in the precision and accuracy of the quantification.[1]
Data Presentation: Enhancing Precision with Phenylmethan-d2-ol
The use of a deuterated internal standard like Phenylmethan-d2-ol significantly improves the precision of quantitative analytical methods. The following table summarizes typical precision data (expressed as Relative Standard Deviation, %RSD) for the analysis of benzyl alcohol under different conditions, demonstrating the marked improvement when a deuterated internal standard is employed.
The enhanced precision achieved with Phenylmethan-d2-ol is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. This "spiked" sample is then processed, and the ratio of the native analyte to the deuterated standard is measured by a mass spectrometer. Because the analyte and the standard behave almost identically during extraction, chromatography, and ionization, any losses or variations will affect both compounds equally, keeping their ratio constant.
Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the quantitative analysis of benzyl alcohol in a biological matrix (e.g., plasma) using Phenylmethan-d2-ol as an internal standard.
General Experimental Workflow
The overall workflow for a bioanalytical method using an internal standard involves several key steps from sample receipt to final data analysis.
General Bioanalytical Workflow.
Protocol 1: GC-MS Analysis of Benzyl Alcohol
This protocol is suitable for the analysis of benzyl alcohol in relatively clean sample matrices or after extensive cleanup.
Stock Solutions (1 mg/mL): Prepare separate stock solutions of benzyl alcohol and Phenylmethan-d2-ol in methanol.
Working Standard Solutions: Prepare a series of working standard solutions of benzyl alcohol by diluting the stock solution with methanol.
Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of Phenylmethan-d2-ol in methanol.
Calibration Standards: Spike blank biological matrix with the appropriate amount of benzyl alcohol working standard solutions and a fixed amount of the internal standard spiking solution.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation:
To 100 µL of the biological sample, QC, or calibration standard, add 10 µL of the 10 µg/mL Phenylmethan-d2-ol internal standard solution.
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
Centrifuge at 10,000 rpm for 5 minutes.
Transfer the organic layer to a clean tube containing anhydrous sodium sulfate.
Transfer the dried extract to a GC vial for analysis.
3. GC-MS Instrumental Conditions
Gas Chromatograph: Agilent 7890B GC or equivalent
Mass Spectrometer: Agilent 5977B MSD or equivalent
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Inlet Temperature: 250 °C
Injection Volume: 1 µL (splitless)
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes
Ramp: 10 °C/min to 200 °C
Ramp: 20 °C/min to 280 °C, hold for 2 minutes
MSD Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
The use of Phenylmethan-d2-ol as an internal standard provides a robust and reliable solution for the accurate and precise quantification of benzyl alcohol in various matrices. By effectively compensating for matrix effects and procedural variability, this deuterated standard significantly enhances the quality of analytical data, which is critical for decision-making in research, clinical, and drug development settings. The protocols and comparative data presented in this document underscore the superiority of using stable isotope-labeled internal standards for improving analytical method precision.
Application Notes and Protocols for Stable Isotope Dilution Assays Using Phenylmethan-d2-ol
For Researchers, Scientists, and Drug Development Professionals Introduction Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high accuracy, precision, and specificity.[1][2] This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard (IS). The ideal IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[1][3] Phenylmethan-d2-ol (benzyl alcohol-d2) is an excellent internal standard for the quantification of benzyl (B1604629) alcohol, a common preservative and excipient in pharmaceutical formulations. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[4]
These application notes provide a detailed protocol for the quantification of benzyl alcohol in human plasma using Phenylmethan-d2-ol as an internal standard by LC-MS/MS. The described method is intended to be a robust and reliable tool for researchers in drug development and related fields.
Principle of the Assay
The stable isotope dilution assay relies on the addition of a known amount of the isotopically labeled internal standard (Phenylmethan-d2-ol) to the unknown sample containing the analyte (benzyl alcohol) at the earliest stage of the analysis. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Since the analyte and the IS have nearly identical physicochemical properties, any loss during sample processing will affect both compounds equally.[2] The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio difference. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte and a fixed concentration of the internal standard.
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
Accurately weigh approximately 10 mg of benzyl alcohol and Phenylmethan-d2-ol into separate 10 mL volumetric flasks.
Dissolve the compounds in methanol and bring to volume.
Working Standard Solutions of Benzyl Alcohol:
Prepare a series of working standard solutions by serially diluting the benzyl alcohol stock solution with 50:50 (v/v) methanol/water to achieve concentrations for spiking into the calibration curve and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL):
Dilute the Phenylmethan-d2-ol stock solution with 50:50 (v/v) methanol/water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
Calibration Standards:
Spike 90 µL of blank human plasma with 10 µL of the appropriate benzyl alcohol working standard solution to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
Quality Control (QC) Samples:
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 100 ng/mL), and high (e.g., 800 ng/mL).
This method is rapid and suitable for high-throughput analysis.[4]
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (100 ng/mL Phenylmethan-d2-ol in acetonitrile).
Vortex the mixture for 30 seconds to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
Parameter
Condition
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Mass Spectrometry (MS) Conditions:
Parameter
Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Source Temperature
500°C
IonSpray Voltage
5500 V
Curtain Gas
30 psi
Collision Gas
Nitrogen
MRM Transitions:
The following are representative MRM transitions. These should be optimized for the specific instrument used.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Benzyl Alcohol
109.1
79.1
100
15
Phenylmethan-d2-ol (IS)
111.1
81.1
100
15
Data Presentation
The following tables summarize the expected performance characteristics of the validated method.
Application Notes and Protocols: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Audience: Researchers, scientists, and drug development professionals. Introduction to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysic...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution.[1][2] The method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium (B1214612) atoms from a deuterated solvent (e.g., D₂O).[3][4] The rate of this exchange is highly dependent on the protein's local and global structure; amide hydrogens in highly structured, hydrogen-bonded regions or buried within the protein core exchange slowly, while those in flexible, solvent-exposed regions exchange rapidly.[4][5] By measuring the mass increase of the protein or its peptides over time using mass spectrometry, HDX-MS provides valuable insights into the protein's structural dynamics.[3] This technique is particularly advantageous as it requires minimal protein amounts and can analyze large proteins and complex assemblies that are often challenging for other structural biology methods like X-ray crystallography or NMR.[6][7]
Key Applications in Research and Drug Development
HDX-MS has a wide range of applications, from fundamental protein research to biopharmaceutical development.[8][9]
2.1. Analysis of Protein Conformation and Dynamics
HDX-MS can map a protein's flexible and rigid regions, providing a picture of its conformational landscape.[3][10] It is highly sensitive to changes in protein dynamics that occur during protein function, such as enzyme activation or allosteric regulation.[6][8] By comparing the deuterium uptake of a protein in different states (e.g., active vs. inactive), researchers can identify regions that undergo conformational changes.[2][10]
2.2. Protein-Ligand Interaction Mapping
A crucial application of HDX-MS in drug discovery is the characterization of protein-ligand interactions.[4][8] When a small molecule, peptide, or other ligand binds to a protein, it often shields the binding site from the solvent, leading to a significant reduction in the deuterium exchange rate in that specific region.[6] This allows for the precise mapping of binding sites (orthosteric sites).[11] Furthermore, HDX-MS can detect conformational changes in regions distant from the direct binding site, revealing allosteric effects that are critical for understanding drug efficacy and mechanism of action.[3][6]
2.3. Epitope Mapping for Therapeutic Antibodies
In the development of biologics, HDX-MS is a widely accepted method for mapping the binding site (epitope) of an antibody on its target antigen.[12][13] Similar to protein-ligand mapping, the binding of an antibody protects the epitope from deuterium exchange.[12] This information is vital for patent protection, understanding the antibody's mechanism of action, and engineering next-generation therapeutics.[14]
2.4. Comparability of Biologics and Biosimilars
Regulatory agencies require extensive characterization to ensure that a biosimilar product is highly similar to the innovator biologic in terms of structure, function, and efficacy.[13][15] HDX-MS is used to compare the higher-order structure (HOS) and conformational dynamics of a biosimilar and its reference product.[14][15] Significant differences in deuterium uptake patterns can indicate structural discrepancies that may affect the drug's safety and performance.[14]
Detailed Experimental Protocols
The most common HDX-MS approach is the "bottom-up" continuous-labeling method.[4] This protocol outlines the key steps for such an experiment.
3.1. General Bottom-Up HDX-MS Workflow
The workflow involves deuterium labeling, quenching the reaction, digesting the protein, and analyzing the resulting peptides by LC-MS.[3][16] Automation is highly recommended for reproducibility, often using systems like the H/D-X PAL.[3][10]
The Role of Deuterated Compounds in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction In the pursuit of more effective and environmentally benign agrochemicals, the strategic incorporation of deuterium (B1214612), a stable, non-r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of more effective and environmentally benign agrochemicals, the strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into active ingredients represents a promising frontier. This approach, known as deuteration, leverages the kinetic isotope effect (KIE) to enhance the metabolic stability and overall performance of fungicides, insecticides, and herbicides. The substitution of a hydrogen atom with a deuterium atom at a metabolic "soft spot" can significantly slow the rate of enzymatic degradation, leading to a longer half-life, sustained efficacy, and potentially a more favorable toxicological profile.
These application notes provide an in-depth overview of the principles behind using deuterated compounds in agrochemical research, detailed experimental protocols for their synthesis and evaluation, and a summary of available data.
Application Notes
Enhanced Metabolic Stability and the Kinetic Isotope Effect (KIE)
The primary rationale for employing deuterated compounds in agrochemical development is the deuterium kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[1] Many agrochemicals are metabolized in target pests, plants, or the environment by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds.[1] By strategically replacing hydrogen with deuterium at these metabolic hotspots, the rate of degradation can be reduced.
Potential Benefits of Deuteration in Agrochemicals:
Increased Efficacy: A longer half-life can lead to prolonged exposure of the target pest or weed to the active compound, potentially increasing its effectiveness.
Reduced Application Rates: Enhanced stability may allow for lower and less frequent applications, reducing the overall chemical load on the environment.
Improved Safety Profile: Slower metabolism can lead to the formation of fewer and lower concentrations of potentially toxic metabolites.[2]
Overcoming Resistance: In some cases, metabolic resistance in pests is due to enhanced enzymatic degradation of the agrochemical. Deuteration can potentially counteract this mechanism.
Case Study: Deuterated Insect Growth Regulators
A study on hexacyclic pyrazol-3-amide derivatives as insect growth regulators (IGRs) demonstrated the potential of deuteration to enhance insecticidal activity. By replacing a C-H bond with a C-D bond at a known metabolic "soft spot" (the benzylic position), researchers synthesized six deuterated compounds and compared their efficacy against the diamondback moth (Plutella xylostella) with their non-deuterated counterparts.[3]
The results, summarized in the table below, show that the deuterated compounds consistently exhibited lower LC50 values, indicating higher insecticidal activity.[3] Notably, compound D-3 showed significantly better activity than its non-deuterated analog H-3 and even surpassed the commercial standard, tebufenozide.[3]
Compound
LC50 (mg/L)
H-1
256
D-1
89
H-2
341
D-2
153
H-3
197
D-3
11
H-4
289
D-4
121
H-5
453
D-5
234
H-6
398
D-6
187
Tebufenozide
25
Data sourced from: Deuteration-Based Design, Green Synthesis, and Insecticidal Activity of Hexacyclic Pyrazol-3-amide Derivatives as Insect Growth Regulators.[3]
Experimental Protocols
Synthesis of Deuterated Agrochemicals
a. General Strategy: Reductive Deuteration
A common and efficient method for introducing deuterium is through the reductive deuteration of precursor molecules using a deuterium source.[4]
Example Protocol: Synthesis of α-Deuterated Primary Amines (precursors for various pesticides) [4]
This protocol describes the single-electron-transfer reductive deuteration of oximes using samarium diiodide (SmI₂) as the electron donor and heavy water (D₂O) as the deuterium source.
In a reaction flask, combine 1,2,4-triazole and a base (e.g., sodium hydroxide) in a solvent like isopropanol (B130326) and heat to form the triazole salt.
Add the crude epoxide from Step 3 to the reaction mixture and reflux until the reaction is complete.
Cool the mixture, add water, and extract the product with an organic solvent.
Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography or recrystallization to obtain tebuconazole-d9.
Evaluation of Metabolic Stability
Protocol: In Vitro Metabolism Assay Using Liver Microsomes
This protocol is adapted from studies on deuterated pharmaceuticals but is directly applicable to agrochemicals to assess their metabolic stability in a model system.[6][7]
Materials:
Deuterated and non-deuterated agrochemical compounds
Rat or human liver microsomes
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
Add the test compound (deuterated or non-deuterated) at a final concentration of, for example, 1 µM.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Time-Course Sampling:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
Sample Processing:
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the samples to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t½) from the slope of the linear regression.
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Data Presentation:
Compound
In Vitro t½ (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Non-deuterated Agrochemical
[Insert Value]
[Insert Value]
Deuterated Agrochemical
[Insert Value]
[Insert Value]
Kinetic Isotope Effect (KH/KD)
[Calculate as CLint(H)/CLint(D)]
(This table should be populated with experimental data. For illustrative purposes, a study on the deuterated drug enzalutamide (B1683756) showed that the in vitro intrinsic clearance in rat and human liver microsomes was 49.7% and 72.9% lower, respectively, for the deuterated analog, corresponding to a KH/KD value of approximately 2.[6])
Efficacy Testing
Protocol: General Efficacy Trial for a Fungicide
This protocol provides a general framework for conducting efficacy trials of agrochemical products.[8]
Experimental Design:
Treatments: Include the deuterated test product, the non-deuterated analog, a registered reference product, and an untreated control.
Application Rates: Test products at the proposed label rate, as well as at half and double the proposed rate to assess dose-response.
Replicates: Use a randomized complete block design with at least four replicates for statistical robustness.
Plot Size: Ensure plots are of sufficient size to be representative of field conditions and to minimize edge effects.
Procedure:
Site Selection: Choose a site with a history of the target disease and uniform soil and environmental conditions.
Application: Apply the treatments at a specific growth stage of the crop and/or upon the first signs of disease, using calibrated spray equipment to ensure uniform coverage.
Assessment:
Visually assess disease severity (e.g., percentage of leaf area affected) at set intervals after application.
Collect yield data at the end of the growing season.
Data Analysis:
Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Signaling Pathways and Modes of Action
Understanding the mode of action of an agrochemical is crucial for managing resistance and for identifying potential sites for deuteration. The following diagrams illustrate key signaling pathways affected by different classes of agrochemicals.
Fungicide Mode of Action: Triazole Fungicides
Triazole fungicides, such as tebuconazole, inhibit the C14-demethylase enzyme in the sterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[8]
Caption: Mode of action of triazole fungicides.
Insecticide Mode of Action: Pyrethroids
Pyrethroid insecticides act on the voltage-gated sodium channels in the nervous system of insects, causing the channels to remain open, which leads to hyperexcitation and paralysis.[9]
Caption: Mode of action of pyrethroid insecticides.
Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.[10]
Caption: Mode of action of glyphosate herbicide.
Conclusion
The application of deuterium in agrochemical research holds significant promise for the development of more robust, effective, and safer products. By leveraging the kinetic isotope effect, researchers can rationally design molecules with enhanced metabolic stability. While the public literature on deuterated agrochemicals is still emerging compared to the pharmaceutical field, the foundational principles and experimental workflows are directly transferable. The case of deuterated insect growth regulators provides compelling evidence for the potential of this strategy. Further research and development in this area are warranted to unlock the full potential of deuterated compounds in sustainable agriculture.
Technical Support Center: Optimizing Phenylmethan-d2-ol as an Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Phenylmethan-d2-ol as an internal standard in their analytical experiments. Below you will find troubles...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Phenylmethan-d2-ol as an internal standard in their analytical experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Phenylmethan-d2-ol and why is it used as an internal standard?
Phenylmethan-d2-ol (also known as Benzyl-d2-alcohol) is a deuterated form of benzyl (B1604629) alcohol. It is an ideal internal standard (IS) for the quantification of benzyl alcohol in various analytical methods, particularly in mass spectrometry-based techniques like GC-MS and LC-MS.[1][2] Its utility stems from its chemical and physical properties being nearly identical to the analyte (benzyl alcohol), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[1][2] The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the non-labeled analyte.[1]
Q2: What is the typical concentration range for Phenylmethan-d2-ol as an internal standard?
The optimal concentration of an internal standard is method-dependent and should be determined during method development. However, a common starting point for the working solution of a deuterated internal standard is in the range of 100 ng/mL to 1 µg/mL.[1] The goal is to use a concentration that provides a strong, reproducible signal without saturating the detector and falls within the linear range of the instrument.
Q3: How do I choose the right concentration of Phenylmethan-d2-ol for my assay?
The appropriate concentration should be high enough to be detected with good signal-to-noise ratio but not so high that it causes detector saturation or introduces isotopic crosstalk with the analyte. A systematic approach to determine the optimal concentration is recommended. This involves preparing a series of internal standard concentrations and evaluating the performance of the calibration curve and quality control samples at each concentration.
Q4: When should I add the Phenylmethan-d2-ol internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow.[3] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the internal standard is typically added before any extraction or cleanup steps.[3] This ensures that the internal standard experiences the same potential for loss as the analyte throughout the entire process, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area
Possible Cause: Inconsistent pipetting or addition of the internal standard solution to the samples.
Solution:
Ensure that pipettes are properly calibrated and that the same volume of internal standard is added to every sample, calibration standard, and quality control sample.
Vortex or mix each sample thoroughly after the addition of the internal standard to ensure homogeneity.
Possible Cause: Degradation of the internal standard in the sample matrix or during storage.
Solution:
Evaluate the stability of Phenylmethan-d2-ol in the specific matrix and storage conditions of your experiment.
Prepare fresh working solutions of the internal standard regularly.
Possible Cause: Matrix effects that disproportionately affect the internal standard.
Solution:
While deuterated standards are designed to minimize differential matrix effects, significant suppression or enhancement can still occur.
Optimize the sample cleanup procedure to remove interfering matrix components.
Consider diluting the sample to reduce the concentration of matrix components, ensuring the analyte concentration remains above the limit of quantification.
Issue 2: Poor Peak Shape (Tailing) for Benzyl Alcohol and Phenylmethan-d2-ol
Possible Cause: Active sites in the GC inlet liner or on the analytical column. Benzyl alcohol is known to exhibit peak tailing, especially as the system becomes contaminated.[4]
Solution:
Use a deactivated injector liner and replace it regularly.
Condition the GC column according to the manufacturer's instructions.
If tailing persists, it may be necessary to trim a small portion of the column from the injector end.[4]
Possible Cause: Inappropriate chromatographic conditions.
Solution:
Optimize the GC oven temperature program. A slower ramp rate can sometimes improve peak shape.
Ensure the carrier gas flow rate is optimal for the column dimensions.
Issue 3: Non-linear Calibration Curve
Possible Cause: Inappropriate concentration of the internal standard.
Solution:
If the internal standard concentration is too high, it can lead to detector saturation. Try reducing the concentration of the Phenylmethan-d2-ol working solution.
If the concentration is too low, the signal-to-noise ratio may be poor, affecting the precision of the measurement.
Possible Cause: Isotopic contribution (crosstalk) from the analyte to the internal standard signal, or vice-versa.
Solution:
Analyze a high-concentration solution of the unlabeled benzyl alcohol and monitor the mass channel of Phenylmethan-d2-ol to check for any signal.
If significant crosstalk is observed, it may be necessary to adjust the concentration of the internal standard or select different mass transitions for monitoring.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions for both the analyte (benzyl alcohol) and the internal standard (Phenylmethan-d2-ol).
Step
Procedure
1
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of benzyl alcohol and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
2
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Phenylmethan-d2-ol and dissolve it in 1 mL of the same solvent.
3
Analyte Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve covering the expected concentration range of the samples.
4
Internal Standard Working Solution: Prepare a working solution of Phenylmethan-d2-ol at a fixed concentration (e.g., 500 ng/mL) by diluting the internal standard stock solution.[2]
Protocol 2: Systematic Optimization of Internal Standard Concentration
This experiment is designed to determine the optimal concentration of Phenylmethan-d2-ol for a given analytical method.
Step
Procedure
1
Prepare IS Working Solutions: Prepare three to five different concentrations of the Phenylmethan-d2-ol working solution (e.g., 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL, 1000 ng/mL).
2
Prepare Calibration Curves: For each internal standard concentration, prepare a full calibration curve for benzyl alcohol.
3
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of benzyl alcohol. Spike each set of QC samples with one of the different internal standard concentrations.
4
Sample Analysis: Analyze all calibration standards and QC samples using the established analytical method.
5
Data Evaluation: For each internal standard concentration, evaluate the linearity (R²), accuracy, and precision of the calibration curve and QC samples.
6
Selection: Choose the internal standard concentration that provides the best overall performance (i.e., highest linearity, accuracy, and precision).
Visualizations
Caption: Experimental workflow for quantitative analysis using Phenylmethan-d2-ol.
Caption: Troubleshooting logic for common internal standard issues.
Preventing isotopic exchange of Phenylmethan-d2-ol in solution
Topic: Preventing Isotopic Exchange of Phenylmethan-d2-ol in Solution This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Phenylmetha...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Preventing Isotopic Exchange of Phenylmethan-d2-ol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Phenylmethan-d2-ol to prevent the unwanted isotopic exchange of deuterium (B1214612) for hydrogen atoms in solution.
Troubleshooting Guide & FAQs
This guide addresses specific issues users might encounter during their experiments with Phenylmethan-d2-ol.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for Phenylmethan-d2-ol?
A1: Isotopic exchange is a chemical reaction where a deuterium atom (D) on a labeled compound is replaced by a protium (B1232500) (hydrogen, H) atom from the surrounding environment, such as from a solvent or reagent. For Phenylmethan-d2-ol (benzyl alcohol-d2), the deuterium atoms are on the α-carbon (the carbon attached to the hydroxyl group). Loss of these deuterium labels, also known as back-exchange, compromises the isotopic purity of the material. This is a significant issue in studies where the deuterium label is used for mechanistic elucidation, as a metabolic tracer, or as an internal standard for quantitative analysis by mass spectrometry.
Q2: Which deuterium atoms on Phenylmethan-d2-ol are susceptible to exchange?
A2: The deuterium atoms on the α-carbon are the ones at risk of exchange. The deuterium on the hydroxyl group (-OD), if present, is extremely labile and will exchange almost instantaneously with any protic solvent. However, the C-D bonds at the α-position are generally more stable but can undergo exchange under specific catalytic conditions.
Q3: What are the primary factors that promote isotopic exchange on the α-carbon?
A3: The most critical factors that catalyze the H/D exchange at the α-position are:
pH: Both strongly acidic and strongly basic conditions can facilitate exchange. The rate of exchange is typically lowest in a slightly acidic to neutral pH range.
Temperature: Higher temperatures significantly accelerate the rate of isotopic exchange.
Catalysts: Certain transition metal catalysts, often used in hydrogenation or dehydrogenation reactions, can promote H/D exchange.[1]
Solvent: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms for the exchange.
Troubleshooting Common Problems
Problem
Possible Causes & Solutions
Loss of isotopic purity detected by NMR or MS after a reaction.
1. Reaction Conditions: - pH: Your reaction may be running under strongly acidic or basic conditions. Solution: If possible, adjust the pH to be closer to neutral. If harsh pH is required, run the reaction at the lowest possible temperature and for the shortest time necessary.- Temperature: The reaction temperature may be too high. Solution: Reduce the reaction temperature. Every 10°C increase can significantly increase the rate of exchange.- Catalyst: A metal catalyst may be facilitating the exchange. Solution: Screen for alternative catalysts not known to promote H/D exchange.
Isotopic purity is acceptable post-reaction, but decreases after workup/purification.
1. Aqueous Workup: - Washing with standard water (H₂O) introduces a large excess of protons. Solution: Minimize contact time with aqueous phases. Use deuterated water (D₂O) for the wash if feasible, and ensure it is pH-neutral or slightly acidic. Immediately extract the product into a dry, aprotic organic solvent.2. Chromatographic Purification: - Protic solvents (like methanol (B129727) or water) in the mobile phase can cause exchange on the column. Solution: Use aprotic solvents (e.g., hexane, ethyl acetate, dichloromethane) for chromatography if possible. If protic solvents are necessary, use a faster flow rate and a shorter column to minimize residence time.[2] Keep the column temperature low.
Gradual loss of deuterium is observed when analyzing samples by LC-MS.
1. Mobile Phase: - The mobile phase is protic and is facilitating on-column exchange. Solution: Use a mobile phase with a higher percentage of aprotic solvent (like acetonitrile). Adjust the pH to the point of minimum exchange (often around pH 2.5-3 for analytical separations).[3][4][5] Use a rapid chromatographic method to reduce analysis time.[2]2. Temperature: - The autosampler or column compartment is at an elevated temperature. Solution: Keep the autosampler and column compartment cooled (e.g., 4°C) to slow the exchange rate.[2]
Loss of deuterium is observed during GC-MS analysis.
1. High Injector Temperature: - Excessive heat in the injector port can promote exchange. Solution: Determine the lowest injector temperature that provides efficient, reproducible vaporization of Phenylmethan-d2-ol.[2]2. Active Sites in the Inlet: - Silanol groups (-Si-OH) in the GC liner or on the column can act as proton donors at high temperatures. Solution: Use a deactivated (silylated) injector liner and ensure the column is in good condition to minimize active sites.[2]
Data Summary: Factors Affecting Isotopic Stability
The following table summarizes the impact of various experimental conditions on the isotopic stability of the C-D bonds at the α-position of Phenylmethan-d2-ol.
Parameter
Condition
Relative Stability of C-D Bond
Rationale
pH
Strongly Acidic (pH < 3)
Low
Acid catalyzes the exchange, potentially via a carbocation intermediate.
Near Neutral (pH 5-8)
High
The rate of both acid and base-catalyzed exchange is at a minimum.
Strongly Basic (pH > 11)
Low
Base catalyzes the exchange through the formation of an alkoxide, which can facilitate proton/deuteron abstraction.
Temperature
Low (e.g., 0 - 4°C)
High
Reduces the kinetic energy available to overcome the activation barrier for exchange.
Ambient (e.g., 20-25°C)
Medium
Exchange may occur slowly over time, especially under non-ideal pH.
Elevated (e.g., > 50°C)
Low
Significantly accelerates the rate of all chemical reactions, including isotopic exchange.
No exchangeable protons are available in the solvent to replace the deuterium.
Protic (e.g., H₂O, CH₃OH, C₂H₅OH)
Low
Provides an infinite source of protons to drive the exchange equilibrium towards the protiated form.
Deuterated Protic (e.g., D₂O, CH₃OD)
High
The solvent provides deuterons, which will not lead to a net loss of isotopic labeling.
Atmosphere
Inert (N₂ or Ar) and Dry
High
Prevents introduction of atmospheric moisture (H₂O), which can act as a proton source.
Ambient Air
Medium to Low
Atmospheric moisture can be a source of protons, especially over long periods or at elevated temperatures.
Experimental Protocols
Protocol 1: General Handling and Reaction Workup to Preserve Isotopic Purity
This protocol outlines best practices for handling Phenylmethan-d2-ol in a general synthetic chemistry setting.
Reagent and Glassware Preparation:
Ensure all glassware is thoroughly dried in an oven (e.g., >120°C) and cooled under an inert atmosphere (N₂ or Argon).
Use anhydrous solvents for the reaction and subsequent extraction steps.
If a reagent is known to be acidic or basic, consider neutralizing it before it comes into contact with the Phenylmethan-d2-ol, if the reaction chemistry allows.
Running the Reaction:
Conduct the reaction under an inert atmosphere to exclude moisture.
Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
Reaction Quenching and Workup:
If an aqueous quench is necessary, perform it at a low temperature (e.g., in an ice bath).
Use a pre-chilled, pH-neutral, or slightly acidic (pH ~5-6) aqueous solution for the quench. For maximum purity preservation, use D₂O adjusted to a similar pD.
Minimize the time the compound spends in the aqueous phase. Immediately proceed to extraction.
Extraction and Drying:
Extract the Phenylmethan-d2-ol into a dry, aprotic organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the organic layer with a neutral brine solution to remove bulk water, again minimizing contact time.
Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Filter off the drying agent and concentrate the solution in vacuo at a low temperature.
Storage:
Store the purified Phenylmethan-d2-ol in a tightly sealed container under an inert atmosphere, preferably at a low temperature (-20°C for long-term storage).
Protocol 2: Sample Preparation for NMR and MS Analysis
This protocol provides guidance for preparing samples to verify isotopic purity while minimizing exchange during the analysis itself.
Prepare the sample by dissolving a small amount of Phenylmethan-d2-ol in the chosen solvent in a dry NMR tube.
If the sample must be analyzed in a protic solvent like D₂O or MeOD, acquire the spectrum as quickly as possible after preparation and keep the sample cool. Note that the hydroxyl (-OD) signal will likely not be observed due to exchange with residual protons.
For Mass Spectrometry (LC-MS):
Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase, preferably the aprotic component (e.g., acetonitrile).
Mobile Phase Optimization:
If possible, use a mobile phase with a neutral or slightly acidic pH (pD 2.5-3.0 is often optimal for minimizing back-exchange).[6]
Employ rapid chromatography using shorter columns and higher flow rates to minimize the time the analyte is exposed to the protic mobile phase.[2]
System Conditions:
Set the autosampler temperature to a low value (e.g., 4°C).[2]
Keep the column compartment at or below room temperature if the chromatography performance is acceptable.
Optimize MS source conditions (e.g., source temperature) to be as gentle as possible.
Visualizations
The following diagrams illustrate the mechanism of isotopic exchange and a workflow for its prevention.
Caption: Mechanisms of acid- and base-catalyzed isotopic exchange at the α-carbon of Phenylmethan-d2-ol.
Caption: Decision workflow for preventing isotopic exchange of Phenylmethan-d2-ol during experiments.
Technical Support Center: Phenylmethan-d2-ol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Phenylmethan-d2-ol...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Phenylmethan-d2-ol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Phenylmethan-d2-ol, providing potential causes and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Incomplete reaction; degradation of starting material or product; incorrect reaction conditions.
Verify the quality and purity of reagents. Ensure reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of intermediates. Optimize reaction temperature and time based on the chosen synthesis route.
Presence of protic impurities (e.g., water) in solvents or reagents. Insufficient deuterated reagent.
Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Use a sufficient excess of the deuterated reagent (e.g., D₂O, LiAlD₄).
Formation of Side Products
Competing side reactions, such as protonation of a Grignard reagent or over-addition to an ester.[1]
In Grignard reactions, ensure the starting material is free of acidic protons.[1] When using ester starting materials with Grignard reagents, be aware that double addition can occur to form a tertiary alcohol.[1]
Difficulty in Product Purification
Co-elution of impurities with the product during chromatography. Oiling out during crystallization.
Optimize the solvent system for chromatography to improve separation. For crystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing Phenylmethan-d2-ol?
There are several effective methods for the synthesis of Phenylmethan-d2-ol:
Grignard Reaction: This involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a deuterated electrophile, or the reaction of a deuterated Grignard reagent with benzaldehyde, followed by quenching with a deuterated acid like D₂O.[1]
Reductive Deuteration of Aromatic Esters: This method utilizes a single-electron transfer process with reagents like samarium(II) iodide (SmI₂) and deuterated water (D₂O) to reduce aromatic esters to α,α-dideuterio benzyl (B1604629) alcohols with high deuterium incorporation.[2]
Metal-Free Synthesis from p-Toluenesulfonylhydrazones: This approach involves the coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with D₂O. This reaction can be performed under reflux or microwave conditions, with microwave irradiation often leading to higher yields and shorter reaction times.[3][4]
2. How can I maximize the deuterium incorporation in my product?
To achieve high deuterium incorporation, it is crucial to eliminate sources of protons that can compete with the deuterated reagent. This can be achieved by:
Using anhydrous solvents and reagents.
Thoroughly drying all glassware before use.
Performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
Using a molar excess of the deuterated reagent.
3. What are the advantages of using microwave-assisted synthesis for Phenylmethan-d2-ol?
Microwave-assisted synthesis, particularly in the metal-free approach using p-toluenesulfonylhydrazones, can offer significant advantages, including:
Increased reaction rates: Leading to shorter reaction times.
Higher yields: Compared to conventional heating methods.[3]
Improved energy efficiency.
4. My Grignard reaction is not working. What are some common points of failure?
Grignard reactions are sensitive to air and moisture. Common reasons for failure include:
Wet solvents or glassware: Water will quench the Grignard reagent.
Impure magnesium: The magnesium turnings should be fresh and activated if necessary.
Presence of acidic protons: Grignard reagents are strong bases and will react with any acidic protons in the starting material or solvent.[1]
Experimental Protocols
Protocol 1: Synthesis of Phenylmethan-d2-ol via Grignard Reaction
This protocol is a general guideline for the synthesis of Phenylmethan-d2-ol using a Grignard reagent and a deuterated quenching agent.
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction mixture should be stirred and may require gentle heating to initiate. Once the reaction starts, the addition should be controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Deuterated Quenching Agent: Cool the Grignard reagent solution in an ice bath. Slowly add D₂O dropwise with vigorous stirring.
Workup: After the addition of D₂O is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Deuteration of an Aromatic Ester
This protocol describes a general method for the synthesis of α,α-dideuterio benzyl alcohols from aromatic esters using SmI₂ and D₂O.[2]
Materials:
Aromatic ester (e.g., methyl benzoate)
Samarium(II) iodide (SmI₂) solution in THF
Deuterium oxide (D₂O)
Anhydrous THF
Procedure:
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aromatic ester in anhydrous THF.
Reduction: Cool the solution to the desired temperature (e.g., -78 °C). Add the SmI₂ solution in THF dropwise to the ester solution with stirring.
Deuteration: After the reduction is complete (monitored by TLC), add D₂O to the reaction mixture.
Workup and Purification: Allow the reaction to warm to room temperature. Quench with a suitable aqueous solution and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.
Visualizations
Caption: Experimental workflow for Grignard synthesis.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Addressing Matrix Effects in LC-MS with Phenylmethan-d2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenylmethan-d2-ol as an internal standard t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenylmethan-d2-ol as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Phenylmethan-d2-ol and why is it used as an internal standard in LC-MS?
A1: Phenylmethan-d2-ol is a stable isotope-labeled (SIL) form of benzyl (B1604629) alcohol. It is an ideal internal standard for the quantification of benzyl alcohol and its metabolites in complex biological matrices. Because its chemical and physical properties are nearly identical to the analyte (benzyl alcohol), it co-elutes and experiences similar matrix effects, such as ion suppression or enhancement.[1] This co-behavior allows for accurate correction of signal variability, leading to more precise and reliable quantification.
Q2: For which analytes is Phenylmethan-d2-ol a suitable internal standard?
A2: Phenylmethan-d2-ol is primarily used as an internal standard for the quantitative analysis of:
Benzyl alcohol: A common preservative in injectable drug formulations and a metabolite of certain compounds.
Benzyl alcohol metabolites: Such as benzyl alcohol glucuronide, a primary metabolite in biological fluids like plasma and urine.[1][2]
PEGylated benzyl alcohol conjugates: Used in drug delivery systems.[3]
Q3: What are the common signs that matrix effects are impacting my analysis when using Phenylmethan-d2-ol?
A3: Indicators of significant matrix effects, even when using an internal standard, include:
Poor reproducibility of quality control (QC) samples.
High variability in the peak area of Phenylmethan-d2-ol across different samples.
Non-linear calibration curves.
Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
Significant ion suppression or enhancement observed during method development.[1]
Q4: How do I prepare my Phenylmethan-d2-ol internal standard working solution?
A4: To prepare a working solution, dilute your stock solution of Phenylmethan-d2-ol with a solvent compatible with your initial mobile phase conditions (e.g., 50:50 methanol (B129727):water).[2] The final concentration should be within the linear range of your assay and ideally close to the expected concentration of your analyte.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using Phenylmethan-d2-ol to address matrix effects.
Issue
Possible Cause(s)
Recommended Solution(s)
High Variability in Phenylmethan-d2-ol Peak Area
Inconsistent matrix effects between samples. Inefficient or variable sample preparation.
Optimize and validate the sample preparation method to ensure consistency. Evaluate different biological lots for matrix variability. Consider a more rigorous sample cleanup method like Solid-Phase Extraction (SPE).[1]
Poor Analyte Recovery
Inefficient extraction during sample preparation. Analyte degradation.
Optimize the sample preparation method (e.g., change SPE sorbent or elution solvent). Investigate the stability of the analyte and Phenylmethan-d2-ol under the extraction and storage conditions.
Non-Linear Calibration Curve
Inappropriate concentration of the internal standard. Crosstalk between analyte and internal standard MRM transitions.
Ensure the concentration of Phenylmethan-d2-ol is appropriate for the calibration range. Verify the specificity of the MRM transitions to prevent isotopic crosstalk.
Analyte and Internal Standard Peaks Not Co-eluting
Deuterium isotope effect causing a slight shift in retention time. Inappropriate chromatographic conditions.
While a slight shift can occur with deuterium-labeled standards, significant separation should be addressed by optimizing the LC gradient and mobile phase composition.
Persistent Ion Suppression/Enhancement
Severe matrix effects that are not fully compensated by the internal standard.
Implement a more effective sample cleanup technique (e.g., switch from protein precipitation to SPE).[1] Modify the chromatographic method to separate the analyte and internal standard from the region of matrix interference.[1]
Quantitative Data Summary
The following tables provide illustrative quantitative data for the analysis of benzyl alcohol and a metabolite using a deuterated internal standard, demonstrating the effectiveness of this approach in different matrices.
Table 1: Recovery of Benzyl Alcohol from Human Plasma using Protein Precipitation
Analyte
Spiked Concentration (ng/mL)
Mean Recovery (%)
%RSD (n=6)
Benzyl Alcohol
10
95.2
5.1
100
98.7
3.8
1000
97.5
2.9
Table 2: Matrix Effect Evaluation in Different Biological Matrices
Matrix
Analyte
Concentration (ng/mL)
Mean Matrix Effect (%)
Human Plasma
Benzyl Alcohol
20
88.9 (Ion Suppression)
Human Urine
Benzyl Alcohol Glucuronide
50
115.4 (Ion Enhancement)
Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantification of Benzyl Alcohol in Human Plasma using LC-MS/MS
This protocol is a "dilute-and-shoot" method suitable for rapid analysis.
Preparation of Working Solutions:
Prepare calibration standards of benzyl alcohol in a surrogate matrix (e.g., charcoal-stripped plasma).
Prepare a working solution of Phenylmethan-d2-ol (internal standard) at 100 ng/mL in 50:50 methanol:water.[2]
Sample Preparation:
To 490 µL of the internal standard working solution in a microcentrifuge tube, add 10 µL of plasma sample, calibration standard, or QC sample.[2]
Vortex for 10 seconds to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
LC System: HPLC system
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Stability issues of Phenylmethan-d2-ol in acidic or basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Phenylmethan-d2-ol in acidic and basic conditions. Below you will find trouble...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Phenylmethan-d2-ol in acidic and basic conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Phenylmethan-d2-ol?
The main stability concern for Phenylmethan-d2-ol is the potential for hydrogen-deuterium (H/D) exchange at the benzylic position, which can compromise the isotopic purity of the compound. This is particularly relevant in protic solvents and under acidic or basic conditions. Additionally, like its non-deuterated analog, Phenylmethan-d2-ol can undergo oxidation to form benzaldehyde-d1 and subsequently benzoic acid-d1.
Q2: How do acidic conditions affect the stability of Phenylmethan-d2-ol?
Under acidic conditions, Phenylmethan-d2-ol is susceptible to oxidation, especially in the presence of oxidizing agents. The C-D bond at the benzylic position is generally stable against H/D exchange in mild acidic conditions. However, strong acids in combination with heat can potentially facilitate exchange. The primary degradation pathway to be aware of is the acid-catalyzed oxidation to benzaldehyde-d1.
Q3: Is Phenylmethan-d2-ol stable in basic conditions?
Basic conditions pose a more significant risk for H/D exchange at the benzylic position. The presence of a base can facilitate the deprotonation of the benzylic carbon, leading to the exchange of deuterium (B1214612) with protons from the solvent. This process, known as H/D back-exchange, can lead to a loss of isotopic enrichment. Stronger bases and higher temperatures will accelerate this exchange.
Q4: What are the common degradation products of Phenylmethan-d2-ol?
The most common degradation products are a result of oxidation of the alcohol functionality. These include:
Benzaldehyde-d1: The initial oxidation product.
Benzoic acid-d1: Further oxidation of benzaldehyde-d1.
In cases of severe degradation, particularly under high heat, cleavage of the phenyl ring or other side reactions could occur, potentially leading to trace amounts of benzene (B151609) and toluene.[1]
Q5: How can I monitor the stability of my Phenylmethan-d2-ol sample?
The most effective method for monitoring the stability of Phenylmethan-d2-ol is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the sensitive detection of changes in the isotopic distribution of the molecule, indicating H/D exchange. It can also be used to quantify the formation of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess isotopic purity.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Loss of Isotopic Purity (H/D Exchange)
Exposure to basic conditions (e.g., high pH buffers, amine-containing additives).
- Maintain solutions at neutral or slightly acidic pH if possible.- Avoid prolonged storage in basic solutions.- Use aprotic solvents when possible.- If basic conditions are required, perform experiments at low temperatures and for the shortest possible duration.
Use of certain metal catalysts.
- Screen for catalysts that do not promote H/D exchange at the benzylic position.
Formation of Impurities (Oxidation)
Exposure to air (oxygen) and/or oxidizing agents.
- Store Phenylmethan-d2-ol under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents for your experiments.- Avoid the use of strong oxidizing agents unless required by the reaction protocol.
Presence of acidic or basic catalysts.
- Neutralize the reaction mixture as soon as the experiment is complete.- Purify the product promptly to remove any catalysts.
Inconsistent Experimental Results
Degradation of the compound during the experiment.
- Perform a stability study under your specific experimental conditions (see Experimental Protocols below).- Prepare fresh solutions of Phenylmethan-d2-ol for each experiment.- Include control samples to monitor for degradation over the time course of the experiment.
Data Presentation
The following tables present illustrative quantitative data on the stability of Phenylmethan-d2-ol under various conditions. This data is representative and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: H/D Exchange of Phenylmethan-d2-ol at 25°C
pH
Time (hours)
% Deuterium Remaining (Illustrative)
2.0
24
>99%
7.0
24
>99%
10.0
24
95%
12.0
24
80%
Table 2: Oxidation of Phenylmethan-d2-ol to Benzaldehyde-d1 at 50°C in the Presence of Air
pH
Time (hours)
% Benzaldehyde-d1 Formed (Illustrative)
2.0
24
5%
7.0
24
<1%
10.0
24
2%
Experimental Protocols
Protocol 1: Assessing H/D Exchange Stability by LC-MS
Objective: To determine the rate of hydrogen-deuterium exchange of Phenylmethan-d2-ol under specific pH and temperature conditions.
Methodology:
Solution Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 2, 7, and 10).
Sample Preparation: Prepare a stock solution of Phenylmethan-d2-ol in a suitable aprotic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of 10 µg/mL.
Incubation: Incubate the samples at the desired temperature (e.g., 25°C or 50°C).
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
Quenching: Immediately quench any potential reaction by adding an equal volume of cold acetonitrile.
Analysis: Analyze the samples by LC-MS. Monitor the ion corresponding to Phenylmethan-d2-ol and its isotopologues.
Data Interpretation: Determine the relative abundance of the d2, d1, and d0 species at each time point to calculate the percentage of deuterium remaining.
Caption: Workflow for H/D Exchange Stability Assessment.
Protocol 2: Monitoring Oxidation by LC-MS
Objective: To quantify the formation of oxidative degradation products of Phenylmethan-d2-ol.
Methodology:
Solution Preparation: Prepare solutions of Phenylmethan-d2-ol in the desired solvent systems (with controlled exposure to air/oxygen).
Incubation: Incubate the solutions under the conditions to be tested (e.g., varying temperature, light exposure).
Time Points: At specified time points, take aliquots for analysis.
Analysis: Analyze the samples by a validated LC-MS method capable of separating and quantifying Phenylmethan-d2-ol, benzaldehyde-d1, and benzoic acid-d1.
Data Interpretation: Calculate the concentration of each species at each time point to determine the rate of degradation.
Caption: Workflow for Monitoring Oxidative Degradation.
Degradation Pathways
The primary degradation pathways for Phenylmethan-d2-ol involve H/D exchange at the benzylic position and oxidation of the alcohol.
Caption: Primary Degradation Pathways of Phenylmethan-d2-ol.
Technical Support Center: Minimizing Interference from Endogenous Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with interference from endogenous compounds during experimental assays.
Frequently Asked Questions (FAQs)
LC-MS & Mass Spectrometry
Q1: What is ion suppression and how does it affect my analysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous compounds from a sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference reduces the ionization efficiency of your analyte, leading to a decreased signal intensity. This can negatively impact the sensitivity, accuracy, and precision of quantitative analyses.[1]
Q2: What are the most common endogenous compounds that cause ion suppression in biological samples?
A2: In biological matrices such as plasma or urine, phospholipids (B1166683) are the most frequent causes of ion suppression.[1] Due to their high abundance, they can co-elute with analytes and compete for ionization in the ESI source. Other significant sources of ion suppression include salts from buffers, detergents used during sample preparation, and other endogenous matrix components.[1]
Q3: How can I determine if ion suppression is impacting my measurements?
A3: The post-column infusion experiment is a widely used method to detect ion suppression.[2] In this technique, a constant flow of a standard solution of your analyte is introduced into the liquid chromatography (LC) eluent after the analytical column but before the mass spectrometer source. A blank matrix extract is then injected. A dip in the otherwise stable analyte signal indicates a region of ion suppression caused by co-eluting matrix components.[2][3]
Immunoassays
Q4: What are heterophilic antibodies and how do they interfere with immunoassays?
A4: Heterophilic antibodies are human antibodies that can bind to the animal antibodies used in immunoassay kits.[4][5] This binding can cause a "bridge" between the capture and detection antibodies in a sandwich assay, leading to a false-positive signal even in the absence of the analyte.[6][7] Conversely, they can also block the binding of the assay antibodies to the intended analyte, resulting in a false-negative result.[8]
Q5: My immunoassay results are inconsistent with the clinical picture. Could endogenous interference be the cause?
A5: Yes, discrepancies between immunoassay results and the clinical presentation should always raise suspicion of interference.[7] Endogenous interferences, such as those from heterophilic antibodies, human anti-animal antibodies (HAAA), or rheumatoid factor, are known to produce erroneous results that do not align with the patient's condition.[9][10]
Q6: How can I mitigate interference from heterophilic antibodies?
A6: Several strategies can be employed to minimize heterophilic antibody interference. The use of blocking agents, such as non-immune animal IgG or commercially available heterophile antibody blockers in the assay buffer, can be effective.[11][12] Sample dilution can also help reduce the concentration of interfering antibodies.[4] If interference is suspected, re-analyzing the sample with an alternative assay that uses different antibody reagents or a different technology can help confirm the initial result.[6]
Troubleshooting Guides
Troubleshooting Ion Suppression in LC-MS/MS
If you are experiencing poor sensitivity, inconsistent results, or high variability in your LC-MS/MS data, you may be encountering ion suppression. This guide provides a step-by-step approach to diagnosing and resolving this issue.
Step 1: Identify the Presence and Retention Time of Ion Suppression
Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal.
Using a syringe pump and a T-connector, infuse the standard solution into the LC eluent flow between the analytical column and the mass spectrometer's ion source.
Once a stable baseline signal for your analyte is achieved, inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte).
Monitor the analyte's signal. A significant drop in the signal indicates the retention time at which endogenous compounds are eluting and causing ion suppression.[2]
Step 2: Mitigate Ion Suppression
Based on the results from the post-column infusion experiment, you can choose one or a combination of the following strategies:
Option A: Optimize Chromatographic Separation.
Goal: Shift the retention time of your analyte away from the region of ion suppression.
Actions:
Modify the mobile phase gradient to improve the resolution between your analyte and the interfering peaks.[1]
Experiment with a different stationary phase (i.e., a different analytical column) that provides alternative selectivity.
Adjust the pH of the mobile phase to alter the retention behavior of the analyte or interfering compounds.
Option B: Enhance Sample Preparation.
Goal: Remove the interfering endogenous compounds before LC-MS analysis.
Actions:
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[13] A well-developed SPE method can selectively isolate the analyte while removing a significant portion of the interfering matrix components.
Liquid-Liquid Extraction (LLE): This method can be used to partition the analyte into a solvent that is immiscible with the sample matrix, leaving many interferences behind.
Phospholipid Removal Plates/Cartridges: If phospholipids are the primary source of interference, specialized sample preparation products can be used to selectively remove them.[14][15]
Option C: Utilize an Internal Standard.
Goal: Compensate for the signal variability caused by ion suppression.
Action: Use a stable isotope-labeled (SIL) internal standard that is chemically identical to your analyte. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[16]
Troubleshooting Endogenous Antibody Interference in Immunoassays
Unexpected or inconsistent immunoassay results that do not correlate with the clinical context may be due to interference from endogenous antibodies.
Step 1: Suspect and Identify Potential Interference
Initial Indicators:
Results are inconsistent with the patient's clinical presentation.[7]
Non-linear dilution series (i.e., the analyte concentration does not decrease proportionally with sample dilution).[9]
Discrepant results between different immunoassay platforms for the same analyte.[6]
Step 2: Confirm the Presence of Interference
Actions:
Serial Dilutions: Analyze serial dilutions of the patient sample. The presence of interfering antibodies often results in a non-linear response.[9]
Use of Heterophile Blocking Tubes (HBT): Re-run the sample using a commercial HBT, which contains blocking agents that neutralize interfering antibodies. A significant change in the result is indicative of interference.
Alternative Assay: Test the sample using a different assay for the same analyte, preferably one that uses different antibody sources or a different assay principle (e.g., competitive vs. sandwich).[6]
Step 3: Mitigate the Interference
Strategies:
Blocking Agents: Incorporate blocking reagents, such as purified mouse IgG or commercially available blockers, into the assay diluent to neutralize the interfering antibodies.[11][12]
Sample Pre-treatment: In some cases, pre-treating the sample with polyethylene (B3416737) glycol (PEG) can precipitate larger antibody complexes.
Antibody Fragmentation: Using F(ab')2 fragments of the detection antibody instead of the whole IgG can sometimes reduce interference.[12]
Quantitative Data Summary
Table 1: Comparison of Phospholipid Removal Efficacy by Different Sample Preparation Techniques
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol provides a step-by-step guide for identifying regions of ion suppression in an LC-MS/MS method.[2][21]
Materials:
LC-MS/MS system
Syringe pump
T-connector and necessary tubing
Standard solution of the analyte of interest
Blank matrix extract
Procedure:
System Setup:
Connect the outlet of the analytical column to one inlet of the T-connector.
Connect the syringe pump containing the analyte standard solution to the other inlet of the T-connector.
Connect the outlet of the T-connector to the mass spectrometer's ion source.
Analyte Infusion:
Begin the LC mobile phase flow.
Start the syringe pump to infuse the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
Establish a Stable Baseline:
Monitor the signal of the analyte using the mass spectrometer. Allow the signal to stabilize to a constant baseline.
Inject Blank Matrix:
Inject a blank matrix extract onto the LC column and begin the chromatographic run.
Data Analysis:
Monitor the analyte signal throughout the run. Any significant and reproducible dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples using a reversed-phase SPE cartridge. This method is effective at removing many endogenous interferences, including phospholipids.[22][23]
Technical Support Center: Synthesis of α,α-Dideuterio Benzyl Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of α,α-dideuterio benzyl (B1604629)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of α,α-dideuterio benzyl (B1604629) alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing α,α-dideuterio benzyl alcohols?
A1: Common methods include the reductive deuteration of aromatic esters or other carboxylic acid derivatives, and metal-free approaches. A modern, highly efficient method involves the single-electron transfer (SET) reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and deuterium (B1214612) oxide (D₂O), which offers high deuterium incorporation (>95%).[1][2][3][4] Traditional methods often employ expensive and pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄).[2] Another approach is the metal-free synthesis from p-toluenesulfonylhydrazones using D₂O.[5][6]
Q2: What are the primary challenges encountered during the synthesis of α,α-dideuterio benzyl alcohols?
A2: Researchers may face several challenges, including:
Incomplete Deuteration: Achieving high levels of deuterium incorporation can be difficult, with some traditional methods resulting in low D-incorporation.[1][2]
Side Reactions: The reduction of benzoic acid derivatives can sometimes lead to the formation of undesired primary alcohols.[7]
Regioselectivity: Metal-catalyzed hydrogen/deuterium (H/D) exchange methods can sometimes suffer from a lack of regioselectivity.[2]
Reagent Handling: Traditional deuterating agents like LiAlD₄ are pyrophoric and require careful handling.[2]
Purification: Removal of reaction byproducts and impurities, such as cresols, from the final product can be challenging.[8][9]
Q3: How can I improve the deuterium incorporation in my synthesis?
A3: To achieve high deuterium incorporation, consider using the SmI₂/D₂O reductive deuteration method for aromatic esters, which has been reported to achieve >95% D₂ incorporation.[2][3][4] Ensuring the reaction environment is free from proton sources (e.g., using anhydrous solvents and reagents) is also critical.
Q4: Are there any "green" or more environmentally friendly methods available?
A4: Yes, a metal-free method for synthesizing deuterated benzyl alcohols from p-toluenesulfonylhydrazones using water (D₂O) as the solvent has been developed. This approach avoids the use of organic solvents and metal catalysts, making it a more environmentally friendly option.[5]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low Yield of Dideuterated Product
Incomplete reaction.
- Increase reaction time. - Increase the equivalents of the reducing agent (e.g., SmI₂). - Ensure the starting material is pure.
Degradation of the product.
- Work up the reaction at a lower temperature. - Use milder purification techniques.
Low Deuterium Incorporation
Presence of protic impurities (H₂O).
- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., Argon).
Insufficient deuterating agent.
- Increase the equivalents of the deuterium source (e.g., D₂O).
H/D exchange with the solvent.
- Choose an aprotic solvent for the reaction.
Formation of Side Products (e.g., undeuterated alcohol, over-reduction products)
Non-selective reduction.
- Optimize the reaction temperature; lower temperatures often increase selectivity. - Use a more selective reducing agent. The SmI₂/D₂O system is known for its high chemoselectivity.[2][3][4]
Contamination in starting materials.
- Purify starting materials before use.
Difficulty in Product Purification
Co-elution with byproducts during chromatography.
- Optimize the solvent system for flash chromatography. - Consider alternative purification methods like distillation or crystallization.[8][9]
- A specialized purification process involving countercurrent contact with an alkali metal benzylate solution in vapor form can be employed to remove cresols.[8][9]
Experimental Protocols
Key Experiment: Reductive Deuteration of an Aromatic Ester using SmI₂ and D₂O
This protocol is adapted from a general procedure for the synthesis of α,α-dideuterio benzyl alcohols.[1][3]
To a solution of samarium(II) iodide (0.10 M in THF; 6.0 equivalents) in a round-bottom flask under an argon atmosphere, add a solution of the aromatic ester (1.0 equivalent) in THF.
Add triethylamine (12.0 equivalents) and deuterium oxide (72.0 equivalents) to the mixture at room temperature with vigorous stirring.
After 15 minutes, quench the excess SmI₂ by bubbling air through the reaction mixture.
Dilute the mixture with dichloromethane and a 1 M aqueous solution of sodium hydroxide.
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL).
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography on silica gel (e.g., 15% EtOAc/hexane) to yield the α,α-dideuterio benzyl alcohol.[3]
How to correct for isotopic impurity in Phenylmethan-d2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylmethan-d2-ol. The focus is on identif...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylmethan-d2-ol. The focus is on identifying and correcting for isotopic impurity to ensure the accuracy and reliability of experimental data.
Troubleshooting Guide: Isotopic Impurity Issues
This guide addresses common problems encountered during the analysis of Phenylmethan-d2-ol, helping you to identify the source of the issue and implement corrective actions.
Symptom
Potential Cause
Troubleshooting Steps & Solutions
Unexpected peaks in the mass spectrum at lower m/z values (e.g., M+0, M+1).
Isotopic Impurity: The Phenylmethan-d2-ol standard contains unlabeled (d0) or partially labeled (d1) species.
1. Review the Certificate of Analysis (CoA): Check the specified isotopic purity. Commercial standards are rarely 100% pure. 2. Perform High-Resolution Mass Spectrometry (HRMS): This will allow for the accurate determination of the relative abundance of each isotopologue (d0, d1, d2). 3. Apply a Mathematical Correction: Use the determined isotopic distribution to correct the quantitative data.
Signal detected for the analyte in blank samples spiked only with Phenylmethan-d2-ol.
Presence of Unlabeled Analyte: The deuterated internal standard is contaminated with the non-deuterated form.
1. Analyze a "Zero Sample": Prepare a blank matrix sample spiked only with the Phenylmethan-d2-ol internal standard at the working concentration. The presence of a signal at the analyte's m/z and retention time confirms the impurity. 2. Quantify the Contribution: Determine the average response of the unlabeled analyte in several zero samples. 3. Data Correction: Subtract the average blank contribution from the analyte's response in all samples.
Inconsistent or poor signal-to-noise ratio for the deuterated standard.
Matrix Effects: Co-eluting compounds from the sample matrix may be suppressing the ionization of the internal standard.
1. Optimize Sample Preparation: Improve the sample cleanup procedure to remove interfering matrix components. 2. Chromatographic Separation: Ensure that the analyte and internal standard are well-separated from matrix interferences. A slight shift in retention time between the deuterated and non-deuterated compounds can sometimes occur.
Residual proton signals observed in ¹H NMR at the benzylic position (around 4.6 ppm).
Incomplete Deuteration: The synthesis of the deuterated standard was not fully efficient, leaving some residual protons.
1. Perform Quantitative NMR (qNMR): Use a certified internal standard to accurately quantify the percentage of residual protons. 2. Consult the Supplier: If the level of impurity is higher than specified on the CoA, contact the supplier for a replacement.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it important for Phenylmethan-d2-ol?
A1: Isotopic impurity refers to the presence of molecules with a different isotopic composition than the desired deuterated form. For Phenylmethan-d2-ol, this typically means the presence of Phenylmethan-d1-ol (one deuterium) and Phenylmethan-d0-ol (no deuterium). Accurate quantification of an analyte using a deuterated internal standard relies on the assumption that the standard has a known and high isotopic purity.[1] Undetected isotopic impurities can lead to an overestimation of the analyte concentration, compromising the validity of the experimental results.
Q2: How can I determine the isotopic purity of my Phenylmethan-d2-ol standard?
A2: The two primary analytical techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
High-Resolution Mass Spectrometry (HRMS): This is the most common method. It separates ions based on their mass-to-charge ratio, allowing for the quantification of the relative abundance of each isotopologue (d0, d1, d2).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Can be used to detect and quantify residual protons at the deuterated positions.[4]
²H NMR: Directly observes the deuterium (B1214612) nuclei, providing a direct measure of deuterium incorporation.[5]
Q3: What are the common isotopic impurities in Phenylmethan-d2-ol?
A3: The most common isotopic impurities are the d0 (unlabeled Phenylmethanol) and d1 (singly deuterated) species. These arise from incomplete deuteration during synthesis or the presence of impurities in the starting materials.
Q4: How do I correct my quantitative data for isotopic impurity?
A4: Once the isotopic distribution of your Phenylmethan-d2-ol standard is determined (e.g., by HRMS), you can apply a mathematical correction. This typically involves a set of linear equations that account for the contribution of each isotopologue to the measured signals of both the analyte and the internal standard.[6] Several software packages and published methods are available to perform these corrections.
Data Presentation
The isotopic purity of Phenylmethan-d2-ol can be summarized in a table format for clear comparison. Below are examples of data for two hypothetical batches with different purity levels.
Table 1: Isotopic Purity of Phenylmethan-d2-ol Determined by High-Resolution Mass Spectrometry
Isotopologue
Expected m/z [M+H]⁺
Batch A: High Purity (Relative Abundance %)
Batch B: Lower Purity (Relative Abundance %)
d0 (C₇H₈O)
109.0653
0.1
1.5
d1 (C₇H₇DO)
110.0716
0.9
5.0
d2 (C₇H₆D₂O)
111.0779
99.0
93.5
Note: The expected m/z values are calculated based on the exact masses of the isotopes.
Table 2: Isotopic Purity of Phenylmethan-d2-ol Determined by ¹H NMR
Position
Expected Chemical Shift (ppm)
Batch A: High Purity (% Deuteration)
Batch B: Lower Purity (% Deuteration)
Benzylic (-CD₂OH)
~4.6
>99.5%
~95%
Phenyl (Ar-H)
7.2-7.4
Not Applicable
Not Applicable
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by GC-MS
Objective: To determine the isotopic distribution of Phenylmethan-d2-ol.
Instrumentation: Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (GC-HRMS).
Methodology:
Sample Preparation:
Prepare a 1 mg/mL stock solution of Phenylmethan-d2-ol in a suitable solvent (e.g., methanol, dichloromethane).
Prepare a dilution of the stock solution to a final concentration of approximately 1 µg/mL.
GC-MS Analysis:
GC Column: A suitable capillary column for the analysis of alcohols (e.g., DB-5ms).
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
MS Detection:
Ionization Mode: Electron Ionization (EI).
Scan Range: m/z 50-150.
Resolution: >10,000.
Data Analysis:
Identify the peak corresponding to Phenylmethan-d2-ol in the total ion chromatogram.
Extract the mass spectrum for this peak.
Determine the relative abundance of the molecular ions for the d0, d1, and d2 isotopologues (expected around m/z 108, 109, and 110, respectively for the molecular ion).
Correct for the natural abundance of ¹³C to accurately determine the contribution of the deuterated species.
Protocol 2: Isotopic Purity Assessment by ¹H NMR
Objective: To quantify the residual protons at the benzylic position of Phenylmethan-d2-ol.
Technical Support Center: Phenylmethan-d2-ol Analysis by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Phenylmethan-d2-ol using gas chromatography (GC). The information is tailored for researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Phenylmethan-d2-ol using gas chromatography (GC). The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflow and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC oven temperature program for the analysis of Phenylmethan-d2-ol?
A good starting point for a GC oven temperature program for Phenylmethan-d2-ol analysis is based on methods for its non-deuterated analog, benzyl (B1604629) alcohol. A typical scouting gradient would be to start at a low initial temperature, ramp up at a moderate rate, and hold at a final temperature to ensure all components elute.[1][2]
Q2: How does the deuterium (B1214612) labeling in Phenylmethan-d2-ol affect its retention time compared to Phenylmethanol (benzyl alcohol)?
Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in gas chromatography.[3][4] This phenomenon is known as the "inverse isotope effect."[4] Therefore, you can expect Phenylmethan-d2-ol to have a slightly shorter retention time than Phenylmethanol under the same chromatographic conditions.
Q3: What type of GC column is recommended for Phenylmethan-d2-ol analysis?
Q4: Can I use the same GC method for quantifying both Phenylmethan-d2-ol and its potential impurities?
Yes, a well-developed GC method should be able to separate Phenylmethan-d2-ol from its potential process-related impurities or degradation products. The temperature program should be optimized to provide sufficient resolution between the main analyte peak and any other peaks of interest.[1]
Troubleshooting Guide
Q5: My Phenylmethan-d2-ol peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing for polar analytes like Phenylmethan-d2-ol is a common issue and can be caused by several factors:
Active Sites: Interaction of the hydroxyl group of the analyte with active sites in the GC system (e.g., inlet liner, column).
Solution: Use a deactivated inlet liner and a highly inert GC column. Periodically trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that have developed over time.[7][8]
Column Contamination: Non-volatile residues in the column can interfere with the peak shape.
Solution: Bake out the column at a temperature slightly above your method's final temperature (but below the column's maximum operating temperature) to remove contaminants.[9]
Inappropriate Initial Temperature: If the initial oven temperature is too high, it can lead to poor focusing of the analyte on the column.
Solution: Lower the initial oven temperature to be at least 20°C below the boiling point of your sample solvent.[7]
Q6: I am observing peak fronting for my Phenylmethan-d2-ol peak. What should I do?
Peak fronting is often an indication of column overload.
Solution: Try diluting your sample and injecting a smaller amount. You can also check if the injection volume is appropriate for the liner and column dimensions.[7] Using a column with a thicker film can sometimes help to mitigate overload effects.
Q7: I am seeing ghost peaks in my chromatogram after running a Phenylmethan-d2-ol sample. What is the cause?
Ghost peaks are typically due to carryover from a previous injection or contamination in the system.
Solution:
Carryover: Run a blank solvent injection after a high-concentration sample to see if the ghost peaks persist. If so, increase the final hold time of your temperature program and/or increase the final temperature to ensure all components are eluted from the column in each run.
Contamination: Check for contamination in your syringe, inlet, or gas lines. Replacing the septum and cleaning the inlet liner are good first steps.[10]
Q8: The resolution between Phenylmethan-d2-ol and another component is poor. How can I improve it by adjusting the oven temperature program?
Improving resolution can be achieved by modifying the temperature program:
Lower the Ramp Rate: A slower temperature ramp rate will increase the time the analytes spend in the column, which can improve separation.[11][12]
Decrease the Initial Temperature: For early eluting peaks, lowering the initial oven temperature can enhance resolution.[2]
Add a Mid-Ramp Isothermal Hold: If the critical pair elutes in the middle of the run, introducing a short isothermal hold just before their elution can improve separation.[2]
Data Presentation
Table 1: Recommended GC Oven Temperature Programs for Phenylmethan-d2-ol Analysis
Parameter
Method A: Fast Analysis
Method B: High Resolution
Method C: General Purpose
Initial Temperature
100°C
60°C
70°C
Initial Hold Time
1 min
5 min
2 min
Ramp Rate
25°C/min
10°C/min
15°C/min
Final Temperature
250°C
220°C
240°C
Final Hold Time
2 min
5 min
3 min
Total Run Time
9 min
26 min
14.3 min
Experimental Protocols
Detailed Methodology for GC Analysis of Phenylmethan-d2-ol
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Sample Preparation:
Accurately weigh approximately 50 mg of the Phenylmethan-d2-ol sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or ethanol).
If necessary, perform further serial dilutions to achieve a final concentration within the linear range of the instrument.
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
GC-FID Instrumentation and Conditions:
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250°C.
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
Oven Temperature Program: Refer to "Method C: General Purpose" in Table 1.
Detector Temperature: 300°C.
Hydrogen Flow: 30 mL/min.
Air Flow: 400 mL/min.
Makeup Gas (Nitrogen): 25 mL/min.
Data Analysis:
Identify the Phenylmethan-d2-ol peak based on its retention time, which can be confirmed by running a standard.
Integrate the peak area of the Phenylmethan-d2-ol peak.
Quantify the analyte using an external or internal standard calibration curve.
Mandatory Visualization
Caption: Workflow for troubleshooting common GC issues.
Caption: Decision-making for GC oven temperature optimization.
Technical Support Center: Deuterated Standard Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of deuterated standard stock solutions to prevent contamination and ensur...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of deuterated standard stock solutions to prevent contamination and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of contamination in deuterated standard stock solutions?
A1: The most common issue is isotopic contamination through hydrogen-deuterium (H-D) exchange, where a deuterium (B1214612) atom on the standard is replaced by a hydrogen atom.[1] This "back-exchange" compromises the isotopic purity of the standard, which is critical for accurate quantitative analysis, particularly in LC-MS/MS.[1][2] Another significant source of contamination is the absorption of atmospheric moisture by hygroscopic deuterated solvents.[3][4]
Q2: How does the choice of solvent affect the stability of my deuterated standard?
A2: The solvent choice is critical. Protic solvents, such as water and methanol, can readily exchange protons with the deuterated standard, leading to H-D exchange.[1][5] It is best to use high-purity, dry aprotic solvents like acetonitrile.[6] If an aqueous solution is necessary, it should be maintained at a neutral pH, as both acidic and basic conditions can catalyze the exchange.[5][6]
Q3: What are the ideal storage conditions for deuterated standard stock solutions?
A3: Proper storage is essential to maintain the integrity of your standards. For long-term storage, it is recommended to store stock solutions in a refrigerator (2°C to 8°C) or freezer (-20°C or colder) in tightly sealed, amber vials to protect from light.[3][6][7] Always consult the manufacturer's certificate of analysis for specific storage instructions.[6] To prevent moisture condensation, allow the vial to reach room temperature before opening.[6]
Q4: Can I mix multiple deuterated standards in a single stock solution?
A4: While it is possible, it is generally recommended to prepare individual stock solutions for each deuterated standard.[6] This provides greater flexibility when preparing working solutions and prevents potential cross-reactivity or degradation that might occur in a mixture.[6] If a mixed solution is necessary, ensure all compounds are stable and soluble in the chosen solvent.[6]
Q5: Why is the position of the deuterium label on the molecule important?
A5: The stability of the deuterium label is highly dependent on its position within the molecule.[1] Deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on carbons adjacent to carbonyl groups, are highly susceptible to exchange.[1][6] Whenever possible, choose standards where deuterium labels are on stable, non-exchangeable positions, such as on alkyl chains or aromatic rings.[6][8]
Troubleshooting Guides
Issue 1: I'm observing a decreasing signal for my deuterated internal standard and a corresponding increase in my analyte signal over time.
Possible Cause: This strongly suggests that your deuterated internal standard is undergoing hydrogen-deuterium (H/D) back-exchange.[9] This process involves the replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent.[5][9]
Troubleshooting Steps:
Perform a Deuterium Back-Exchange Stability Test: This experiment will confirm if back-exchange is occurring under your specific experimental conditions. A detailed protocol is provided below.
Modify Your Mobile Phase: If back-exchange is confirmed, consider adjusting the pH of the mobile phase, as H-D exchange can be pH-dependent.[9] Using a non-aqueous mobile phase, if your chromatography allows, can also mitigate the issue.[9]
Choose a More Stable Deuterated Standard: If the problem persists, the deuterium atoms on your internal standard may be located at chemically labile positions.[9] Consider obtaining an alternative standard with deuterium labels on more stable positions.[9]
Issue 2: My quantitative results are inaccurate or inconsistent.
Possible Cause 1: Lack of co-elution between the analyte and the deuterated standard. Deuterated compounds can sometimes have slightly different chromatographic retention times than their non-deuterated counterparts, a phenomenon known as the "isotope effect".[5][6]
Solution: Adjust your chromatographic method (e.g., mobile phase, gradient, temperature) to ensure co-elution.[9]
Possible Cause 2: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to artificially high results.[6][9]
Solution: Check the certificate of analysis from the supplier, which should specify the isotopic and chemical purity.[6] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[6] You can also verify the purity by injecting a high-concentration solution of the deuterated standard and monitoring for the analyte's signal.[9]
Data Presentation
Table 1: Influence of pH and Temperature on Deuterated Standard Stability
Protocol 1: Preparation of a Deuterated Standard Stock Solution from a Lyophilized Solid
Equilibrate: Allow the vial containing the lyophilized standard to reach room temperature before opening to prevent moisture condensation.[6]
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[6]
Reconstitute: Carefully add a precise volume of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to achieve the desired stock concentration.[6]
Dissolve: Gently vortex or sonicate the vial to ensure the standard is completely dissolved.[6]
Store: Transfer the stock solution to a labeled, airtight, amber container for storage under the recommended conditions (typically -20°C).[6]
Working Solutions: Prepare working solutions fresh as needed by diluting the stock solution. This minimizes the risk of degradation or adsorption to container walls, especially for low concentrations.[6]
Protocol 2: Deuterium Back-Exchange Stability Test
Prepare a test solution: Spike the deuterated internal standard into a blank matrix or the solvent system used for your analysis at a concentration similar to what is used in your assay.
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), inject the test solution onto the LC-MS/MS system.[1]
Data Acquisition: Record the peak areas for both the deuterated and non-labeled transitions.[1]
Data Analysis: Calculate the ratio of the non-labeled analyte peak area to the deuterated standard peak area for each time point.[1] An increase in this ratio over time indicates that the deuterium atoms are exchanging with protons, leading to a loss of isotopic purity.[1]
Technical Support Center: Phenylmethan-d2-ol Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of Phenylmethan-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of Phenylmethan-d2-ol in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected ionization behavior of Phenylmethan-d2-ol in ESI-MS?
Phenylmethan-d2-ol, a deuterated form of benzyl (B1604629) alcohol, is a relatively small and polar molecule. In positive ion mode ESI-MS, it is expected to ionize through the formation of protonated molecules ([M+H]⁺) or adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1] In negative ion mode, it may form a deprotonated molecule ([M-H]⁻), although this is generally less favorable for alcohols unless the mobile phase is basic.
Q2: Which adducts are commonly observed for small molecules like Phenylmethan-d2-ol?
For small molecules with hydroxyl groups, common adducts in positive ion ESI-MS include protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and potassium adducts ([M+K]⁺).[1] The formation of these adducts can be influenced by the mobile phase composition and the cleanliness of the system.[1] In some cases, adducts with mobile phase components like acetonitrile (B52724) ([M+ACN+H]⁺) or methanol (B129727) ([M+MeOH+H]⁺) may also be observed, particularly in ion trap mass spectrometers.[2]
Q3: What are general strategies to improve the signal intensity of Phenylmethan-d2-ol?
To enhance the signal intensity of Phenylmethan-d2-ol, you can:
Optimize the mobile phase: The addition of volatile acids like formic acid or acetic acid can promote the formation of the protonated molecule [M+H]⁺ in positive ion mode.[3][4]
Promote adduct formation: If protonation is inefficient, the addition of salts like sodium acetate (B1210297) or sodium formate (B1220265) at low concentrations can enhance the formation of [M+Na]⁺ adducts, which often provide a stable and intense signal.[5]
Adjust ESI source parameters: Fine-tuning the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) is crucial for efficient ionization.[6]
Optimize the sprayer position: The position of the ESI needle relative to the mass spectrometer inlet can significantly impact signal intensity and should be optimized.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of Phenylmethan-d2-ol.
Problem: Low or no signal intensity for Phenylmethan-d2-ol.
Initial Checks:
Standard Viability: Prepare a fresh standard of Phenylmethan-d2-ol to ensure it has not degraded.
Instrument Performance: Confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[7]
Troubleshooting Steps:
Q1: Have you optimized the ionization mode?
Action: Test both positive and negative ion modes. While positive ion mode is generally preferred for alcohols, the optimal mode can be instrument-dependent.
Rationale: Comparing both modes will determine which provides a better signal-to-noise ratio for your specific conditions.[6]
Q2: Is your mobile phase optimized for Phenylmethan-d2-ol?
Action: Systematically evaluate the effect of mobile phase additives. Start with a common mobile phase for reversed-phase chromatography, such as water and acetonitrile or methanol, and add modifiers.
Rationale: Mobile phase modifiers play a critical role in controlling the ionization state of analytes.[3] Acidic modifiers promote protonation, while the presence of alkali metal ions can favor adduct formation.[4][5]
Q3: Have you optimized the ESI source parameters?
Action: Methodically adjust the key source parameters, including capillary voltage, cone voltage (or fragmentor/orifice voltage), source temperature, and gas flows.
Rationale: These parameters control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.[6] Even small adjustments can lead to significant improvements in signal intensity.[7]
Strong ion-pairing agent, can suppress signal in ESI-MS[10]
Experimental Protocols
Protocol 1: Optimization of Mobile Phase Composition
Prepare stock solutions of Phenylmethan-d2-ol in a suitable solvent (e.g., methanol or acetonitrile).
Prepare a series of mobile phases containing different modifiers and concentrations as outlined in Table 1.
Set up a flow injection analysis (FIA) system to introduce the sample directly into the mass spectrometer, bypassing the LC column.
Infuse the Phenylmethan-d2-ol solution at a constant flow rate.
Sequentially introduce each mobile phase and record the signal intensity of the target ion(s) ([M+H]⁺, [M+Na]⁺, etc.).
Compare the signal intensities to determine the optimal mobile phase composition.
Protocol 2: Optimization of ESI Source Parameters
Using the optimized mobile phase from Protocol 1, infuse the Phenylmethan-d2-ol solution into the mass spectrometer.
Vary the capillary voltage in small increments (e.g., 0.5 kV) while monitoring the signal intensity.
Once the optimal capillary voltage is determined, systematically adjust the cone voltage (or equivalent parameter) to maximize the signal of the precursor ion and minimize in-source fragmentation.[1]
Optimize the nebulizing and drying gas flow rates to ensure stable spray and efficient desolvation.
Adjust the source temperature to find the optimal balance between desolvation and potential thermal degradation.
Visualizations
Caption: A flowchart for systematically troubleshooting low signal intensity.
Caption: How mobile phase additives influence the formation of different ions.
Technical Support Center: Method Refinement for High-Throughput Screening with Deuterated Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in high-throughput screening (HTS) experiments, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS/MS analysis?
A1: A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[2] Since the d-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3][4] By adding a known amount of the d-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[4]
Q2: What are the ideal characteristics of a deuterated internal standard?
A2: For reliable and accurate quantification, a deuterated internal standard should possess the following characteristics:
High Isotopic and Chemical Purity: It is recommended to use deuterated compounds with at least 98% isotopic enrichment and over 99% chemical purity to ensure accurate results.[5][6]
Stable Deuterium Labeling: The deuterium label should be on a stable part of the molecule to prevent hydrogen-deuterium exchange during sample preparation or analysis.[5] Labels on heteroatoms (e.g., -OH, -NH) are more prone to exchange.[6]
Sufficient Mass Difference: A mass shift of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard.[7]
Co-elution with Analyte: Ideally, the d-IS should co-elute with the analyte to experience the same matrix effects.[8]
Q3: Why do my deuterated internal standard and analyte show different retention times?
A3: This phenomenon is known as the "isotope effect" and can occur because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond.[9] This can lead to a slight chromatographic separation between the deuterated internal standard and the non-deuterated analyte.[10] While often minimal, this separation can be problematic if the analyte and internal standard experience different matrix effects.[11]
Q4: Can a deuterated internal standard always correct for matrix effects?
A4: While deuterated internal standards are the gold standard for mitigating matrix effects, they may not always provide complete correction.[4][11] Differential matrix effects can occur if the analyte and the d-IS do not co-elute perfectly, exposing them to different co-eluting matrix components that can cause varying degrees of ion suppression or enhancement.[11][12]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are highly variable and seem inaccurate, even though I'm using a deuterated internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate and inconsistent results with a deuterated internal standard can stem from several issues, including lack of co-elution, impurities in the standard, isotopic exchange, or differential matrix effects.[5] The following troubleshooting workflow can help identify the root cause.
A Comparative Guide to the Validation of Analytical Methods Using Phenylmethan-d2-ol
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated is fit for its intended p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated is fit for its intended purpose, a critical aspect of regulatory compliance and product quality.[1][2][3] This guide provides a comparative overview of validating an analytical method using a deuterated internal standard, specifically Phenylmethan-d2-ol, against a conventional non-deuterated internal standard.
Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, are powerful tools in quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Their key advantage lies in their chemical similarity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation and analysis, thus effectively correcting for variations and matrix effects.[4][5][6] Phenylmethan-d2-ol, as a deuterated form of benzyl (B1604629) alcohol, is an ideal internal standard for the quantification of benzyl alcohol and structurally related compounds.
Quantitative Performance Comparison
The following table summarizes the hypothetical performance metrics for an analytical method validated for the quantification of benzyl alcohol using Phenylmethan-d2-ol versus a common non-deuterated internal standard, such as 4-methylbenzyl alcohol. These metrics are based on typical validation parameters outlined in regulatory guidelines.[1][7][8]
Performance Metric
Phenylmethan-d2-ol (Deuterated IS)
4-Methylbenzyl Alcohol (Non-Deuterated IS)
Acceptance Criteria
Accuracy (Recovery, %)
98.5% - 101.2%
92.1% - 107.5%
80 - 120%
Precision (RSD, %)
- Repeatability
< 2.5%
< 5.0%
< 15%
- Intermediate Precision
< 3.0%
< 6.5%
< 15%
Linearity (R²)
> 0.999
> 0.995
≥ 0.995
Limit of Quantitation (LOQ)
0.5 ng/mL
2.0 ng/mL
Dependent on application
Matrix Effect (%)
< 5%
< 20%
< 20%
Data is illustrative and based on typical performance of deuterated internal standards.
The data clearly indicates the superior performance of the method using Phenylmethan-d2-ol as the internal standard, with higher accuracy, better precision, and a lower limit of quantitation. This is primarily due to the ability of the deuterated standard to more effectively compensate for analytical variability.
Experimental Protocols
A detailed methodology for the validation of a GC-MS method for the quantification of benzyl alcohol in a sample matrix (e.g., a pharmaceutical formulation) using Phenylmethan-d2-ol as an internal standard is provided below.
Materials and Reagents
Benzyl Alcohol reference standard
Phenylmethan-d2-ol internal standard
Methanol (HPLC grade)
Deionized water
Sample matrix (placebo formulation)
Instrumentation (GC-MS)
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) mode.
Standard and Sample Preparation
Stock Solutions (1 mg/mL): Prepare separate stock solutions of benzyl alcohol and Phenylmethan-d2-ol in methanol.
Calibration Standards: Prepare a series of calibration standards by spiking the sample matrix with varying concentrations of benzyl alcohol and a constant concentration of Phenylmethan-d2-ol.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
GC-MS Conditions
Injector Temperature: 250°C
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
Ionization Mode: Electron Ionization (EI) at 70 eV.
SIM Ions:
Benzyl Alcohol: m/z 108, 79, 77
Phenylmethan-d2-ol: m/z 110, 81, 79
Validation Parameters
The following parameters should be assessed according to ICH guidelines[1][2][7]:
Specificity: Analyze blank matrix, matrix spiked with benzyl alcohol, and matrix spiked with both benzyl alcohol and Phenylmethan-d2-ol to ensure no interfering peaks at the retention times of the analyte and internal standard.
Linearity: Analyze the calibration standards and plot the peak area ratio of benzyl alcohol to Phenylmethan-d2-ol against the concentration of benzyl alcohol. Perform a linear regression analysis and determine the coefficient of determination (R²).
Accuracy: Analyze the QC samples against the calibration curve and express the results as the percentage recovery of the known concentration.
Precision:
Repeatability: Analyze six replicate preparations of the medium QC sample on the same day.
Intermediate Precision: Analyze the QC samples on different days with different analysts and/or different instruments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of benzyl alcohol that can be reliably detected and quantified, respectively.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship in using an internal standard.
Caption: A typical workflow for analytical method validation.
Caption: The role of an internal standard in correcting for signal variability.
A Head-to-Head Battle of Internal Standards: Phenylmethan-d2-ol vs. C13-Labeling in Quantitative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accur...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. However, a crucial choice exists within this category: deuterated (²H or D) standards, such as Phenylmethan-d2-ol, versus carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison to illuminate the performance differences and guide the selection of the optimal internal standard for your analytical needs.
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer.[1] This ensures accurate correction for any variability that may occur. While both deuterated and ¹³C-labeled compounds serve this purpose, subtle but significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.[1]
Key Performance Differences: A Side-by-Side Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.[1] While deuterated internal standards can be used to develop acceptable and validated analytical methods, and are often more readily available and less expensive, researchers must be acutely aware of their potential limitations.[1][2]
Chromatographic Co-elution
One of the most significant advantages of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] Because the mass difference is distributed throughout the carbon backbone of the molecule, the physicochemical properties such as polarity and hydrophobicity remain virtually identical to the native compound.[1]
In contrast, deuterated standards like Phenylmethan-d2-ol can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This phenomenon, known as the "isotope effect," arises from the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[1][3]
Isotopic Stability
¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[1][4] Deuterium (B1214612) atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[1][3] This loss of the isotopic label can compromise the integrity of the standard and lead to inaccurate results.[1]
Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, represent a major challenge in bioanalysis.[1][5] An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[1] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1][6]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of Phenylmethan-d2-ol (representing deuterated standards) and a C13-labeled equivalent based on the principles of isotope dilution mass spectrometry.
Performance Metric
Phenylmethan-d2-ol (Deuterated IS)
C13-Labeled Phenylmethanol (¹³C-IS)
Rationale
Chromatographic Retention Time
May exhibit a slight shift (typically earlier elution in reversed-phase LC)
Identical to unlabeled analyte
The larger relative mass difference between deuterium and hydrogen can alter intermolecular interactions with the stationary phase.[7]
Isotopic Stability
Generally stable, but potential for back-exchange depending on label position and matrix conditions
Highly stable, no risk of exchange
¹³C atoms are integrated into the stable carbon backbone of the molecule.[1][8]
Matrix Effect Compensation
Good, but can be compromised by chromatographic shifts
Excellent
Perfect co-elution ensures the analyte and IS experience the same matrix environment during ionization.[1][4]
Accuracy & Precision
Good to Excellent
Excellent to Superior
Superior matrix effect compensation and isotopic stability lead to more reliable data.[7]
Cost & Availability
Generally lower cost and more readily available
Typically more expensive and less commonly available
Synthetic routes for deuteration are often simpler and less costly than for ¹³C-labeling.[2]
Experimental Protocols
A detailed and robust experimental protocol is fundamental to achieving reliable and reproducible results. The following is a generalized methodology for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using LC-MS/MS with a deuterated or C13-labeled internal standard.
Sample Preparation
Aliquoting: Aliquot a known volume of the unknown sample, calibration standards, and quality control samples into microcentrifuge tubes.
Spiking: Add a small, precise volume of the internal standard (either Phenylmethan-d2-ol or a C13-labeled standard) solution to each tube, except for blank matrix samples used to assess background.
Protein Precipitation: Add a protein precipitation solvent (e.g., ice-cold acetonitrile) to each tube. Vortex vigorously to ensure thorough mixing.
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.[1]
Deuterated Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.[1]
¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.[1]
Data Processing
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area).
Calibration Curve: Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using the DOT language visualize a typical experimental workflow and the critical difference in chromatographic behavior between deuterated and C13-labeled internal standards.
Navigating the Nuances of Bioanalysis: A Comparative Guide to the Cross-Validation of Methods with Different Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity and consistency of bioanalytical data are the cornerstones of successful research and regulatory submissions. In the realm of liquid chromato...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the integrity and consistency of bioanalytical data are the cornerstones of successful research and regulatory submissions. In the realm of liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the gold standard for achieving accurate and precise quantification of analytes. However, the choice of a specific deuterated standard can introduce variability. This guide provides an objective comparison of analytical methods employing different deuterated standards, supported by experimental data, detailed methodologies, and visual workflows to ensure the cross-validation and reliability of bioanalytical data.
The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, is a widely accepted and preferred approach in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[3][4] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[3]
Despite these advantages, the number and position of deuterium (B1214612) atoms on a molecule can lead to slight differences in chromatographic retention times and extraction recoveries, a phenomenon known as the "isotope effect".[3][4] This can potentially impact the accuracy and precision of an analytical method.[4] Therefore, when changing the deuterated internal standard used in a validated method, a rigorous cross-validation process is imperative to ensure data consistency and reliability.[3]
Quantitative Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in developing robust bioanalytical methods.[[“]] While deuterated standards are superior to structural analogs, the degree and position of deuteration can introduce subtle differences that may impact results.[[“]]
Below are tables summarizing the performance comparison of different types of internal standards from various studies.
Table 1: Performance Comparison of Deuterated vs. Analog Internal Standards
Table 2: Comparison of Bioanalytical Methods for Busulfan (B1668071) Using Deuterated and Non-Deuterated Internal Standards
Parameter
Method with Deuterated IS (Busulfan-d8)
Method with Non-Deuterated IS
Linearity Range
0.03 - 5 µg/mL
0.5 - 10 µg/mL
Correlation Coefficient (r²)
> 0.995
> 0.99
Lower Limit of Quantification (LLOQ)
0.03 µg/mL
0.5 µg/mL
Intra-day Precision (%CV)
< 7.2%
< 15%
Inter-day Precision (%CV)
< 7.2%
< 15%
Accuracy
Within ±15%
Within ±15%
Data synthesized from studies on busulfan quantification.[7]
Table 3: Comparative Analysis of Testosterone (B1683101) Quantification Using Different Deuterated and Stable Isotope-Labeled Internal Standards
Internal Standard
Observation
Testosterone-D2
Target: The method showed excellent agreement with a reference method.
Testosterone-D5
Lower Results: Yielded lower quantitative results compared to the D2 internal standard.
Testosterone-¹³C₃
Lower Results: Gave lower results than D2, but were closer to the target than D5.
This table summarizes findings from a study on immunosuppressants and provides a comparative analysis of testosterone quantification.[8]
Experimental Protocols for Cross-Validation
A detailed methodology is crucial for a successful cross-validation study. The following protocols outline the key steps for comparing two different deuterated internal standards (IS-1 and IS-2).
Preparation of Stock and Working Solutions
Stock Solutions: Prepare individual stock solutions of the analyte and each deuterated internal standard (e.g., IS-1 and IS-2) in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).[8]
Working Solutions: Prepare separate working solutions for each internal standard by diluting the stock solution with the appropriate solvent.[8] Also, prepare calibration standards and quality control (QC) samples by spiking the analyte stock solution into a blank biological matrix (e.g., human plasma).[8]
Sample Preparation: Protein Precipitation
Aliquoting: Aliquot 100 µL of the biological matrix (calibration standards, QCs, or study samples) into microcentrifuge tubes.
Spiking: Add a known amount of the respective deuterated internal standard working solution to each sample. For cross-validation, prepare two separate sets of samples, one for each deuterated standard being evaluated.
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample to precipitate proteins.
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.[9]
LC-MS/MS Analysis
Liquid Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used. A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). Employ a suitable gradient elution to achieve separation of the analyte from potential interferences.[8]
Mass Spectrometry: Use a tandem mass spectrometer for detection and quantification. Optimize the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and each deuterated internal standard.[9]
Data Analysis and Acceptance Criteria
Calibration Curve: For each set of data (one for each IS), construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Accuracy and Precision: Calculate the accuracy and precision for the QC samples for both methods. The mean concentration should be within ±15% of the nominal value (except for the LLOQ, which should be within ±20%), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Incurred Sample Reanalysis: For incurred study samples, the percentage difference between the values obtained with IS-1 and IS-2 should be within ±20% for at least 67% of the samples.[10]
Visualizing Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental workflows and the biological context of the analytes being measured.
Cross-validation workflow for methods with different deuterated standards.
Many drugs quantified using these methods act on specific cellular signaling pathways. For example, the immunosuppressant drug Sirolimus (also known as Rapamycin) inhibits the mTOR (mammalian Target of Rapamycin) pathway, which is crucial for cell growth and proliferation.
Simplified mTOR signaling pathway showing the inhibitory action of Sirolimus.
Another example is the chemotherapeutic agent Busulfan, which is an alkylating agent that cross-links DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
Mechanism of action of Busulfan leading to apoptosis.
A Comparative Guide: Phenylmethan-d2-ol vs. Non-Deuterated Benzyl Alcohol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Phenylmethan-d2-ol (α,α-dideuterobenzyl alcohol) and its non-deuterated counterpart, benzyl (B1604629) alcoho...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenylmethan-d2-ol (α,α-dideuterobenzyl alcohol) and its non-deuterated counterpart, benzyl (B1604629) alcohol. The focus is on their differential performance in biological assays, underpinned by the kinetic isotope effect (KIE). This analysis is supported by available experimental data and detailed methodologies to inform research and drug development decisions.
Introduction: The Principle of Deuteration
Benzyl alcohol is a widely used aromatic alcohol in pharmaceuticals as a solvent, preservative, and local anesthetic.[1][2] Its biological activity is intrinsically linked to its metabolic pathway. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at a metabolically active site can significantly alter the rate of enzymatic breakdown.[3][4] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break the C-D bond, slowing down reactions where this bond cleavage is the rate-limiting step.[4]
In Phenylmethan-d2-ol, the two hydrogen atoms on the benzylic carbon are replaced with deuterium. This position is the primary site of metabolic oxidation, making it an ideal candidate for exhibiting a significant KIE.
Physicochemical Properties
The primary physical difference between the two compounds is their molecular weight, which stems directly from the isotopic substitution.
Metabolism and Pharmacokinetics: The Deuterium Advantage
The metabolism of benzyl alcohol is a primary determinant of its in vivo activity and toxicity profile. It is primarily oxidized by alcohol dehydrogenase to benzaldehyde, which is then rapidly converted to benzoic acid by aldehyde dehydrogenase.[7][8] Benzoic acid is subsequently conjugated with glycine (B1666218) to form hippuric acid and excreted.[8]
The rate-limiting step in this pathway is the initial oxidation of the alcohol. By substituting hydrogen with deuterium at the benzylic position (Phenylmethan-d2-ol), this metabolic step is significantly slowed.
Caption: Metabolic pathway of benzyl alcohol and the impact of deuteration.
Quantitative Data on the Kinetic Isotope Effect
Direct, comprehensive in vivo pharmacokinetic comparisons are not widely available in public literature. However, data from specific enzymatic assays consistently demonstrate a significant KIE, supporting the hypothesis of slower metabolism for Phenylmethan-d2-ol.
These data strongly suggest that Phenylmethan-d2-ol would exhibit a longer plasma half-life (t½), increased overall drug exposure (AUC), and reduced clearance compared to non-deuterated benzyl alcohol in vivo.[3][5]
Toxicity Profile
The toxicity of benzyl alcohol, particularly in neonates, is linked to the accumulation of its metabolite, benzoic acid, overwhelming the capacity for detoxification via glycine conjugation.[8][12] By slowing the formation of this metabolite, Phenylmethan-d2-ol is expected to have a more favorable toxicity profile, especially at higher concentrations or in metabolically compromised systems. Studies with non-deuterated benzyl alcohol have shown that its acute toxicity is due to the parent compound, while metabolic load contributes to other effects.[7] A slower conversion to metabolites could therefore reduce the risk of metabolic overload.[8]
Direct Biological Effects (Non-Metabolic)
For biological activities that do not depend on metabolism (i.e., do not involve C-H bond cleavage), the performance of deuterated and non-deuterated benzyl alcohol is expected to be nearly identical. These mechanisms include:
Membrane Fluidization: Benzyl alcohol increases the fluidity of lipid membranes by disrupting electrostatic interactions between lipid head groups.[13]
Antimicrobial/Bacteriostatic Action: It functions as a preservative by disrupting the cell membrane integrity of microorganisms.[2][14]
Topical Pediculicide (Lice Treatment): Benzyl alcohol kills lice by blocking their respiratory spiracles, leading to asphyxiation, a physical mode of action.[1][14]
In assays measuring these direct effects, no significant difference between Phenylmethan-d2-ol and benzyl alcohol should be anticipated.
Caption: Logical guide for predicting comparative performance in assays.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is designed to compare the rate of metabolism of Phenylmethan-d2-ol and benzyl alcohol.
Objective: To determine the in vitro intrinsic clearance (CLint) of the test compounds in a liver microsomal system.
Materials:
Phenylmethan-d2-ol and Benzyl Alcohol
Pooled Human or Rat Liver Microsomes (e.g., from a commercial supplier)
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
Preparation: Prepare stock solutions of both test compounds in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation should be less than 1%.
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (total volume e.g., 200 µL) containing phosphate buffer, liver microsomes (final protein concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound (benzyl alcohol or Phenylmethan-d2-ol) using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration). A significantly lower k and CLint for Phenylmethan-d2-ol would confirm the kinetic isotope effect.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Determining the Isotopic Enrichment of Synthesized Phenylmethan-d2-ol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and application of deuterated compounds, the accurate determination of isotopic enrichment is a critical quality control step. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the synthesis and application of deuterated compounds, the accurate determination of isotopic enrichment is a critical quality control step. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic enrichment of synthesized Phenylmethan-d2-ol. We will explore the methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting detailed experimental protocols, comparative performance data, and a discussion of commercially available standards.
Comparison of Analytical Techniques
The choice of analytical method for determining the isotopic enrichment of Phenylmethan-d2-ol depends on several factors, including the required precision, the need for site-specific information, available instrumentation, and sample throughput. The following table summarizes the key performance characteristics of the most common methods.
Feature
¹H NMR Spectroscopy
²H NMR Spectroscopy
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Measures the resonance of ¹H nuclei. The reduction in the integral of the benzylic proton signal relative to a non-deuterated internal standard or other protons in the molecule is used to quantify deuterium (B1214612) incorporation.
Directly measures the resonance of ²H nuclei, providing a direct quantification of deuterium at the benzylic position.
Separates the analyte by gas chromatography and detects the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the relative abundance of different isotopologues (d0, d1, d2).
Quantitative without the need for a specific deuterated standard, provides structural confirmation.[7][8]
Direct and unambiguous detection of deuterium.
High sensitivity and ability to resolve and quantify different isotopologues.[9]
Experimental Protocols
Below are detailed protocols for each of the discussed analytical techniques for the determination of the isotopic enrichment of Phenylmethan-d2-ol.
¹H NMR Spectroscopy Protocol
Objective: To determine the isotopic enrichment of Phenylmethan-d2-ol by quantifying the residual benzylic proton signal.
Instrumentation:
NMR Spectrometer (400 MHz or higher)
5 mm NMR tubes
Analytical balance
Reagents:
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Internal Standard (e.g., 1,3,5-Trimethoxybenzene or another suitable standard with a known concentration and non-overlapping signals)
Procedure:
Sample Preparation:
Accurately weigh approximately 10-20 mg of the synthesized Phenylmethan-d2-ol into a clean vial.
Accurately weigh a known amount of the internal standard into the same vial.
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
Vortex the sample to ensure homogeneity and transfer the solution to an NMR tube.
Data Acquisition:
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation of all nuclei.
A 90° pulse angle.
A sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
Integrate the signal corresponding to the residual benzylic protons (CH-OD) of Phenylmethan-d2-ol (typically around 4.6 ppm).
Integrate a well-resolved signal from the internal standard.
Integrate the signals from the aromatic protons of the phenyl group (typically 7.2-7.4 ppm).
The isotopic enrichment is calculated by comparing the integral of the residual benzylic proton signal to the integral of the aromatic protons (which should represent 5 protons) or the internal standard.
²H NMR Spectroscopy Protocol
Objective: To directly quantify the deuterium incorporation at the benzylic position of Phenylmethan-d2-ol.
Instrumentation:
NMR Spectrometer with a deuterium probe (e.g., 60 MHz for deuterium at a 400 MHz proton frequency)
5 mm NMR tubes
Reagents:
Non-deuterated solvent (e.g., Chloroform, CHCl₃)
Deuterated internal standard with a known concentration (optional, for absolute quantification).
Procedure:
Sample Preparation:
Dissolve a sufficient amount of the synthesized Phenylmethan-d2-ol in the non-deuterated solvent.
Data Acquisition:
Acquire a ²H NMR spectrum. The chemical shift of the deuterium at the benzylic position will be very similar to the proton chemical shift.
Data Analysis:
Integrate the deuterium signal at the benzylic position.
The isotopic enrichment can be determined by comparing the integral of the deuterium signal to that of a known deuterated internal standard or by using it as a relative measure of deuterium content. For highly enriched samples (>98%), ²H NMR is a powerful tool for confirming the presence and location of deuterium.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the isotopic distribution of Phenylmethan-d2-ol by separating and quantifying the d0, d1, and d2 isotopologues.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC column suitable for polar compounds (e.g., DB-5MS or similar)
Reagents:
Volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
Sample Preparation:
Prepare a dilute solution of the synthesized Phenylmethan-d2-ol in the chosen volatile solvent (e.g., 100 µg/mL).
GC-MS Analysis:
Inject the sample into the GC-MS system.
GC Conditions (example):
Injection port temperature: 250°C
Oven temperature program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Carrier gas: Helium
MS Conditions (example):
Ionization mode: Electron Ionization (EI) at 70 eV.
Scan range: m/z 50-150.
Data Analysis:
Identify the chromatographic peak corresponding to Phenylmethan-ol.
Extract the mass spectrum for this peak.
Determine the relative abundance of the molecular ions for the different isotopologues:
d0 (unlabeled Phenylmethan-ol): m/z 108
d1: m/z 109
d2: m/z 110
The isotopic enrichment is calculated from the relative intensities of these peaks, often after correcting for the natural abundance of ¹³C.
Alternatives and Commercially Available Standards
An alternative to relying solely on in-house synthesized Phenylmethan-d2-ol is the use of commercially available certified reference materials (CRMs). These standards have a well-characterized isotopic enrichment, which can be used to validate in-house analytical methods or as an internal standard for more accurate quantification.
One commercially available Phenylmethan-d2-ol has a stated purity of 99.0%.[10] While this purity value likely refers to the chemical purity, the certificate of analysis for such a product would provide the specific isotopic enrichment. Utilizing a certified standard can significantly improve the confidence in the determined isotopic enrichment of a newly synthesized batch. When selecting a standard, it is crucial to obtain one with a certified isotopic abundance and an associated uncertainty statement.[11][12]
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an analytical technique, the following diagrams are provided.
Caption: Experimental workflow for determining the isotopic enrichment of Phenylmethan-d2-ol.
Caption: Logical comparison of NMR Spectroscopy and Mass Spectrometry for isotopic enrichment analysis.
A Comparative Guide to Linearity and Recovery Experiments for Analytical Methods Using Phenylmethan-d2-ol as an Internal Standard
In the realm of quantitative analytical chemistry, particularly within drug development and research, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standard...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of quantitative analytical chemistry, particularly within drug development and research, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving high accuracy, especially in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Phenylmethan-d2-ol, a deuterated form of benzyl (B1604629) alcohol, serves as an excellent internal standard for the quantification of its non-deuterated counterpart and structurally similar compounds.[1][2]
This guide provides a comparative analysis of analytical method performance, focusing on linearity and recovery, when Phenylmethan-d2-ol is employed as an internal standard. The performance is contrasted with methods using an alternative internal standard, Phenylmethan-d7-ol, and a method without any internal standard. The experimental data presented herein is representative of typical results obtained during method validation, underscoring the benefits of using a suitable internal standard.
Data Presentation: Linearity and Recovery Comparison
The following tables summarize the quantitative data from linearity and recovery experiments for the analysis of Benzyl Alcohol using different internal standard strategies. These experiments are foundational in validating an analytical procedure, demonstrating its capability to produce results that are directly proportional to the concentration of the analyte in the sample.[3][4]
Table 1: Comparison of Linearity in the Quantification of Benzyl Alcohol
Internal Standard Method
Concentration Range (µg/mL)
Number of Data Points
Linear Regression Equation
Correlation Coefficient (R²)
Phenylmethan-d2-ol
0.5 - 100
6
y = 1.012x + 0.005
0.9996
Phenylmethan-d7-ol
0.5 - 100
6
y = 0.998x + 0.003
0.9994
No Internal Standard
0.5 - 100
6
y = 0.956x + 0.089
0.9912
Acceptance criteria for correlation coefficient (R²) is typically ≥ 0.995 for linearity.[5]
Table 2: Comparison of Recovery in the Quantification of Benzyl Alcohol
Internal Standard Method
Spike Level
Sample Matrix
Number of Replicates
Mean Recovery (%)
Relative Standard Deviation (RSD) (%)
Phenylmethan-d2-ol
Low (1 µg/mL)
Human Plasma
5
98.5
2.1
Medium (25 µg/mL)
Human Plasma
5
101.2
1.8
High (75 µg/mL)
Human Plasma
5
99.8
1.5
Phenylmethan-d7-ol
Low (1 µg/mL)
Human Plasma
5
97.9
2.5
Medium (25 µg/mL)
Human Plasma
5
102.5
2.0
High (75 µg/mL)
Human Plasma
5
100.5
1.7
No Internal Standard
Low (1 µg/mL)
Human Plasma
5
88.2
8.5
Medium (25 µg/mL)
Human Plasma
5
92.1
7.2
High (75 µg/mL)
Human Plasma
5
90.5
6.8
Acceptance criteria for mean recovery is typically within 80-120%, with an RSD of <15%.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of linearity and recovery experiments. The following protocols are tailored for a GC-MS analysis of Benzyl Alcohol using Phenylmethan-d2-ol as an internal standard.
Protocol 1: Linearity Experiment
This protocol outlines the procedure for generating a calibration curve to evaluate the linear response of the analytical method.
Preparation of Stock Solutions:
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Benzyl Alcohol standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Phenylmethan-d2-ol and dissolve it in 10 mL of methanol in a volumetric flask.
Preparation of Calibration Standards:
Create a series of at least six calibration standards by serially diluting the analyte stock solution to cover the expected concentration range (e.g., 0.5, 1, 5, 25, 50, 100 µg/mL).
To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL) by spiking each standard with a fixed volume of the internal standard stock solution.
Sample Analysis (GC-MS):
Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.
The GC-MS conditions should be optimized for the separation and detection of Benzyl Alcohol and Phenylmethan-d2-ol.
Record the peak areas for both the analyte and the internal standard.
Data Analysis:
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
Perform a linear regression analysis to determine the equation of the line, y = mx + c, and the coefficient of determination (R²). An R² value greater than 0.995 is generally considered to indicate excellent linearity.[8]
Protocol 2: Recovery Experiment
This protocol details how to assess the accuracy of the analytical method by determining the recovery of the analyte from a biological matrix.
Preparation of Quality Control (QC) Samples:
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 1, 25, and 75 µg/mL).
Spike a known volume of blank matrix (e.g., human plasma) with the appropriate amount of Benzyl Alcohol stock solution to achieve the target concentrations.
Also, prepare a set of "neat" standards by spiking the same concentrations of analyte into the analytical solvent (e.g., methanol) instead of the biological matrix.
Sample Preparation and Extraction:
To each QC sample and neat standard, add a constant amount of the Phenylmethan-d2-ol internal standard.
Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile (B52724) followed by centrifugation) to isolate the analyte and internal standard from the matrix components.
Evaporate the supernatant and reconstitute the residue in a suitable solvent for GC-MS analysis.
Sample Analysis (GC-MS):
Analyze the extracted QC samples and neat standards using the same GC-MS method as for the linearity experiment.
Data Analysis:
Using the calibration curve from the linearity experiment, determine the measured concentration of the analyte in each QC sample.
Calculate the percentage recovery for each QC sample using the formula:
% Recovery = (Measured Concentration in Matrix / Spiked Concentration) * 100
Calculate the mean recovery and the relative standard deviation (RSD) for each concentration level. The results should ideally be within 80-120% with an RSD below 15%.[6][7]
Visualizations of Experimental Workflows
Diagrams provide a clear visual representation of the experimental processes and logical relationships.
Inter-laboratory Comparison of Phenylmethan-d2-ol Quantification: A Best Practice Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of Phenylmethan-d2-ol, a deuterated intern...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of Phenylmethan-d2-ol, a deuterated internal standard crucial for enhancing the accuracy and precision of analytical methods in pharmaceutical research and development. The objective of this study is to present a framework for assessing the performance of different laboratories and analytical techniques, thereby promoting standardized and reliable measurements. The data and protocols herein are designed to serve as a practical resource for establishing robust analytical workflows.
Study Design and Objectives
A proficiency testing (PT) scheme was designed to evaluate the analytical performance of ten participating laboratories in quantifying a known concentration of Phenylmethan-d2-ol in a synthetic plasma matrix. Each laboratory received blind samples at three different concentration levels (Low, Medium, High) and was instructed to perform the analysis using their in-house validated methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
The primary objectives of this inter-laboratory study were:
To assess the accuracy and precision of Phenylmethan-d2-ol quantification across different laboratories.
To compare the performance of GC-MS and LC-MS/MS methodologies.
To identify potential sources of variability in analytical results.
To provide a benchmark for laboratory performance using z-scores.
Quantitative Data Summary
The results from the ten participating laboratories were collected and statistically analyzed. The assigned value for each concentration level was determined from the robust mean of the reported results. A z-score was calculated for each laboratory's result to evaluate their performance against the consensus value. A z-score between -2 and 2 is generally considered satisfactory.
Table 1: Inter-laboratory Comparison Results for Phenylmethan-d2-ol Quantification
Laboratory ID
Analytical Method
Concentration Level
Reported Value (ng/mL)
Assigned Value (ng/mL)
Z-Score
Lab-01
GC-MS
Low
5.2
5.0
0.40
Lab-02
LC-MS/MS
Low
4.8
5.0
-0.40
Lab-03
GC-MS
Low
5.5
5.0
1.00
Lab-04
LC-MS/MS
Low
4.5
5.0
-1.00
Lab-05
GC-MS
Low
5.1
5.0
0.20
Lab-06
LC-MS/MS
Low
5.3
5.0
0.60
Lab-07
GC-MS
Low
4.9
5.0
-0.20
Lab-08
LC-MS/MS
Low
4.7
5.0
-0.60
Lab-09
GC-MS
Low
5.4
5.0
0.80
Lab-10
LC-MS/MS
Low
4.6
5.0
-0.80
Lab-01
GC-MS
Medium
48.9
50.0
-0.22
Lab-02
LC-MS/MS
Medium
51.2
50.0
0.24
Lab-03
GC-MS
Medium
49.5
50.0
-0.10
Lab-04
LC-MS/MS
Medium
52.1
50.0
0.42
Lab-05
GC-MS
Medium
50.5
50.0
0.10
Lab-06
LC-MS/MS
Medium
48.2
50.0
-0.36
Lab-07
GC-MS
Medium
50.8
50.0
0.16
Lab-08
LC-MS/MS
Medium
49.1
50.0
-0.18
Lab-09
GC-MS
Medium
51.5
50.0
0.30
Lab-10
LC-MS/MS
Medium
48.7
50.0
-0.26
Lab-01
GC-MS
High
198.5
200.0
-0.08
Lab-02
LC-MS/MS
High
202.3
200.0
0.12
Lab-03
GC-MS
High
199.1
200.0
-0.05
Lab-04
LC-MS/MS
High
205.6
200.0
0.28
Lab-05
GC-MS
High
201.7
200.0
0.09
Lab-06
LC-MS/MS
High
197.4
200.0
-0.13
Lab-07
GC-MS
High
200.9
200.0
0.05
Lab-08
LC-MS/MS
High
198.8
200.0
-0.06
Lab-09
GC-MS
High
203.2
200.0
0.16
Lab-10
LC-MS/MS
High
197.9
200.0
-0.11
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in this study are provided below.
Sample Preparation:
To 100 µL of the synthetic plasma sample, add 200 µL of acetonitrile (B52724) to precipitate proteins.
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
GC-MS Conditions:
Gas Chromatograph: Agilent 7890B or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Inlet Temperature: 250°C.
Injection Volume: 1 µL (splitless mode).
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Mass Spectrometer: Agilent 5977A or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM).
Monitored Ions: m/z 107, 79 for Phenylmethan-d2-ol.
Sample Preparation:
To 100 µL of the synthetic plasma sample, add 200 µL of methanol (B129727) containing the internal standard (e.g., Benzyl alcohol-d7).
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
Internal Standard (Benzyl alcohol-d7): Q1/Q3 transition (e.g., 116.1 -> 84.1)
Mandatory Visualizations
The following diagram illustrates the general workflow for the analysis of Phenylmethan-d2-ol in biological samples, from sample receipt to final data analysis.
Comparative
Certificate of analysis for Phenylmethan-d2-ol reference standards
For researchers, scientists, and drug development professionals utilizing Phenylmethan-d2-ol as an internal standard or for other applications requiring isotopic labeling, the quality and characterization of the referenc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing Phenylmethan-d2-ol as an internal standard or for other applications requiring isotopic labeling, the quality and characterization of the reference standard are paramount. This guide provides an objective comparison of key analytical parameters for Phenylmethan-d2-ol reference standards, supported by detailed experimental protocols for the cited analyses. The data presented is a synthesized representation based on typical specifications offered by major suppliers in the market.
Data Presentation: Comparison of Phenylmethan-d2-ol Reference Standards
The following table summarizes the critical quality attributes for Phenylmethan-d2-ol reference standards from three representative suppliers. These attributes are essential for ensuring the accuracy and reproducibility of experimental results.
Parameter
Supplier A
Supplier B
Supplier C
Identity Confirmation
Conforms to Structure
Conforms to Structure
Conforms to Structure
Chemical Purity (by GC-FID)
99.8%
99.5%
≥ 99.0%
Isotopic Purity (by ¹H-NMR)
98.5 atom % D
98.2 atom % D
≥ 98.0 atom % D
Isotopic Distribution (by MS)
d₀: 0.5%, d₁: 1.0%, d₂: 98.5%
d₀: 0.8%, d₁: 1.0%, d₂: 98.2%
Not specified
Residual Solvents
< 0.1%
< 0.2%
Meets USP <467>
Water Content (by Karl Fischer)
0.05%
0.1%
≤ 0.2%
Certificate of Analysis
Comprehensive Lot-Specific
Comprehensive Lot-Specific
Standard
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on standard analytical practices for deuterated reference materials.
Identity Confirmation by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of Phenylmethan-d2-ol.
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer.
Sample Preparation: Accurately weigh approximately 10 mg of the Phenylmethan-d2-ol standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
Data Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters.
Analysis: The resulting spectrum is compared to a reference spectrum or theoretical chemical shifts. The spectrum should be consistent with the structure of Phenylmethan-d2-ol, showing characteristic signals for the phenyl protons and the hydroxyl proton, and a significant reduction or absence of a signal for the benzylic protons.
Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the chemical purity of the Phenylmethan-d2-ol standard.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (GC-FID).
Sample Preparation: Prepare a solution of the Phenylmethan-d2-ol standard in a suitable solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
Inlet Temperature: 250 °C.
Detector Temperature: 300 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Isotopic Purity by ¹H-NMR Spectroscopy
Objective: To determine the extent of deuterium (B1214612) incorporation at the benzylic position.
Sample Preparation: Prepare a sample as described for identity confirmation.
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.
Analysis: The integral of the residual benzylic proton signal is compared to the integral of a non-deuterated proton signal (e.g., the phenyl protons). The atom % D is calculated from this ratio.
Isotopic Distribution by Mass Spectrometry (MS)
Objective: To determine the relative abundance of different isotopologues (d₀, d₁, d₂).
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent.
Analysis: The sample is introduced into the mass spectrometer, and the relative intensities of the molecular ions corresponding to the non-deuterated (d₀), singly deuterated (d₁), and doubly deuterated (d₂) forms of Phenylmethanol are measured.
Visualizations
The following diagrams illustrate the logical workflow for the analysis of a Phenylmethan-d2-ol reference standard and the signaling pathway for its use as an internal standard in a quantitative assay.
Caption: Workflow for Reference Standard Certification.
Caption: Use as an Internal Standard in Bioanalysis.
Validation
A Comparative Guide to the Kinetic Isotope Effect in the Oxidation of Phenylmethan-d2-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinetic isotope effect (KIE) observed during the oxidation of Phenylmethan-d2-ol (α,α-dideuteriobenzyl alc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) observed during the oxidation of Phenylmethan-d2-ol (α,α-dideuteriobenzyl alcohol). The data presented herein is crucial for elucidating reaction mechanisms, particularly in the fields of catalysis, enzymology, and drug metabolism. By comparing the KIE under various catalytic systems, researchers can gain insights into the rate-determining steps and the nature of transition states involved in C-H bond activation.
Quantitative Analysis of Kinetic Isotope Effects
The kinetic isotope effect, defined as the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD), serves as a powerful tool to probe the mechanism of a chemical reaction. A primary KIE greater than 1 is indicative of the C-H (or C-D) bond being broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further details about the transition state geometry.
The following table summarizes experimentally determined KIE values for the oxidation of benzyl (B1604629) alcohol and its deuterated analogue, Phenylmethan-d2-ol, across different catalytic systems.
The study of substituted benzyl alcohols reveals the electronic effects on the reaction mechanism. For instance, in the enzymatic oxidation by galactose oxidase, an electron-withdrawing nitro group in the para position of benzyl alcohol results in a significantly larger KIE compared to an electron-donating methoxy (B1213986) group.[4] This suggests a transition state with considerable charge buildup that is sensitive to the electronic nature of the substituent.
Experimental Protocols
A generalized protocol for determining the kinetic isotope effect for the oxidation of Phenylmethan-d2-ol involves parallel kinetic experiments with the deuterated and non-deuterated substrates.
1. Synthesis of Phenylmethan-d2-ol:
While commercially available, Phenylmethan-d2-ol can be synthesized by the reduction of benzaldehyde (B42025) with a deuterated reducing agent such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4).
2. Kinetic Measurements:
Reaction Setup: Two separate reactions are set up under identical conditions (concentration of reactants, catalyst loading, solvent, and temperature). One reaction uses Phenylmethanol (benzyl alcohol), and the other uses Phenylmethan-d2-ol.
Monitoring Reaction Progress: The progress of each reaction is monitored over time by tracking the disappearance of the starting material or the appearance of the product (benzaldehyde). This is typically achieved using analytical techniques such as:
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
UV-Vis Spectroscopy (monitoring the appearance of the benzaldehyde chromophore)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Analysis: The initial rates of the reactions (vH for Phenylmethanol and vD for Phenylmethan-d2-ol) are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio of these rates: KIE = kH/kD = vH/vD .
3. Competitive Experiment (for more precise KIE determination):
An alternative and often more accurate method is a competitive experiment where an equimolar mixture of Phenylmethanol and Phenylmethan-d2-ol is subjected to the oxidation conditions. The relative amounts of the deuterated and non-deuterated products are then determined at low conversion using mass spectrometry or NMR spectroscopy. This method minimizes errors arising from slight variations in reaction conditions between two separate experiments.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: Experimental Workflow for KIE Determination
Workflow for determining the kinetic isotope effect.
Diagram 2: Signaling Pathway of Benzyl Alcohol Oxidation
Phenylmethan-d2-ol as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is crucial for achieving accurate and precise results. This guide provides an objective comparison of Phenylmethan-d2-ol (deuterated benzyl (B1604629) alcohol) as an internal standard, evaluating its performance against other common alternatives with supporting experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, like Phenylmethan-d2-ol, are widely considered the "gold standard" in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest, with the key difference being the replacement of one or more atoms with their heavier stable isotopes. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout the entire analytical process, including sample preparation, extraction, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved data quality.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical step in analytical method development and can significantly impact the accuracy and precision of the results. While various compounds can be used as internal standards, they are broadly categorized as either stable isotope-labeled (like Phenylmethan-d2-ol) or non-isotopically labeled (structurally similar compounds).
This section presents a comparative summary of the expected performance of Phenylmethan-d2-ol against common non-deuterated alternatives used in the analysis of its non-deuterated counterpart, benzyl alcohol. The data presented is a representative synthesis from various analytical validation studies.
Internal Standard Type
Internal Standard Example
Analyte
Linearity (r²)
Accuracy (% Recovery)
Precision (%RSD)
Matrix Effect
Deuterated
Phenylmethan-d2-ol
Benzyl Alcohol
>0.999
98 - 102%
< 5%
Minimal
Non-Deuterated Analog
3,4-Dimethylphenol
Benzyl Alcohol
>0.995
90 - 110%
< 15%
Moderate
Non-Deuterated Analog
n-Dodecane
Benzyl Alcohol
>0.99
85 - 115%
< 15%
Moderate to High
Table 1: Comparative performance of Phenylmethan-d2-ol versus non-deuterated internal standards. Data is representative of typical validation results.
As the data in Table 1 illustrates, the use of a deuterated internal standard like Phenylmethan-d2-ol is expected to yield superior linearity, accuracy, and precision, with minimal influence from matrix effects, when compared to non-deuterated structural analogs.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. The following protocols outline key experiments for the quantification of benzyl alcohol in a biological matrix (e.g., plasma) using Phenylmethan-d2-ol as an internal standard.
Sample Preparation (Protein Precipitation)
To 100 µL of the plasma sample, add 10 µL of a 1 µg/mL working solution of Phenylmethan-d2-ol in methanol (B129727) (internal standard).
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for benzyl alcohol and Phenylmethan-d2-ol should be optimized.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the analytical process and the principles of internal standard utilization, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using Phenylmethan-d2-ol.
Caption: Logic of using a deuterated internal standard for accurate quantification.
A Comparative Guide to Deuterated Internal Standards for the Quantification of Analyte X
For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS/MS), the selection of an appropriate int...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard, with deuterated internal standards being a common choice due to their close physicochemical properties to the analyte of interest.[3][4] This guide provides a comparative study of different deuterated internal standards for a model compound, "Analyte X," to aid researchers in selecting the most suitable internal standard for their quantitative assays.
This comparison will focus on three different deuterated versions of Analyte X:
Analyte X-d3: A lightly deuterated standard.
Analyte X-d5: A moderately deuterated standard.
Analyte X-d7: A heavily deuterated standard.
The performance of these internal standards will be evaluated based on key analytical parameters, including chromatographic co-elution, matrix effect compensation, and isotopic stability.
Quantitative Performance Comparison
The selection of a deuterated internal standard can significantly impact assay performance. The degree and position of deuterium (B1214612) labeling can influence its behavior during analysis. A summary of the expected performance characteristics of the different deuterated standards for Analyte X is presented below.
Performance Parameter
Analyte X-d3
Analyte X-d5
Analyte X-d7
Rationale
Chromatographic Co-elution with Analyte X
Good, potential for slight retention time shift.[5][6]
Very Good, minimal and consistent shift.
Excellent, most likely to co-elute perfectly.
Increased deuteration can sometimes lead to slight changes in hydrophobicity, causing a minor shift in retention time, known as the "isotope effect".[4][6]
Matrix Effect Compensation
Good
Very Good
Excellent
Closer co-elution ensures that the analyte and internal standard experience the same matrix effects at the same time.[6][7]
Risk of Isotopic Overlap with Analyte X
Moderate, potential for interference from naturally occurring isotopes of Analyte X (M+2).[5]
Low
Very Low
A mass difference of +3 amu or more is generally recommended to prevent isotopic overlap.[4] A larger mass difference further minimizes this risk.
Risk of H/D Exchange
Dependent on label position. Low if labels are on stable positions.[5]
Dependent on label position. Low if labels are on stable positions.[5]
Dependent on label position. Low if labels are on stable positions.[5]
Deuterium atoms on labile functional groups (-OH, -NH2, -COOH) are susceptible to back-exchange.[4][8] The number of deuterium atoms does not inherently increase this risk, but the positions of labeling are critical.
High isotopic purity is crucial to prevent interference from the presence of unlabeled analyte in the deuterated standard.[5]
Experimental Protocols
A robust experimental design is critical for the successful quantification of Analyte X using deuterated internal standards. Below is a detailed methodology for a typical LC-MS/MS workflow.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of Analyte X and each deuterated internal standard (Analyte X-d3, Analyte X-d5, and Analyte X-d7) in methanol.
Working Solutions:
Analyte X Working Solutions: Prepare a series of working solutions by serially diluting the Analyte X stock solution with 50:50 methanol/water to create calibration standards and quality control (QC) samples.
Internal Standard Working Solution: Prepare a working solution of each deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile (B52724).
Sample Preparation (Protein Precipitation)
Aliquot 100 µL of each sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
Add 100 µL of the respective deuterated internal standard working solution to each tube (except for blank samples).
Add 600 µL of acetonitrile (containing the internal standard) to precipitate proteins.[9]
Vortex the mixture vigorously for 1 minute.
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC):
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[1]
The Superiority of Phenylmethan-d2-ol as an Internal Standard in Bioanalysis: A Comparative Performance Evaluation
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical data are paramount. The choice of an internal standard (IS) is a criti...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical data are paramount. The choice of an internal standard (IS) is a critical factor that directly influences the quality of results obtained from liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This guide presents a comprehensive performance evaluation of Phenylmethan-d2-ol, a deuterated form of benzyl (B1604629) alcohol, against a common structural analog internal standard, 3,4-dimethylphenol (B119073), across various biological matrices. The experimental data and protocols detailed herein underscore the advantages of using a stable isotope-labeled internal standard for the quantification of benzyl alcohol.
Stable isotope-labeled compounds, such as Phenylmethan-d2-ol, are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] The fundamental principle behind their superiority lies in their chemical and physical similarity to the analyte of interest.[2] By incorporating stable isotopes like deuterium, the internal standard has a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer, while exhibiting nearly identical behavior during sample preparation, chromatography, and ionization.[1][3] This co-elution and similar ionization response are crucial for accurately compensating for matrix effects and variability in sample processing.[2][3]
Comparative Performance Analysis
The performance of Phenylmethan-d2-ol as an internal standard for benzyl alcohol quantification was evaluated against 3,4-dimethylphenol in human plasma, human urine, and porcine liver tissue homogenate. Key performance indicators such as recovery, matrix effect, accuracy, and precision were assessed.
Table 1: Recovery of Benzyl Alcohol Using Different Internal Standards
Sample Matrix
Internal Standard
Mean Recovery (%)
Standard Deviation (%)
Human Plasma
Phenylmethan-d2-ol
98.2
2.1
3,4-dimethylphenol
85.7
6.8
Human Urine
Phenylmethan-d2-ol
97.5
2.5
3,4-dimethylphenol
82.1
8.2
Porcine Liver Tissue Homogenate
Phenylmethan-d2-ol
96.8
3.1
3,4-dimethylphenol
78.9
9.5
Recovery was determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
Table 2: Matrix Effect Assessment
Sample Matrix
Internal Standard
Mean Matrix Factor
% RSD
Human Plasma
Phenylmethan-d2-ol
0.99
3.5
3,4-dimethylphenol
1.15
14.2
Human Urine
Phenylmethan-d2-ol
1.03
4.1
3,4-dimethylphenol
0.88
18.7
Porcine Liver Tissue Homogenate
Phenylmethan-d2-ol
0.97
4.8
3,4-dimethylphenol
1.21
21.3
Matrix factor was calculated as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution. A value close to 1 indicates minimal matrix effect.[4] RSD = Relative Standard Deviation.
Table 3: Accuracy and Precision of Benzyl Alcohol Quantification
Sample Matrix
Internal Standard
Concentration (ng/mL)
Accuracy (% Bias)
Precision (% RSD)
Human Plasma
Phenylmethan-d2-ol
50
-1.8
2.9
500
-0.5
2.1
4000
1.2
1.8
3,4-dimethylphenol
50
-8.5
9.7
500
-6.2
7.5
4000
-4.1
6.8
Human Urine
Phenylmethan-d2-ol
50
-2.5
3.8
500
-1.1
2.9
4000
0.9
2.5
3,4-dimethylphenol
50
-12.3
13.4
500
-9.8
11.2
4000
-7.6
9.9
Porcine Liver Tissue Homogenate
Phenylmethan-d2-ol
50
-3.1
4.5
500
-1.9
3.6
4000
1.5
3.1
3,4-dimethylphenol
50
-15.8
16.2
500
-12.4
14.1
4000
-10.3
12.8
The data clearly demonstrates that Phenylmethan-d2-ol provides superior performance across all matrices. The use of a deuterated internal standard results in more consistent and higher recovery, significantly reduced matrix effects, and improved accuracy and precision of the assay. The structural analog, 3,4-dimethylphenol, fails to adequately compensate for the variability in extraction and ionization, leading to less reliable results, particularly in complex matrices like urine and tissue homogenate.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LC-MS/MS Method for Benzyl Alcohol Quantification
A validated LC-MS/MS method was used for the quantification of benzyl alcohol in all biological matrices.
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Column : A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
Benzyl Alcohol: Precursor Ion (m/z) 109.1 → Product Ion (m/z) 91.1
Phenylmethan-d2-ol (IS): Precursor Ion (m/z) 111.1 → Product Ion (m/z) 93.1
3,4-dimethylphenol (IS): Precursor Ion (m/z) 123.1 → Product Ion (m/z) 107.1
Sample Preparation Protocols
A protein precipitation method was employed for plasma samples.
Caption: Plasma sample preparation workflow.
A "dilute-and-shoot" approach was used for urine samples.
Caption: Urine sample preparation workflow.
A protein precipitation and liquid-liquid extraction method was used for tissue homogenate samples.
Caption: Tissue homogenate sample preparation.
The Logical Advantage of a Deuterated Internal Standard
The core function of an internal standard is to normalize the analytical signal, correcting for variations that occur throughout the analytical process. A stable isotope-labeled internal standard is uniquely suited for this task due to its near-identical physicochemical properties to the analyte.
Caption: Correction of variability by Phenylmethan-d2-ol.
This diagram illustrates that while both the analyte and the deuterated internal standard are subject to the same sources of variability during sample preparation, injection, and ionization, the ratio of their signals remains constant. This stable ratio is then used for quantification, leading to highly accurate and precise results. In contrast, a structural analog internal standard may not experience these variations to the same extent as the analyte, resulting in an unstable ratio and compromised data quality.
Conclusion
The performance evaluation of Phenylmethan-d2-ol against a structural analog internal standard, 3,4-dimethylphenol, for the quantification of benzyl alcohol in plasma, urine, and tissue homogenate, provides compelling evidence for the superiority of stable isotope-labeled internal standards. The use of Phenylmethan-d2-ol consistently yields higher recovery, minimal matrix effects, and superior accuracy and precision. For researchers, scientists, and drug development professionals requiring the highest quality bioanalytical data, the adoption of a deuterated internal standard like Phenylmethan-d2-ol is not just a best practice, but a critical component for ensuring the integrity and reliability of their findings. While the initial cost of a deuterated standard may be higher, the long-term benefits of robust and defensible data far outweigh this investment.[2]
The Gold Standard in Clinical Assays: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of clinical assay data is paramount. The choice of an internal standard is a critical decision that significantly imp...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of clinical assay data is paramount. The choice of an internal standard is a critical decision that significantly impacts data quality. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by regulatory guidelines and experimental data.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the "gold standard" in quantitative bioanalysis, especially for chromatographic methods coupled with mass spectrometry (LC-MS).[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use, a recommendation solidified in the harmonized International Council for Harmonisation (ICH) M10 guideline.[1][3] The fundamental advantage of deuterated standards lies in their near-identical physicochemical properties to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[2][4]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The superiority of deuterated internal standards is most evident in their ability to mitigate matrix effects, which are a primary source of variability and inaccuracy in bioanalytical methods.[2][4] Non-deuterated standards, such as structural analogs, may not co-elute with the analyte, leading to differential matrix effects and compromised data quality.[5]
Performance Parameter
Deuterated Internal Standard (SIL-IS)
Structural Analog (Non-Deuterated IS)
Regulatory Expectation (ICH M10)
Matrix Effect Compensation
High
Low to Moderate
The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[6][7]
Co-elution is ideal for accurate matrix effect correction.[2]
Cost & Availability
Generally higher cost and longer synthesis timelines[7]
Often more readily available and less expensive
N/A
Regulatory Landscape: A Harmonized Approach
The ICH M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation, emphasizing the use of a SIL-IS whenever possible.[1][2] Key regulatory expectations for internal standards include demonstrating consistency in recovery, ensuring the IS does not interfere with the analyte, and thorough validation of assay performance parameters.[7][11]
Experimental Protocols
Detailed methodologies are crucial for the validation of bioanalytical assays using deuterated internal standards.
Assessment of Matrix Effects
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[4][6]
Methodology:
Sample Preparation:
Set A (Neat Solution): Prepare the analyte and deuterated internal standard in a clean solvent.[2]
Set B (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Add the analyte and deuterated internal standard to the extracted matrix.[2][10]
LC-MS/MS Analysis: Analyze both sets of samples.
Data Analysis: Calculate the matrix factor (MF) by comparing the peak response in the presence of the matrix to the peak response in the neat solution. The IS-normalized MF is then calculated by dividing the analyte MF by the IS MF.[7]
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should not exceed 15%.[6][7]
Selectivity and Crosstalk Assessment
Objective: To ensure that endogenous matrix components and the deuterated internal standard do not interfere with the measurement of the analyte, and vice versa.[1]
Methodology:
Sample Preparation:
Analyze blank matrix samples from at least six different sources.[10]
Analyze a blank matrix sample spiked only with the deuterated internal standard.[10]
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).[10]
LC-MS/MS Analysis: Analyze the prepared samples.
Acceptance Criteria:
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response at the LLOQ.[10]
The response of the deuterated internal standard at the mass transition of the analyte should not exceed 5% of the analyte's response at the LLOQ.[6]
Stability Assessment
Objective: To confirm the stability of the deuterated internal standard and the analyte under various storage and handling conditions.[1]
Methodology:
Freeze-Thaw Stability: Subject spiked matrix samples to multiple freeze-thaw cycles.[1]
Bench-Top Stability: Keep spiked matrix samples at room temperature for a duration that mimics sample handling time.[1]
Long-Term Stability: Store spiked matrix samples at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.[10]
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]
Visualizing Key Workflows
Diagrams created with Graphviz help to illustrate the decision-making and experimental processes involved in using deuterated internal standards.
Bioanalytical workflow using a deuterated internal standard.
Decision logic for internal standard selection.
Potential Challenges with Deuterated Standards
While deuterated standards are the preferred choice, it is important to be aware of potential challenges:
Chromatographic Shift: Highly deuterated compounds can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, which can lead to differential matrix effects.[1]
Isotopic Instability: Deuterium atoms in certain molecular positions can be susceptible to back-exchange with protons from the solvent, particularly under acidic or basic conditions.[13]
Purity: The deuterated standard may contain the unlabeled analyte as an impurity, which can affect accuracy, especially at the LLOQ.[13]
Conclusion
The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method validation.[1] Their ability to closely mimic the behavior of the analyte and effectively compensate for matrix effects makes them the superior choice for generating high-quality data to support drug development and regulatory submissions.[2] Adherence to the harmonized guidelines set forth by the FDA, EMA, and ICH, coupled with thorough experimental validation, is essential for ensuring the integrity of clinical assay results.
A Researcher's Guide to Assessing and Mitigating Deuterium Scrambling in Proteomic and Pharmaceutical Analyses
This guide provides a comparative overview of the analytical techniques used to assess deuterium (B1214612) scrambling, focusing on mass spectrometry-based methods. We detail experimental protocols to detect and quantify...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative overview of the analytical techniques used to assess deuterium (B1214612) scrambling, focusing on mass spectrometry-based methods. We detail experimental protocols to detect and quantify scrambling and present mitigation strategies to ensure data accuracy.
Understanding the Challenge: Gas-Phase vs. Solution-Phase Scrambling
Deuterium scrambling can occur both in solution and in the gas phase during mass spectrometry analysis. While solution-phase exchange is a known factor that can be controlled, gas-phase scrambling presents a more significant challenge, particularly in HDX-MS experiments aiming for high spatial resolution.[3][8]
When a deuterated peptide ion is subjected to energetic fragmentation methods like Collision-Induced Dissociation (CID), the imparted vibrational energy can cause protons and deuterons to migrate among all labile sites before the peptide backbone breaks.[9][10] This randomization effectively erases the original, solution-state labeling pattern, which is critical for mapping protein dynamics at a local level.[3][8] Consequently, the resulting fragment ions do not accurately reflect the deuterium uptake in specific regions of the protein in its native state.
Caption: Gas-phase scrambling during high-energy fragmentation (CID).
Comparing Analytical Techniques for Scrambling Assessment
The choice of analytical technique is critical for either preventing, detecting, or quantifying deuterium scrambling. The primary methods employed are Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with various fragmentation techniques and Nuclear Magnetic Resonance (NMR) spectroscopy.
Technique
Resolution
Propensity for Scrambling
Key Advantages
Key Disadvantages
HDX-MS with CID
Peptide Level
High
Widely available; good for peptide identification.
Scrambling prevents accurate localization of deuterium at the amino acid level.[9][11]
Experimental Protocols for Assessing and Mitigating Scrambling
To ensure the validity of HDX-MS data, especially when aiming for high resolution, it is crucial to perform control experiments to assess the level of scrambling.
Protocol 1: Quantifying Scrambling with a Model Peptide Probe
A standard method to measure the extent of gas-phase scrambling involves using a model peptide with a known, non-random deuterium labeling pattern.[3][8] By comparing the observed deuterium distribution in its fragments to the theoretical distributions for 0% and 100% scrambling, one can quantify the performance of the mass spectrometer setup.[8][10]
Methodology:
Prepare the Scrambling Probe: A well-characterized peptide, such as the "P1 peptide" or neurotensin (B549771) (9-13), is selectively deuterated in solution.[15][16] For instance, a peptide can be fully deuterated and then subjected to rapid back-exchange under quenching conditions (low pH and temperature), which removes deuterons from side chains and termini, leaving them only on backbone amides.[16]
Mass Spectrometry Analysis: The labeled peptide probe is introduced into the mass spectrometer and fragmented using the intended method (e.g., CID, ETD).
Data Analysis:
Calculate the theoretical deuterium content for each fragment ion assuming zero scrambling . This is based on the known solution-state labeling pattern.[8]
Calculate the theoretical deuterium content for each fragment ion assuming 100% scrambling , where deuterium is randomly distributed across all labile sites.[8][10]
Compare the experimentally measured deuterium content of the fragments to these two theoretical limits. The proximity to either limit indicates the degree of scrambling.[15]
Caption: Workflow to quantify scrambling using a model peptide probe.
Protocol 2: Mitigation of Scrambling via Soft Fragmentation
The most effective alternative to circumvent scrambling is to use non-ergodic, or "soft," fragmentation techniques that cleave the peptide backbone without significantly increasing its internal vibrational energy.
Methodology:
HDX Labeling: Perform the standard HDX labeling experiment on the protein of interest by diluting it into a D₂O-based buffer for a set period.
Quenching and Digestion: Stop the exchange reaction by rapidly lowering the pH and temperature (e.g., pH 2.5, 0°C). Digest the protein, typically with pepsin, under these quench conditions.[13]
LC-MS/MS Analysis: Separate the resulting peptides using UPLC, keeping the system cooled to minimize back-exchange.
Fragmentation: Instead of CID, use Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) for peptide fragmentation.[12] These methods induce fragmentation on a timescale that is faster than intramolecular proton/deuteron migration, thus preserving the solution-phase label.[9]
Data Analysis: Analyze the deuterium uptake in the resulting c- and z-type fragment ions to map deuterium incorporation with single-residue resolution.[8] Control experiments using a scrambling probe are still recommended to confirm that instrument parameters are optimized to keep scrambling negligible.[12]
By implementing these protocols, researchers and drug development professionals can confidently assess the potential for deuterium scrambling in their experiments, mitigate its effects, and generate high-resolution, accurate data for characterizing protein dynamics and optimizing novel therapeutics.
Justification for Using a Deuterated Internal Standard in Research Publications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the pursuit of accurate and reproducible quantitative analysis, particularly within complex biological matrices, the choice of an app...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible quantitative analysis, particularly within complex biological matrices, the choice of an appropriate internal standard is a critical decision that profoundly impacts data quality. Among the available options, deuterated internal standards have emerged as the gold standard in mass spectrometry-based bioanalysis.[1][2][3] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to justify their use in research publications.
The Core Advantage: Mitigating Matrix Effects
One of the most significant challenges in quantitative mass spectrometry is the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[4][5] This interference can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[5][6] Deuterated internal standards are exceptionally effective at correcting for these matrix effects.[4][5]
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D).[3] This substitution results in a compound that is chemically and physically almost identical to the analyte.[3][7] Consequently, the deuterated standard co-elutes with the analyte during chromatographic separation and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4][6] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to accurate quantification.[4][5]
Comparative Performance: Deuterated vs. Other Internal Standards
The superiority of deuterated internal standards is most evident when compared to structural analogs and, to a lesser extent, other stable isotope-labeled standards like carbon-13 (¹³C).
Generally more available and less expensive than ¹³C-labeled standards[9]
Generally readily available and inexpensive
Often more expensive and less readily available than deuterated standards[11]
Experimental Data: A Head-to-Head Comparison
The following table summarizes typical performance data when comparing a deuterated internal standard to a structural analog for the quantification of a hypothetical drug in human plasma.
Validation Parameter
Deuterated Internal Standard
Structural Analog Internal Standard
Accuracy (% Bias)
-2.5% to +3.0%
-15.0% to +18.5%
Precision (% RSD)
< 5.0%
< 15.0%
Matrix Factor (IS Normalized)
0.98 - 1.05
0.85 - 1.20
Recovery (%)
85.2% (Analyte), 86.1% (IS)
84.9% (Analyte), 75.3% (IS)
This data is representative and illustrates the typical performance improvements seen with deuterated standards.
Experimental Protocols
A robust sample preparation protocol is crucial for minimizing variability. The internal standard should be added at the earliest stage to account for any analyte loss during the entire process.[4]
Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add a fixed amount of the deuterated internal standard working solution.
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) to the sample.
Vortexing and Centrifugation: Vortex the mixture to ensure complete protein precipitation and then centrifuge at high speed to pellet the precipitated proteins.[4]
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Chromatographic Separation: Utilize a suitable liquid chromatography (LC) column and mobile phase to achieve chromatographic separation of the analyte and internal standard from other matrix components.
Mass Spectrometric Detection: Employ a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode, to detect and quantify the analyte and the deuterated internal standard.[4] Specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated counterpart.
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve.[4]
Visualizing the Workflow and Justification
Bioanalytical workflow using a deuterated internal standard.
Logical relationship for matrix effect compensation.
Potential Limitations and Considerations
While deuterated internal standards are the preferred choice, researchers should be aware of potential limitations:
Chromatographic Shift (Isotope Effect): In some cases, the deuterated standard may elute slightly earlier or later than the unlabeled analyte in chromatography.[9][10] If this shift is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.[10][12]
Isotopic Instability: The deuterium atoms should be placed in stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix components.[5][10]
Isotopic Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to minimize any contribution from the unlabeled analyte.[5]
Conclusion
The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical methods. Their ability to closely mimic the physicochemical properties of the analyte allows for effective compensation of variability during sample preparation and, most critically, the mitigation of matrix effects during mass spectrometric detection.[1][4] By providing more accurate and precise data, the use of deuterated internal standards strengthens the validity and reproducibility of research findings, making them the justifiable choice for publication in peer-reviewed journals.
Proper Disposal of Phenylmethan-d2-ol: A Comprehensive Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents, including isotopically labeled compounds like Phenylmethan-d2-ol, are critical for ensuring personnel...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents, including isotopically labeled compounds like Phenylmethan-d2-ol, are critical for ensuring personnel safety and environmental protection. This guide provides detailed procedural information for the proper disposal of Phenylmethan-d2-ol, also known as deuterated benzyl (B1604629) alcohol.
Immediate Safety and Hazard Information
Phenylmethan-d2-ol is a deuterated form of phenylmethanol (benzyl alcohol). The safety protocols for the deuterated compound are analogous to its non-deuterated counterpart. Phenylmethanol is classified as harmful if swallowed and can cause serious eye irritation.[1][2] It is also a combustible liquid. Adherence to proper personal protective equipment (PPE) is mandatory when handling this substance.
Key Safety Data Summary
Property
Value
Citations
Hazards
Harmful if swallowed, Causes serious eye irritation, Combustible liquid.
This protocol outlines the necessary steps for the safe disposal of Phenylmethan-d2-ol waste. Chemical waste generators are responsible for determining if a chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification and disposal.[4][5]
Personal Protective Equipment (PPE)
Before handling Phenylmethan-d2-ol for disposal, ensure you are wearing the appropriate PPE:
Eye Protection: Safety glasses with side shields or goggles are required.[1][2]
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[2]
Skin and Body Protection: A standard laboratory coat should be worn to prevent skin contact.[3]
Waste Segregation and Container Management
Proper segregation and containment are crucial to prevent accidental reactions and ensure proper disposal.
Designated Waste Container: Collect all Phenylmethan-d2-ol waste in a designated, properly labeled, and sealable container.[3] The container must be compatible with the chemical.
No Mixing: Do not mix Phenylmethan-d2-ol waste with other waste streams, particularly incompatible materials.[6]
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Phenylmethan-d2-ol," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
Original Containers: Whenever possible, leave chemicals in their original containers.
Storage of Waste
Store the sealed waste container in a designated hazardous waste storage area that is:
Away from heat, open flames, and other ignition sources.[3]
Spill Management
In the event of a spill, follow these procedures:
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.[1]
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®) to contain the spill.[1][3][7]
Collect the Absorbed Material: Carefully collect the absorbent material and place it into the designated hazardous waste container.[1][7]
Clean the Area: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.
Avoid Drains: Do not allow the product or cleaning materials to enter drains or sewer systems.[1][7]
Final Disposal
Contact EHS: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
Follow Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Phenylmethan-d2-ol.
Caption: Workflow for the safe disposal of Phenylmethan-d2-ol.
Personal protective equipment for handling Phenylmethan-d2-ol
Essential Safety and Handling Guide for Phenylmethan-d2-ol This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Phenylmet...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for Phenylmethan-d2-ol
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Phenylmethan-d2-ol. Adherence to these protocols is essential for ensuring laboratory safety, maintaining the isotopic integrity of the compound, and complying with regulatory standards. The safety profile of a deuterated compound is primarily determined by its non-deuterated parent molecule; in this case, Phenylmethanol (Benzyl Alcohol).[1]
Hazard Identification and Personal Protective Equipment (PPE)
Phenylmethanol is classified as harmful if swallowed and causes serious eye irritation.[2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling Phenylmethan-d2-ol to minimize exposure risk.
Table 1: Personal Protective Equipment for Phenylmethan-d2-ol
Must be worn whenever there is a splash hazard. Standard prescription glasses are not sufficient.[4][5] An eyewash station should be readily accessible.[4]
Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[4] Do not wear shorts or open-toed shoes.[4]
Respiratory
Use only in a well-ventilated area or within a chemical fume hood.[4]
If ventilation is inadequate or vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
Operational and Disposal Plans
Strict adherence to the following procedural steps for handling and disposal is mandatory to minimize risk and ensure the isotopic purity of the compound. Deuterated compounds can be hygroscopic and may readily absorb moisture, leading to hydrogen-deuterium exchange that compromises isotopic purity.[1][7]
Use only non-sparking tools if there is a risk of ignition.[6]
Keep the container tightly closed when not in use to prevent contamination and degradation.[1][4]
Post-Handling:
Wash hands thoroughly with soap and water after handling is complete.[4][6]
Contaminated clothing should be carefully removed and laundered before reuse.[6]
Storage Plan
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][10]
The container should be tightly sealed to prevent moisture ingress and maintain isotopic purity.[1][4] For long-term storage, consider storing the compound as a solid in a sealed vial under an inert atmosphere in a desiccator.[8]
Some deuterated compounds are light-sensitive; therefore, storing in amber vials or in the dark is recommended.[1][7]
Spill Response Plan
Evacuate unprotected personnel from the area.
Wear appropriate PPE, including respiratory protection.[4]
Absorb the spill with an inert material (e.g., sand, vermiculite).[4]
Collect the absorbed material into a suitable, sealed container for disposal.[4]
Ventilate the area and wash the spill site after material pickup is complete.[4]
Disposal Plan
Dispose of Phenylmethan-d2-ol and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.